Myrtenal
Description
Properties
IUPAC Name |
6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,6,8-9H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRMUZKLFIEVAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865112 | |
| Record name | 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; refreshing, spicy-herbaceous odour | |
| Record name | 2-Formyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene (Myrtenal) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/913/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
| Record name | 2-Formyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene (Myrtenal) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/913/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.984-0.990 | |
| Record name | 2-Formyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene (Myrtenal) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/913/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
564-94-3, 23727-16-4 | |
| Record name | (±)-Myrtenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=564-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myrtenal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde, 6,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pin-2-ene-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.432 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Myrtenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035250 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Myrtenal: Chemical Structure, Properties, and Biological Activity
Introduction
Myrtenal [(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-carboxaldehyde], a bicyclic monoterpenoid aldehyde, is a naturally occurring compound found in the essential oils of numerous plant species. It is a key constituent in plants such as Myrtus communis, Cuminum cyminum (cumin), and various Lavandula species.[1] Derived from the oxidation of α-pinene, a primary component of turpentine, this compound is of significant interest to researchers in medicinal chemistry, drug development, and materials science.[1][2] Its unique chemical architecture and diverse biological activities, including anti-inflammatory, neuroprotective, and antitumor effects, position it as a valuable scaffold for the synthesis of novel therapeutic agents.[1][2]
This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, spectroscopic profile, synthesis methodologies, and known biological mechanisms. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile monoterpenoid.
Chemical Structure and Physicochemical Properties
This compound is a bicyclic monoterpenoid with the chemical formula C₁₀H₁₄O.[3] The structure consists of a bicyclo[3.1.1]heptene core, featuring a four-membered ring fused to a six-membered ring, with a propenal group and two methyl groups attached. The presence of a chiral center gives rise to two enantiomers: (+)-myrtenal and (-)-myrtenal.
The compact and rigid bicyclic structure, combined with the reactive aldehyde functional group, dictates its chemical behavior and biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O | [3][4] |
| Molar Mass | 150.22 g/mol | [4][5] |
| IUPAC Name | (1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde | [5] |
| CAS Number | 564-94-3 | [4][5] |
| Appearance | Clear colorless to yellow liquid | [6] |
| Density | 0.988 g/mL at 20 °C | [4][6] |
| Boiling Point | 220-221 °C | [4][6] |
| Flash Point | 78.89 °C (174 °F) | [4][7] |
| Refractive Index | 1.504 (n20/D) | [4] |
| Solubility | Insoluble in water; soluble in alcohol and oils. | [6] |
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The data presented here corresponds to (1R)-(-)-myrtenal.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound provide a detailed map of its proton and carbon environments.
-
¹H-NMR (500 MHz, CDCl₃): The proton spectrum is characterized by distinct signals for the aldehydic proton, the vinylic proton, and the protons of the bicyclic system. Key chemical shifts (δ) include:
-
9.443 ppm (s, 1H): The highly deshielded singlet corresponds to the aldehydic proton (-CHO).
-
6.716 ppm (m, 1H): This multiplet represents the vinylic proton on the double bond adjacent to the aldehyde.
-
2.869 ppm & 2.193 ppm (m, 2H): These signals correspond to the bridgehead protons.
-
1.344 ppm & 0.747 ppm (s, 6H): These two sharp singlets are characteristic of the two geminal methyl groups on the bicyclic frame.[8]
-
-
¹³C-NMR (125 MHz, CDCl₃): The carbon spectrum confirms the presence of ten distinct carbon atoms. Key chemical shifts (δ) include:
-
193.995 ppm: The carbonyl carbon of the aldehyde group.
-
154.194 ppm & 150.540 ppm: The two sp² hybridized carbons of the C=C double bond.
-
69.683 ppm, 43.319 ppm, 40.739 ppm, 35.682 ppm, 33.754 ppm: Carbons of the bicyclic alkane structure.
-
28.317 ppm & 23.568 ppm: The two methyl group carbons.[8]
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands that confirm its key functional groups.
-
~2900-3000 cm⁻¹: C-H stretching vibrations from the sp³ hybridized carbons of the bicyclic ring and methyl groups.
-
~2720 cm⁻¹ and ~2820 cm⁻¹: Characteristic C-H stretching of the aldehyde group (Fermi doublets).
-
~1680-1700 cm⁻¹: A strong, sharp absorption band corresponding to the C=O stretching vibration of the conjugated aldehyde.[9][10][11]
-
~1620-1640 cm⁻¹: A medium intensity band for the C=C stretching vibration, which is in conjugation with the carbonyl group.[11]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a predictable fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 150.
-
Key Fragments: Fragmentation is initiated by cleavage of bonds adjacent to the carbonyl group.
Synthesis of this compound
This compound is most commonly synthesized via the allylic oxidation of α-pinene, its natural precursor. The choice of oxidizing agent and reaction conditions significantly influences the yield and selectivity.
**3.1 Oxidation using Selenium Dioxide (SeO₂) **
A prevalent method involves the use of selenium dioxide (SeO₂). The reaction proceeds by oxidizing the allylic methyl group of α-pinene.
-
Causality of Experimental Choices: SeO₂ is a classic reagent for allylic oxidation because it selectively targets the position adjacent to the double bond. The reaction first forms myrtenol, the corresponding allylic alcohol, which is then further oxidized to this compound.[2][14] Performing the reaction under oxygen pressure (e.g., 6 atm) at a higher temperature (e.g., 134 °C) significantly improves the yield of this compound compared to standard reflux conditions (78 °C).[14] This is due to the increased concentration of the oxidant and higher reaction kinetics, which favor the formation of the aldehyde over the alcohol intermediate. Using a supported catalyst, such as Pd/SeO₂/SiO₂, can also enhance selectivity and allow for easier catalyst recovery.[2][8]
Experimental Protocol: Synthesis via SeO₂ Oxidation under Pressure
This protocol is a self-validating system; product formation can be monitored by TLC and confirmed by GC-MS, with yields determined after purification.
-
Reactor Setup: A 50 mL high-pressure batch reactor (e.g., Parr Instrument) is charged with α-pinene (1 equivalent), selenium dioxide (2.5 equivalents), and absolute ethanol (35 mL).
-
Reaction Conditions: The reactor is sealed and pressurized with oxygen to 6 atmospheres.
-
Heating and Stirring: The reaction mixture is heated to 134 °C with continuous stirring. The reaction progress is monitored over time (e.g., samples taken at 2, 4, 6 hours).
-
Work-up: After cooling, the reaction mixture is filtered to remove selenium byproducts. The solvent is removed under reduced pressure.
-
Purification: The crude product is dissolved in a suitable solvent (e.g., diethyl ether), washed with water and brine, and dried over anhydrous sodium sulfate.
-
Isolation: The final product is purified by column chromatography on silica gel to yield pure this compound. Under these conditions, yields of approximately 34% can be achieved.[14]
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities that make it a compelling molecule for drug discovery and development.
Neuroprotective Effects: Acetylcholinesterase Inhibition
This compound is a known inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[6] The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of early-stage Alzheimer's disease.[6]
-
Mechanism & Quantitative Data: this compound demonstrates inhibitory activity against AChE with an IC₅₀ value of 0.17 mM .[6][15] This activity is attributed to its ability to bind to the active site of the enzyme, preventing the hydrolysis of acetylcholine and thereby increasing its concentration in the synaptic cleft.
Experimental Protocol: Acetylcholinesterase Inhibition (Ellman's Assay)
This protocol is a standard colorimetric method for measuring AChE activity and its inhibition.[1][6][16]
-
Reagent Preparation:
-
Prepare a 0.1 M sodium phosphate buffer (pH 8.0).
-
Prepare a 3 mM solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.
-
Prepare a 15 mM solution of acetylthiocholine iodide (ATCI) in deionized water (prepare fresh).
-
Prepare a stock solution of AChE (e.g., 0.1 U/mL) in phosphate buffer.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO, then buffer) to achieve the desired final concentrations.
-
-
Assay Procedure (96-well plate):
-
To triplicate wells, add: 140 µL phosphate buffer, 20 µL AChE solution, and 20 µL of the this compound dilution (or buffer for control).
-
Pre-incubate the plate at 37°C for 15 minutes to allow inhibitor-enzyme interaction.
-
Initiate the reaction by adding 20 µL of the 15 mM ATCI solution and 20 µL of the 3 mM DTNB solution to each well.
-
-
Data Acquisition: Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Analysis: Calculate the reaction rate (ΔAbs/min). The percent inhibition is determined relative to the control (100% activity). Plot percent inhibition against this compound concentration to determine the IC₅₀ value.
Anti-inflammatory and Antioxidant Activity
This compound has demonstrated significant anti-inflammatory and antioxidant properties.[14] Chronic inflammation and oxidative stress are implicated in a wide range of pathologies, from cancer to neurodegenerative diseases.
-
Mechanism of Action: The anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways. While direct studies on this compound are emerging, related monoterpenes are known to inhibit the Nuclear Factor-kappa B (NF-κB) pathway .[15][17][18] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.[19] By potentially inhibiting the activation of NF-κB, this compound can reduce the production of these inflammatory mediators.[20] Its antioxidant effects are linked to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPX).[2]
Antitumor and Cytotoxic Potential
This compound has shown promising cytotoxic effects against several human cancer cell lines.
-
Quantitative Data: Studies have demonstrated that this compound induces a significant, concentration-dependent decrease in cell viability in human ovarian (A2780), prostate (LNCaP), breast (MCF-7), and colon (Caco-2) cancer cell lines. The IC₅₀ values for these cell lines have been calculated, with Caco-2 cells showing the most pronounced sensitivity. Furthermore, a this compound-adamantane derivative exhibited potent inhibition of tyrosyl-DNA phosphodiesterase 1 (TDP1), an important target in cancer therapy, with an IC₅₀ of 6 μM .[1]
Toxicology and Safety
Understanding the toxicological profile of a compound is critical for its development as a therapeutic agent.
-
Acute Toxicity: The oral LD₅₀ of this compound in rats has been reported as 2300 mg/kg .[5]
-
Genotoxicity: The toxicological characterization of this compound is described as incomplete, though related data on its alcohol form, myrtenol, show it is not a concern for genotoxicity.[4][21]
Conclusion
This compound is a bicyclic monoterpenoid with a well-defined chemical structure and a compelling profile of biological activities. Its roles as an acetylcholinesterase inhibitor, an anti-inflammatory agent, and a cytotoxic compound make it a molecule of high interest for drug discovery. The synthetic accessibility from α-pinene further enhances its appeal as a versatile chemical scaffold. This guide provides a foundational technical understanding for scientists and researchers aiming to explore the full potential of this compound in the development of novel pharmaceuticals and advanced materials. Further investigation into its specific molecular targets and in vivo efficacy is warranted to translate its promising preclinical activities into therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. scribd.com [scribd.com]
- 4. Therapeutic Potential of this compound and Its Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, 564-94-3 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bmse000534 (1R)-(-)-myrtenal at BMRB [bmrb.io]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Interpreting an infrared spectrum - Crunch Chemistry [crunchchemistry.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. ymerdigital.com [ymerdigital.com]
- 16. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 17. mdpi.com [mdpi.com]
- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 20. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 21. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
An In-depth Technical Guide to the Natural Sources and Extraction of Myrtenal for Research and Development
Abstract: Myrtenal, a bicyclic monoterpenoid aldehyde, is a constituent of numerous plant essential oils and has garnered significant attention from the scientific community for its diverse pharmacological properties, including anti-inflammatory, antitumor, and neuroprotective activities.[1][2] This guide provides a comprehensive overview of the natural botanical sources of this compound, its biosynthetic origins, and a detailed analysis of various extraction methodologies. We critically evaluate conventional and advanced "green" extraction techniques, offering field-proven insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to isolate and purify this compound for further investigation and application.
Introduction to this compound: A Promising Bioactive Monoterpenoid
This compound (C₁₀H₁₄O) is a naturally occurring aldehyde characterized by a bicyclo[3.1.1]heptane skeleton.[3] Its structure is derived from the oxidation of α-pinene, a common monoterpene. The presence of the aldehyde functional group contributes significantly to its reactivity and biological activity.
The growing interest in this compound is substantiated by a body of research demonstrating its potential therapeutic applications. Studies have highlighted its efficacy as a bronchodilator, an anti-inflammatory agent, and an anti-aggregative compound.[2][4] Furthermore, its antioxidant and antitumor properties are being actively explored, with research indicating its ability to suppress colon carcinogenesis in animal models.[1][4] In the field of neuroscience, this compound has shown promise for its memory-enhancing and neuroprotective effects, suggesting its potential as a candidate for therapies targeting neurodegenerative diseases.[1] The conjugation of this compound with other pharmacophores, such as adamantane, has been shown to augment its antimicrobial, antiviral, and anticancer properties, opening new avenues for drug discovery.[2][5]
Botanical Sources of this compound
This compound is widely distributed in the plant kingdom, typically as a component of essential oils. The concentration of this compound can vary significantly depending on the plant species, geographical origin, harvesting season, and the specific plant part utilized. Myrtus communis L. (common myrtle) is one of the most well-known sources, but numerous other species also contain this valuable compound.[6][7]
| Plant Species | Common Name | Plant Part(s) | Reported this compound Content (%) | References |
| Cuminum cyminum | Cumin | Seeds | 28 - 43.5 | [1] |
| Myrtus communis | Myrtle | Leaves, Berries, Flowers | 0.1 - 5.0 | [6][8] |
| Rosmarinus officinalis | Rosemary | Leaves | ~5.0 | [1] |
| Hyssopus officinalis | Hyssop | Aerial Parts | ~2.3 | [1] |
| Coriandrum sativum | Coriander | Seeds | Variable | [1][9] |
| Lavandula spp. | Lavender | Flowers | ~0.1 | [1] |
| Artemisia spp. | Wormwood/Mugwort | Aerial Parts | Variable | [1] |
| Piper nigrum | Black Pepper | Fruit | Variable | [9] |
| Curcuma longa | Turmeric | Rhizome | Variable | [9] |
Note: The percentages listed are indicative and can show significant variation. It is crucial for researchers to perform analytical validation of their specific plant material.
The Biosynthetic Pathway of this compound
Understanding the biosynthesis of this compound provides context for its presence in plants. Monoterpenoids are synthesized from the C5 isoprene precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways.
The key steps leading to this compound are:
-
GPP Synthesis: IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), the universal C10 precursor for all monoterpenes.
-
Cyclization: GPP undergoes cyclization, catalyzed by a terpene synthase, to form the bicyclic olefin α-pinene.
-
Oxidation: α-pinene is then subjected to a two-step oxidation process. First, it is oxidized to myrtenol, a primary allylic alcohol.[10] Subsequently, myrtenol is further oxidized to the corresponding aldehyde, this compound.
Caption: Simplified biosynthetic pathway of this compound from isoprene precursors.
Extraction Methodologies: A Comparative Technical Analysis
The choice of extraction method is a critical determinant of the yield, purity, and bioactivity of the final this compound-containing extract.[11] The selection process involves a trade-off between efficiency, cost, environmental impact, and scalability.
Conventional Extraction Methods
These methods are well-established but often come with drawbacks such as long extraction times, high solvent consumption, and potential thermal degradation of target compounds.[12]
Principle: These methods utilize the volatility of essential oil components.[13] In steam distillation, live steam is passed through the plant material, causing the volatile compounds to evaporate.[14][15] In hydrodistillation, the plant material is boiled in water.[13] The resulting vapor, a mixture of water and essential oils, is condensed, and the oil is separated from the aqueous phase.
Protocol: Laboratory-Scale Steam Distillation of Myrtus communis Leaves
-
Preparation: Weigh 200 g of dried and coarsely ground Myrtus communis leaves. Place the material into the distillation flask of a Clevenger-type apparatus.
-
Setup: Add sufficient deionized water to the flask to cover the plant material. Assemble the Clevenger apparatus with a heating mantle and condenser.
-
Distillation: Heat the flask to boiling. Allow the steam to pass through the plant material, carrying the volatile oils. The process should continue for a minimum of 3 hours or until no more oil is collected.[16]
-
Collection: The condensed essential oil will collect in the calibrated tube of the Clevenger apparatus.
-
Drying & Storage: Carefully collect the oil phase. Dry the oil over anhydrous sodium sulfate to remove residual water. Store the final essential oil at 4°C in a sealed, dark glass vial.
Causality & Insights: The particle size of the plant material is a key variable; grinding increases the surface area for extraction but can lead to the loss of highly volatile compounds if not handled properly.[17][18] The duration of distillation affects the composition of the extracted oil, as different compounds volatilize at different rates.[15]
Principle: This technique uses a continuous reflux of a warm organic solvent to exhaustively extract compounds from a solid matrix.[13] The choice of solvent is critical and is based on the polarity of the target compound.[19]
Protocol: Soxhlet Extraction
-
Preparation: Place 50 g of finely powdered, dried plant material into a cellulose thimble.
-
Setup: Place the thimble inside the main chamber of a Soxhlet extractor. Fill a round-bottom flask with 250 mL of an appropriate solvent (e.g., hexane or ethanol) and attach it to the Soxhlet apparatus and a condenser.
-
Extraction: Heat the solvent to a gentle boil. The solvent vapor travels up the distillation arm, condenses, and drips into the thimble containing the plant material.
-
Cycling: When the liquid level in the chamber reaches the top of the siphon arm, the solvent and extracted compounds are siphoned back into the boiling flask. This process repeats automatically for 6-8 hours.
-
Solvent Removal: After extraction, the solvent is removed from the extract using a rotary evaporator under reduced pressure to yield the crude extract.
Causality & Insights: Soxhlet extraction is highly efficient due to the continuous use of fresh, hot solvent, but the prolonged exposure to heat can degrade thermally labile compounds like this compound.[12][20] The choice of solvent dictates the profile of extracted compounds; non-polar solvents like hexane will primarily extract lipids and terpenes, while more polar solvents like ethanol will also extract polyphenols.[21]
Advanced "Green" Extraction Methods
These modern techniques offer significant advantages, including reduced extraction times, lower solvent consumption, and improved yields of target compounds, aligning with the principles of green chemistry.[12]
Principle: SFE uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[22] Above its critical temperature (31.1°C) and pressure (73.8 bar), CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid.[22] Its solvating power can be finely tuned by altering the pressure and temperature.
Protocol: Supercritical CO₂ Extraction of this compound
-
Preparation: Load the extraction vessel with 100 g of ground plant material.
-
Parameter Setting: Pressurize the system with CO₂ to the desired pressure (e.g., 200-400 bar) and heat the extraction vessel to the target temperature (e.g., 40-60°C).[23]
-
Co-Solvent (Optional): To enhance the extraction of moderately polar compounds, a co-solvent like ethanol can be added to the CO₂ stream (e.g., at a flow rate of 0.09 kg/h ).[24]
-
Extraction: Maintain a constant CO₂ flow rate (e.g., 0.3 kg/h ) through the vessel for a set duration (e.g., 90-120 minutes).[24]
-
Separation: Route the CO₂-extract mixture to a separator vessel where the pressure is reduced. This causes the CO₂ to return to its gaseous state, precipitating the extracted compounds.
-
Collection: The solvent-free extract is collected from the separator.
Causality & Insights: SFE is highly selective and ideal for thermally sensitive compounds as it operates at low temperatures.[25][26] By precisely controlling density (via pressure and temperature), one can fractionate the extract, selectively isolating different classes of compounds. The main drawback is the high capital cost of the equipment.
Principle: MAE utilizes microwave energy to heat the solvent and water molecules within the plant matrix.[27][28] This creates localized pressure that ruptures the plant cell walls, facilitating the rapid release of intracellular contents into the extraction solvent.
Protocol: Microwave-Assisted Extraction of Myrtus communis
-
Preparation: Mix 1 g of powdered plant material with 32 mL of 42% aqueous ethanol in a microwave-safe extraction vessel.[29]
-
Parameter Setting: Place the vessel in a microwave extractor. Set the microwave power to 500 W and the irradiation time to 62 seconds.[29]
-
Extraction: Run the extraction program under the controlled parameters.
-
Post-Extraction: After the cycle, allow the vessel to cool. Centrifuge the mixture to separate the solid residue from the supernatant.
-
Collection: Collect the supernatant (the extract) for analysis.
Causality & Insights: MAE dramatically reduces extraction time from hours to minutes.[29] The efficiency is dependent on the dielectric properties of the solvent and the plant matrix. Optimizing parameters like solvent concentration, power, and time is crucial to maximize yield while preventing compound degradation.[29]
Comparative Analysis of Extraction Methods
| Parameter | Steam Distillation | Soxhlet Extraction | Supercritical Fluid Extraction (SFE) | Microwave-Assisted Extraction (MAE) |
| Principle | Volatilization with steam | Continuous solid-liquid extraction | Dissolution in supercritical fluid | Microwave-induced cell rupture |
| Yield | Moderate for volatiles | High, exhaustive | High, tunable | Very high |
| Selectivity | Limited to volatile compounds | Low, solvent-dependent | Very high, tunable | Moderate |
| Extraction Time | 2 - 6 hours | 6 - 24 hours | 1 - 2 hours | 1 - 5 minutes |
| Solvent Use | Water only | High organic solvent use | CO₂ (recyclable), minimal co-solvent | Low organic solvent use |
| Thermal Degradation | High risk | High risk | Low risk (low temp) | Moderate risk (short time) |
| Cost | Low (equipment) | Low (equipment) | High (equipment) | Moderate (equipment) |
| Environmental Impact | Low | High (solvent waste) | Very Low (Green method) | Low (Green method) |
Analytical Workflow for Identification and Quantification
After extraction, a robust analytical method is required to identify and quantify this compound within the complex essential oil or extract matrix. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for this purpose.[30][31][32]
Workflow:
-
Sample Preparation: The crude extract is diluted in a suitable volatile solvent (e.g., hexane or methanol).[31][32] An internal standard may be added for accurate quantification.
-
GC Separation: The diluted sample is injected into the GC. Compounds are separated based on their volatility and interaction with the stationary phase of the capillary column.
-
MS Identification: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule.
-
Data Analysis: The identity of this compound is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard and by matching it with spectra in established libraries (e.g., NIST, Wiley).[31][33] Quantification is achieved by integrating the peak area and comparing it to a calibration curve.
Caption: Standard GC-MS workflow for the analysis of this compound in plant extracts.
Conclusion and Future Directions
This compound stands out as a monoterpenoid with significant therapeutic potential. While it is naturally present in a variety of plants, particularly Cuminum cyminum and Myrtus communis, its efficient isolation is paramount for research and development. This guide has detailed and compared several extraction methodologies, from traditional steam distillation to advanced green techniques like SFE and MAE.
For researchers prioritizing purity, selectivity, and the integrity of the final product, Supercritical Fluid Extraction (SFE) represents the most authoritative and technically superior method, despite its higher initial cost. For rapid screening and high-throughput applications where time and solvent reduction are key, Microwave-Assisted Extraction (MAE) offers an excellent alternative. The optimization of these advanced extraction parameters, guided by robust analytical methods like GC-MS, is crucial for maximizing the yield of bioactive this compound.[11][34] Future research should focus on integrating these extraction techniques and exploring novel solvents to further enhance the efficiency and sustainability of this compound production for its promising applications in the pharmaceutical and nutraceutical industries.
References
- 1. scispace.com [scispace.com]
- 2. Therapeutic Potential of this compound and Its Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. preprints.org [preprints.org]
- 5. Therapeutic Potential of this compound and Its Derivatives-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 7. preprints.org [preprints.org]
- 8. Myrtle: a versatile medicinal plant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biological and Pharmacological Properties of Myrtenol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs [publishing.emanresearch.org]
- 12. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Myrtle Essential Oil - Myrtus communis L. - Labdassence [labdassence.com]
- 15. scialert.net [scialert.net]
- 16. Optimization of Tunisian Myrtus communis L. Essential Oil Extraction by Complete Factorial Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Selection of Optimal Operating Conditions for Extraction of Myrtus Communis L. Essential Oil by the Steam Distillation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. plantsjournal.com [plantsjournal.com]
- 21. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Supercritical CO2 Extraction of Fatty Acids, Phytosterols, and Volatiles from Myrtle (Myrtus communis L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Supercritical CO2 Extraction of Fatty Acids, Phytosterols, and Volatiles from Myrtle (Myrtus communis L.) Fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Supercritical Fluid Extraction (SFE) of Monoterpenes from the Leaves of Melaleuca alternifolia (Tea Tree) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Development of New Analytical Microwave-Assisted Extraction Methods for Bioactive Compounds from Myrtle (Myrtus communis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Optimization of microwave-assisted extraction of polyphenols from Myrtus communis L. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. scielo.br [scielo.br]
- 31. mdpi.com [mdpi.com]
- 32. scitepress.org [scitepress.org]
- 33. "Development of GC-MS database of essential oil components by the analy" by Prabodh Satyal [louis.uah.edu]
- 34. Optimization of Extraction Parameters for Enhanced Recovery of Bioactive Compounds from Quince Peels Using Response Surface Methodology [mdpi.com]
A Comprehensive Technical Guide to the Stereochemistry of (+)-Myrtenal and (-)-Myrtenal for Researchers and Drug Development Professionals
Introduction: The Critical Role of Chirality in Myrtenal's Biological Activity
This compound, a bicyclic monoterpenoid aldehyde, is a naturally occurring compound found in a variety of plant species, including Hyssopus officinalis and Salvia absconditiflora[1]. Its structure, characterized by a bicyclo[3.1.1]hept-2-ene skeleton, possesses two stereogenic centers, giving rise to a pair of non-superimposable mirror images, or enantiomers: (+)-Myrtenal and (-)-Myrtenal. In the realm of drug discovery and development, the seemingly subtle difference in the three-dimensional arrangement of these enantiomers can lead to profound variations in their pharmacological and toxicological profiles. This is due to the inherently chiral nature of biological systems, such as enzymes and receptors, which often exhibit stereospecific interactions.
This in-depth technical guide provides a comprehensive overview of the stereochemistry of (+)- and (-)-Myrtenal. We will delve into their absolute configurations, spectroscopic differentiation, synthesis, and critically, their distinct biological activities. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the specific properties of each this compound enantiomer in their scientific endeavors.
Unraveling the Stereochemistry: Absolute Configuration and Nomenclature
The unambiguous assignment of the absolute configuration of each enantiomer is fundamental to understanding their distinct properties. The Cahn-Ingold-Prelog (CIP) priority rules are employed to assign the R/S designation to each stereocenter[2].
-
(-)-Myrtenal : Through the use of vibrational circular dichroism (VCD) spectroscopy compared with theoretical calculations, the levorotatory enantiomer of this compound has been unequivocally assigned the (1R,5S) absolute configuration[3].
-
(+)-Myrtenal : Consequently, the dextrorotatory enantiomer, (+)-Myrtenal, possesses the mirror-image (1S,5R) absolute configuration.
It is crucial to note that the positive (+) or negative (-) sign of the optical rotation does not directly correlate with the R/S designation. The direction of rotation of plane-polarized light is an experimentally determined physical property, while the R/S nomenclature is a convention based on the spatial arrangement of substituents.
Spectroscopic and Physicochemical Differentiation of this compound Enantiomers
While enantiomers share identical physical properties such as boiling point, density, and refractive index in an achiral environment, they can be distinguished by their interaction with chiral probes, most notably polarized light. Chiroptical techniques and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents are indispensable tools for their differentiation.
Chiroptical Properties
The most direct method to distinguish between (+)- and (-)-Myrtenal is by measuring their optical rotation. Enantiomers rotate plane-polarized light to an equal magnitude but in opposite directions.
| Property | (+)-(1S,5R)-Myrtenal | (-)-(1R,5S)-Myrtenal |
| Optical Rotation | Dextrorotatory (+) | Levorotatory (-) |
| Specific Rotation | Not specified in results | Not specified in results |
Note: Specific rotation values can vary depending on the solvent, temperature, and wavelength of light used. It is essential to consult specific analytical data for precise values.
Vibrational Circular Dichroism (VCD) is another powerful technique that provides information about the stereochemistry of chiral molecules. The VCD spectrum of (-)-myrtenal was instrumental in confirming its (1R) absolute configuration[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
In a standard achiral solvent, the NMR spectra of (+)- and (-)-Myrtenal are identical. However, in the presence of a chiral auxiliary, such as a chiral derivatizing agent or a chiral solvating agent, the enantiomers can be differentiated. The formation of diastereomeric complexes results in distinct chemical shifts and coupling constants for the corresponding nuclei.
(-)-Myrtenal itself can be employed as a chiral derivatizing agent for the determination of the enantiomeric purity of primary amines using 13C NMR spectroscopy. The formation of diastereomeric imines allows for the separation of signals corresponding to each enantiomer of the amine, enabling their quantification.
Synthesis and Chiral Separation of this compound Enantiomers
The production of enantiomerically pure this compound is a critical step for stereospecific biological studies and for its potential use as a chiral building block in organic synthesis.
Synthesis from α-Pinene
This compound can be synthesized through the allylic oxidation of α-pinene[4][5]. However, these methods often yield a racemic mixture of (+)- and (-)-myrtenal. The use of enantiomerically pure starting material, such as (+)- or (-)-α-pinene, can potentially lead to the corresponding this compound enantiomer, but the stereochemical integrity of the reaction must be carefully controlled.
Asymmetric Synthesis
The development of asymmetric synthetic routes to obtain enantiomerically enriched this compound is an area of active research. These methods typically involve the use of chiral catalysts or reagents to favor the formation of one enantiomer over the other. While specific high-yielding asymmetric syntheses for each this compound enantiomer were not detailed in the provided search results, this remains a key area for synthetic organic chemists.
Preparative Chiral Chromatography
For the separation of racemic this compound, preparative chiral chromatography is a powerful technique[6][7]. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) employing a chiral stationary phase (CSP) can effectively resolve the two enantiomers, allowing for their isolation in high enantiomeric purity. The choice of the CSP and the chromatographic conditions are critical for achieving optimal separation.
Figure 1: A simplified workflow illustrating the synthesis of racemic this compound from α-pinene and its subsequent separation into individual enantiomers via preparative chiral chromatography.
The Biological Significance: Enantioselective Activities and Applications
The distinct three-dimensional structures of (+)- and (-)-Myrtenal dictate their interactions with chiral biological targets, leading to different biological activities. While much of the literature reports on the activity of "this compound" without specifying the enantiomer (likely a racemic mixture), some studies have begun to elucidate their enantioselective effects.
Olfactory Perception
A clear and fascinating example of the biological differentiation of this compound enantiomers is their distinct odors. This indicates that the chiral olfactory receptors in the nose can distinguish between the two mirror-image molecules.
Pharmacological Activities
This compound has been reported to possess a wide range of pharmacological activities, including antioxidant, antitumor, anti-inflammatory, and neuroprotective effects[1][8]. However, a direct comparative analysis of the potency of each enantiomer is largely absent in the current literature.
-
Antitumor Activity: While many studies on the cytotoxicity of this compound on various cancer cell lines do not specify the enantiomer used, one study has highlighted the potential of a derivative of (+)-myrtenal in inhibiting tyrosyl-DNA phosphodiesterase 1 (TDP1), an important target in cancer therapy[8]. Another study reported that a derivative of (-)-myrtenal showed cytotoxic activity against several human cancer cell lines[8]. This suggests that both enantiomers may serve as scaffolds for the development of novel anticancer agents, with potentially different mechanisms of action and target specificities.
-
Neuroprotective and CNS Effects: The interaction of this compound with the GABAergic system is a proposed mechanism for its effects on the central nervous system[9]. Studies on myrtenol, the corresponding alcohol, have shown that it can act as a positive allosteric modulator of GABAA receptors[10]. It is plausible that this compound enantiomers also exhibit stereospecific interactions with these receptors, leading to differential effects on anxiety, memory, and other neurological processes.
Figure 2: A summary of the known and hypothesized biological activities of (+)- and (-)-Myrtenal. Solid lines indicate reported activities of derivatives, while dashed lines represent potential activities based on studies of unspecified this compound or related compounds.
Metabolism
Preliminary studies in rabbits have shown that this compound is metabolized to myrtenic acid[1]. However, a comparative study on the metabolism of the individual enantiomers has not been reported. It is highly probable that the metabolic pathways are stereoselective, leading to different rates of clearance and potentially different metabolite profiles for (+)- and (-)-Myrtenal. Understanding these differences is crucial for pharmacokinetic and toxicological assessments in drug development.
Experimental Protocol: Chiral Derivatization for NMR Analysis of Primary Amines using (-)-Myrtenal
The use of a chiral derivatizing agent (CDA) is a robust method for determining the enantiomeric excess (ee) of a chiral analyte by NMR spectroscopy. (-)-Myrtenal can serve as a CDA for primary amines. The underlying principle is the conversion of the enantiomeric mixture of the amine into a mixture of diastereomeric imines. These diastereomers are no longer mirror images and will exhibit distinct signals in the NMR spectrum, allowing for their integration and the calculation of the enantiomeric ratio.
Objective: To determine the enantiomeric excess of a chiral primary amine using (-)-(1R,5S)-Myrtenal as a chiral derivatizing agent.
Materials:
-
(-)-(1R,5S)-Myrtenal
-
Chiral primary amine (analyte)
-
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
In a clean, dry NMR tube, accurately weigh a known amount of the chiral primary amine.
-
Add a slight molar excess (e.g., 1.1 equivalents) of (-)-(1R,5S)-Myrtenal to the NMR tube.
-
Add approximately 0.6 mL of CDCl₃ to dissolve the reactants.
-
Gently agitate the tube to ensure complete mixing and reaction. The formation of the imine is typically rapid at room temperature.
-
-
NMR Acquisition:
-
Acquire a ¹H or ¹³C NMR spectrum of the sample. For improved resolution and differentiation, ¹³C NMR is often preferred.
-
Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, which is particularly important for accurate integration.
-
-
Data Analysis:
-
Identify the signals corresponding to the newly formed diastereomeric imines. The imine C=N carbon signal in the ¹³C NMR spectrum is often well-resolved for the two diastereomers.
-
Integrate the distinct signals for each diastereomer.
-
Calculate the enantiomeric excess (ee) using the following formula:
ee (%) = [ ( |Integration of major diastereomer - Integration of minor diastereomer| ) / ( Integration of major diastereomer + Integration of minor diastereomer ) ] x 100
-
Causality Behind Experimental Choices:
-
Use of a Molar Excess of (-)-Myrtenal: This ensures that the primary amine is the limiting reagent and that all of it reacts to form the imines, providing an accurate representation of the original enantiomeric ratio.
-
Choice of NMR Nucleus: While ¹H NMR can be used, the larger chemical shift dispersion of ¹³C NMR often provides better separation of the diastereomeric signals, leading to more accurate integration.
-
Solvent Selection: CDCl₃ is a common choice as it is a good solvent for many organic compounds and is relatively non-interactive. However, the choice of solvent can sometimes influence the degree of separation of the diastereomeric signals, and optimization may be necessary.
References
- 1. Therapeutic Potential of this compound and Its Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absolute configuration - Wikipedia [en.wikipedia.org]
- 3. Absolute configuration of (-)-myrtenal by vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategic use of preparative chiral chromatography for the synthesis of a preclinical pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidation of myrtenol to this compound epoxide in a porphyrin-based photocatalytic system - A novel terpene alcohol derivative with antimicrobial and anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical and Preparative Scale Separation of Enantiomers of Chiral Drugs by Chromatography and Related Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound improves memory deficits in mice exposed to radiofrequency-electromagnetic radiation during gestational and neonatal development via enhancing oxido-inflammatory, and neurotransmitter functions - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Mechanisms of Action of Myrtenal: A Technical Guide for Researchers
Introduction: Tapping into the Therapeutic Potential of a Bicyclic Monoterpenoid
Myrtenal, a naturally occurring bicyclic monoterpenoid found in the essential oils of numerous plants, has emerged as a compound of significant interest in the fields of pharmacology and drug development.[1] Its diverse pharmacological activities, ranging from neuroprotective and anti-inflammatory to anticancer and antidiabetic effects, underscore its potential as a versatile therapeutic agent.[2][3] This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, offering a valuable resource for researchers, scientists, and drug development professionals seeking to understand and leverage its therapeutic capabilities.
This document will delve into the molecular interactions and signaling pathways modulated by this compound, elucidating the scientific basis for its observed biological effects. By synthesizing findings from a multitude of in vitro and in vivo studies, we aim to provide a comprehensive and authoritative overview to guide future research and development endeavors.
A Spectrum of Biological Activities: Unraveling the Core Mechanisms
This compound's therapeutic potential stems from its ability to interact with a variety of cellular targets and modulate multiple signaling pathways. Its mechanisms of action are multifaceted and often interconnected, contributing to its broad range of pharmacological effects.
Neuroprotective and CNS-Affecting Potential
This compound has demonstrated significant promise in the context of neurodegenerative diseases and central nervous system (CNS) disorders.[2][4] Its neuroprotective effects are attributed to a combination of antioxidant, anti-inflammatory, and neuromodulatory activities.[3][5]
One of the key mechanisms underlying this compound's neuroprotective action is its ability to modulate neurotransmitter systems. Studies have shown that this compound can influence GABAergic neurotransmission, which is associated with its anxiolytic properties.[4][6] It has been observed to potentiate the effects of hypnotic drugs, suggesting an interaction with GABA receptors.[4] Furthermore, in experimental models of dementia, this compound has been shown to increase acetylcholine (ACh) levels in the brain, a crucial neurotransmitter for memory and learning.[5][7] This is, in part, achieved through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh.[8] In vitro studies have confirmed this compound's ability to inhibit AChE with an IC50 of 0.17 mM.[8]
This compound also exerts its neuroprotective effects by combating oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases. It has been shown to restore the activity of antioxidant enzymes and reduce lipid peroxidation in the brain.[6][9]
The following diagram illustrates the proposed signaling pathway for this compound's neuroprotective effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A review: Biological activity of this compound and some this compound-containing medicinal plant essential oils | Dragomanova | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Potential of this compound and Its Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of this compound in an Experimental Model of Dementia Induced in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits acetylcholinesterase, a known Alzheimer target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of this compound in an Experimental Model of Dementia Induced in Rats - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of Myrtenal: A Technical Guide for Drug Discovery and Development
Executive Summary
Myrtenal, a bicyclic monoterpenoid aldehyde found in the essential oils of numerous plants, is emerging as a molecule of significant interest in pharmacology and drug development. Historically recognized for its aromatic properties, a growing body of scientific evidence now illuminates its diverse and potent biological activities. This technical guide provides an in-depth review of the current state of knowledge on this compound, synthesizing data from preclinical studies to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will explore its multifaceted pharmacological profile, including its anti-inflammatory, anticancer, antioxidant, and neuroprotective effects, detailing the underlying molecular mechanisms, presenting key quantitative data, and providing validated experimental protocols to facilitate further investigation into its therapeutic potential.
Introduction: The Chemical and Botanical Profile of this compound
This compound ((1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-carboxaldehyde) is a natural organic compound derived from the oxidation of alpha-pinene, a primary constituent of turpentine.[1] It is a key component of the essential oils of various plant species, including cumin (Cuminum cyminum), rosemary (Rosmarinus officinalis), myrtle (Myrtus communis), and peppermint (Mentha piperita).[1] Its lipophilic nature allows it to readily cross cellular membranes, a feature that underpins its broad spectrum of biological interactions.[1][2] This guide will systematically dissect the key pharmacological activities attributed to this compound, providing the mechanistic and methodological details necessary for its scientific evaluation.
Anticancer Activity: Targeting Cell Viability and Apoptotic Pathways
This compound has demonstrated significant cytotoxic and antiproliferative properties against a range of human cancer cell lines.[3] This activity is not merely a non-specific toxic effect but is rooted in the modulation of specific cellular pathways that govern cell survival and programmed cell death.
Mechanism of Action
The anticancer effects of this compound are attributed to its ability to induce apoptosis and interfere with key cellular machinery in tumor cells.[1][3] Studies have shown that this compound can:
-
Regulate Apoptotic Pathways: It activates pro-apoptotic pathways involving proteins like Bax and caspase-3, while downregulating anti-apoptotic proteins such as Bcl-2.[3][4][5][6][7] The Bax/Bcl-2 ratio is a critical determinant of mitochondrial integrity and the initiation of the intrinsic apoptotic cascade.
-
Modulate Mitochondrial Enzymes: this compound influences the activity of lysosomal and mitochondrial enzymes, disrupting the metabolic homeostasis of cancer cells.[3][8][9]
-
Inhibit Tumor Progression: In preclinical models of liver and colon cancer, this compound has been shown to suppress carcinogenesis by neutralizing free radicals and modulating inflammatory processes within the tumor microenvironment.[1][3]
The following diagram illustrates the proposed mechanism of this compound-induced apoptosis.
Caption: Proposed pathway of this compound-induced apoptosis.
Quantitative Data: Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potential of a compound. Recent studies have established the IC50 values for this compound across several human cancer cell lines after 24 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| Caco-2 | Colon Adenocarcinoma | 48.43 |
| MCF-7 | Breast Adenocarcinoma | 42.16 |
| A2780 | Ovarian Carcinoma | 33.64 |
| LNCaP | Prostate Carcinoma | 51.21 |
| Table 1: IC50 values of this compound on various human cancer cell lines. Data extracted from Korkmaz E, Tekin S. (2024). |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. The causality behind this protocol lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[1][10]
Principle: The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., Caco-2, A2780, MCF-7, LNCaP) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 1, 5, 25, 50, 100 µM) in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound) and a no-cell control (medium only for background measurement).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[9]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance of the samples at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability using the formula: [(Absorbance of treated cells - Absorbance of background) / (Absorbance of vehicle control - Absorbance of background)] * 100. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration and performing a non-linear regression analysis.
Anti-inflammatory Activity: Modulation of Key Signaling Pathways
Chronic inflammation is a key driver of numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[12][13] this compound exhibits potent anti-inflammatory properties by targeting central nodes in the inflammatory signaling cascade.[1][8][14]
Mechanism of Action
This compound's anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and the modulation of key signaling pathways:
-
NF-κB Pathway Inhibition: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[12][13] In its inactive state, it is sequestered in the cytoplasm by Inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound has been shown to suppress this pathway, thereby reducing the expression of downstream targets like TNF-α and IL-6.[14][15][16]
-
NLRP3 Inflammasome Suppression: The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.[17][18][19] In models of rheumatoid arthritis, this compound has been shown to suppress the activation of the NLRP3 inflammasome.[8] This is a critical mechanism, as dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.[17]
Caption: this compound's inhibition of NF-κB and NLRP3 pathways.
Antioxidant and Neuroprotective Activities
Oxidative stress and neuroinflammation are key pathological features of neurodegenerative diseases like Alzheimer's.[1][19][20] this compound demonstrates significant potential in this area through its dual antioxidant and neuromodulatory properties.[1][9]
Mechanism of Action
-
Antioxidant Effects: this compound enhances the endogenous antioxidant defense system. In animal models, it has been shown to increase the levels of total glutathione (tGSH) and the activity of enzymes like catalase (CAT), while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[1][9]
-
Neuroprotection: In experimental models of dementia, this compound has been shown to improve memory and learning.[1][2][8][21] This is achieved by stimulating cholinergic neurotransmission, evidenced by increased brain acetylcholine (ACh) levels, and protecting neurons from oxidative damage.[2][21][22] Histological analysis confirms a significant increase in the number of vital neurons in the cortex and hippocampus of this compound-treated animals.[8][23]
Experimental Protocol: Scopolamine-Induced Dementia Model
This protocol establishes an animal model of cognitive impairment that is widely used to screen for potential anti-amnesic and neuroprotective agents. Scopolamine, a muscarinic antagonist, induces a transient cholinergic deficit, mimicking some aspects of Alzheimer's disease.[2][8][14]
Principle: To assess the ability of this compound to prevent or reverse scopolamine-induced memory deficits.
Step-by-Step Methodology:
-
Animal Acclimatization: House male Wistar rats under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water) for at least one week before the experiment.
-
Grouping: Divide animals into experimental groups (n=10-12/group), for example:
-
Dosing Regimen: Administer this compound or vehicle daily for a predefined period (e.g., 9-11 consecutive days).[2][8][14] Induce dementia by co-administering scopolamine (in a separate injection) for the same duration.
-
Behavioral Testing: One hour after the final dose, subject the animals to behavioral tests to assess cognitive function.
-
Novel Object Recognition (NOR) Test: This test evaluates recognition memory. On day 1, allow the rat to explore an arena with two identical objects. On day 2, replace one object with a novel one. A healthy rat will spend more time exploring the novel object. Record the time spent exploring each object to calculate a discrimination index.[2]
-
Open Field Test: This test assesses locomotor activity and anxiety-like behavior. Place the animal in the center of an open arena and record parameters like line crossings and time spent in the center versus the periphery.[2][8]
-
-
Biochemical and Histological Analysis: Following behavioral tests, euthanize the animals and collect brain tissue (cortex and hippocampus).
Caption: Workflow for the scopolamine-induced dementia model.
Antimicrobial Activity
While research into this compound's direct antimicrobial effects is ongoing, its structural similarity to other monoterpenes like myrtenol suggests significant potential.[24] The hydrophobicity of monoterpenoids is a key determinant of their antimicrobial action, allowing them to disrupt bacterial cell structures, particularly the cell membrane.[1][2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[25] This protocol provides a framework for determining the MIC of this compound.
Principle: The broth microdilution method is used to determine the lowest concentration of this compound that inhibits microbial growth in a liquid medium.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the target microorganism (e.g., Staphylococcus aureus, Candida auris) overnight in an appropriate broth (e.g., Tryptic Soy Broth). Dilute the culture to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Prepare this compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the broth. The concentration range should be broad enough to encompass the expected MIC (e.g., 500 µg/mL down to <1 µg/mL).
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing 100 µL of the this compound dilutions.
-
Controls: Include a positive control well (inoculum without this compound) to ensure microbial growth and a negative control well (broth only) for sterility and background measurement.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm with a plate reader.
Conclusion and Future Perspectives
This compound has transitioned from a simple fragrance component to a promising multifaceted therapeutic agent. The preclinical evidence strongly supports its potent anticancer, anti-inflammatory, antioxidant, and neuroprotective activities. Its ability to modulate fundamental cellular pathways like NF-κB, NLRP3, and intrinsic apoptosis highlights its potential for addressing complex, multifactorial diseases.
Future research should focus on several key areas:
-
Pharmacokinetics and Bioavailability: In-depth studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its delivery and efficacy.
-
In Vivo Efficacy: While initial animal studies are promising, further validation in more complex disease models is necessary.
-
Target Identification: Elucidating the precise molecular targets of this compound will enable a more rational approach to drug design and combination therapies.
-
Chemical Modification: The synthesis of this compound derivatives, such as conjugates with other pharmacophores like adamantane, has already shown promise in enhancing its biological effects and presents a fertile ground for developing novel chemical entities.[8][9]
References
- 1. clyte.tech [clyte.tech]
- 2. Neuroprotective Effects of this compound in an Experimental Model of Dementia Induced in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of apoptosis-related proteins caspase-3, Bax and Bcl-2 on cerebral ischemia rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. [Expression of caspase-3, Bcl-2, and Bax in pentavalent vanadium-induced neuronal apoptosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 21. Neuroprotective Effects of this compound in an Experimental Model of Dementia Induced in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. idexx.dk [idexx.dk]
An In-depth Technical Guide to the Solubility of Myrtenal in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Myrtenal, a naturally occurring bicyclic monoterpenoid aldehyde, is a compound of significant interest in the pharmaceutical, fragrance, and flavor industries. Its therapeutic potential, including antioxidant and neuroprotective properties, is an active area of research.[1][2] A fundamental understanding of its solubility in various organic solvents is paramount for its extraction, purification, formulation, and application in drug delivery systems. This technical guide provides a comprehensive overview of the principles governing the solubility of this compound, qualitative and estimated quantitative solubility data, and a detailed experimental protocol for its precise determination.
Introduction to this compound: A Molecule of Interest
This compound (C₁₀H₁₄O) is a monoterpenoid characterized by a bicyclo[3.1.1]heptene skeleton with a formyl group.[3] This structure, combining a relatively nonpolar hydrocarbon framework with a polar aldehyde functional group, dictates its physicochemical properties, including its solubility. Found in the essential oils of numerous plants, this compound's biological activities are a key driver for its study.[1][4] Effective utilization of this compound in any application hinges on the ability to dissolve it in appropriate solvents, making solubility a critical parameter.
Theoretical Principles of this compound Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, the key structural features influencing its solubility are its bulky, nonpolar bicyclic core and its polar aldehyde group.
-
Van der Waals Forces: The nonpolar hydrocarbon backbone of this compound interacts with nonpolar solvents primarily through London dispersion forces, a type of van der Waals force.
-
Dipole-Dipole Interactions: The carbonyl (C=O) bond in the aldehyde group creates a significant dipole moment, allowing for dipole-dipole interactions with polar organic solvents.[5]
-
Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, forming hydrogen bonds with protic solvents like alcohols.[6][7][8]
The interplay of these forces determines the extent to which this compound will dissolve in a given organic solvent. A solvent that can effectively interact with both the nonpolar and polar regions of the this compound molecule will be a good solvent.
Solubility Profile of this compound
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its general solubility can be inferred from its chemical structure and data on similar compounds.
Qualitative Solubility
Based on available information and the principles of organic chemistry, this compound exhibits the following qualitative solubility characteristics:
-
Soluble in: Alcohols and oils.[9]
-
Sparingly Soluble in: Chloroform.[10]
-
Slightly Soluble in: Methanol.[10]
The related compound, myrtenol, which has a hydroxyl group instead of an aldehyde, is reported to be miscible with ethanol at room temperature and soluble in oils.[11] This suggests that this compound is likely to be highly soluble in polar protic and aprotic organic solvents, as well as nonpolar solvents that can interact with its hydrocarbon structure.
Estimated Quantitative Solubility
In the absence of specific quantitative data for this compound, the following table provides solubility data for the structurally similar bicyclic monoterpenoids, (-)-Borneol and (1R)-(+)-Camphor , at 298.15 K (25 °C) to provide a reasonable estimation for researchers. It is crucial to note that these values are for comparative purposes only and experimental determination for this compound is highly recommended.
| Organic Solvent | Solvent Polarity (ET(30)) | (-)-Borneol Solubility (mole fraction, x) | (1R)-(+)-Camphor Solubility (mole fraction, x) | Predicted this compound Solubility |
| Hexane | 31.0 | 0.038 | 0.124 | Good |
| Ethyl Acetate | 38.1 | 0.281 | 0.448 | Very Good |
| Acetonitrile | 45.6 | 0.082 | 0.297 | Good |
| 1-Butanol | 50.2 | 0.380 | 0.231 | Very Good |
| Ethanol | 51.9 | 0.320 | 0.267 | Very Good |
Data for Borneol and Camphor sourced from: Modeling the Solubility of Monoterpenoids with Hybrid and Predictive Thermodynamic Tools.[12]
Experimental Determination of this compound Solubility
The following is a detailed, step-by-step methodology for determining the solubility of this compound, a liquid, in an organic solvent at a specific temperature. This protocol is based on the isothermal shake-flask method, a reliable technique for solubility measurement.
Materials and Equipment
-
This compound (of known purity)
-
Organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or water bath
-
Calibrated positive displacement micropipettes
-
Syringe filters (PTFE, 0.22 µm)
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph with a UV detector (HPLC-UV)
-
Volumetric flasks and appropriate glassware
Step-by-Step Protocol
-
Preparation of a Saturated Solution:
-
Add an excess of this compound to a known volume of the selected organic solvent in a glass vial. The key is to have a visible excess of the liquid this compound phase, even after equilibration.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient time (typically 24-48 hours) to ensure that the solvent is fully saturated with this compound. The shaking ensures good mixing and facilitates the dissolution process.
-
-
Phase Separation and Sampling:
-
After equilibration, allow the vial to stand undisturbed in the thermostatic bath for at least 24 hours to allow for complete phase separation of the undissolved this compound from the saturated solvent phase.
-
Carefully withdraw an aliquot of the clear, saturated supernatant using a pipette. It is critical not to disturb the undissolved this compound layer.
-
Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial. This step removes any micro-droplets of undissolved this compound.
-
-
Quantification:
-
Accurately weigh the filtered saturated solution.
-
Dilute the filtered solution with a known volume of the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated GC-FID or HPLC-UV method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation of Solubility:
-
From the concentration obtained from the analytical measurement and the dilution factor, calculate the concentration of this compound in the saturated solution.
-
Express the solubility in desired units, such as g/100 mL, mol/L, or mole fraction.
-
Self-Validating System and Causality
-
Why an excess of solute? To ensure that the solution reaches its maximum saturation point at the given temperature.
-
Why a long equilibration and settling time? To ensure that the system has reached thermodynamic equilibrium, providing a true measure of solubility.
-
Why filtration? To remove any undissolved micro-droplets that could lead to an overestimation of the solubility.
-
Why a calibrated analytical method? To ensure accurate and precise quantification of the dissolved this compound.
Visualization of Solubility Principles
The following diagram illustrates the key factors influencing the solubility of this compound in different types of organic solvents.
Caption: Intermolecular forces governing this compound solubility.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions. Always work in a well-ventilated area and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. Store this compound in a cool, dry place away from ignition sources. Consult the Safety Data Sheet (SDS) for detailed information.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While specific quantitative data remains elusive in the literature, a strong understanding of the underlying chemical principles allows for rational solvent selection. The provided experimental protocol offers a robust method for researchers to determine precise solubility values, which are essential for advancing the research and application of this promising natural compound.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Myrtenol - Wikipedia [en.wikipedia.org]
- 3. csustan.edu [csustan.edu]
- 4. scispace.com [scispace.com]
- 5. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. (-)-MYRTENAL | 18486-69-6 [chemicalbook.com]
- 10. Showing Compound (+)-Myrtenol (FDB013760) - FooDB [foodb.ca]
- 11. researchgate.net [researchgate.net]
- 12. Modeling the Solubility of Monoterpenoids with Hybrid and Predictive Thermodynamic Tools - PMC [pmc.ncbi.nlm.nih.gov]
Myrtenal spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of Myrtenal
Introduction
This compound is a bicyclic monoterpenoid, a naturally occurring organic compound found in the essential oils of numerous plants, including cumin, lavender, and rice.[1] With the chemical formula C₁₀H₁₄O, its structure is characterized by a bicyclo[3.1.1]heptene skeleton featuring an aldehyde group conjugated with a double bond, and a gem-dimethyl bridge.[2][3] This unique structure contributes to its wide application as a flavoring and fragrance agent and its investigation for various physiological functions, including antioxidant and anti-inflammatory properties.[1][4]
For researchers, scientists, and drug development professionals, the unambiguous identification and structural confirmation of this compound are paramount. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for its characterization. It synthesizes technical data with field-proven insights, explaining the causality behind experimental choices and data interpretation to ensure scientific integrity.
Critical Safety Precautions
Before handling this compound, it is essential to consult the Safety Data Sheet (SDS). This compound is a combustible liquid and can cause skin and eye irritation.[5][6]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., PVC), and eye/face protection.[5][7]
-
Handling: Use only in a well-ventilated area, preferably within a fume hood, to avoid inhaling fumes. Avoid contact with skin and eyes. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[5][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources.[6][9]
-
Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Ensure the area is well-ventilated.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon Skeleton
NMR spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds. For this compound, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provide a complete picture of the proton and carbon environments and their connectivity, confirming the bicyclic framework and substituent positions.[10]
Theoretical Principles: The "Why" Behind the Experiment
-
¹H NMR: This experiment probes the chemical environment of hydrogen atoms (protons). The chemical shift (δ) indicates the electronic environment of a proton, signal splitting (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal.
-
¹³C NMR: This technique maps the carbon skeleton of the molecule. The chemical shift of each carbon provides information about its hybridization (sp³, sp², sp) and its bonding environment (e.g., connection to electronegative atoms).
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons (H-C-C-H).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms (C-H).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular fragments and establishing the overall structure.[11]
-
Experimental Protocol: A Self-Validating Workflow
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of CDCl₃ is standard for its excellent solubilizing power for nonpolar compounds like terpenes.[12] Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 or 500 MHz) for better signal dispersion, which is often necessary to resolve complex spin systems in terpenes.[13][14]
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire standard 2D COSY, HSQC, and HMBC spectra to establish connectivity. Data is typically acquired at a standard probe temperature, such as 298 K.[12]
-
Data Presentation: this compound's NMR Fingerprint
The following tables summarize the ¹H and ¹³C NMR data for (1R)-(-)-Myrtenal, acquired in CDCl₃.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) [12][13]
| Atom Label | Chemical Shift (δ, ppm) | Multiplicity | Protons |
| H10 | 9.44 | s | 1H |
| H3 | 6.72 | m | 1H |
| H1 | 2.87 | m | 1H |
| H5 | 2.58 | m | 1H |
| H4α | 2.56 | m | 1H |
| H4β | 2.49 | m | 1H |
| H7α | 2.19 | d | 1H |
| H8 | 1.34 | s | 3H |
| H7β | 1.06 | d | 1H |
| H9 | 0.75 | s | 3H |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) [12]
| Atom Label | Chemical Shift (δ, ppm) |
| C10 | 194.0 |
| C2 | 154.2 |
| C3 | 150.5 |
| C6 | 69.7 |
| C1 | 43.3 |
| C5 | 40.7 |
| C4 | 35.7 |
| C7 | 33.8 |
| C8 | 28.3 |
| C9 | 23.6 |
Visualization: this compound Structure and Atom Numbering
Caption: this compound structure with atom numbering for NMR correlation.
Spectral Interpretation: Confirming the Structure
-
Aldehyde Group: The downfield proton signal at δ 9.44 ppm (s, 1H) and the carbon signal at δ 194.0 ppm are characteristic of an aldehyde functional group (CHO).[12] The lack of splitting for the proton confirms it has no adjacent proton neighbors.
-
Alkene Group: The proton signal at δ 6.72 ppm (m, 1H) and the two sp² carbon signals at δ 154.2 ppm (quaternary C2) and δ 150.5 ppm (CH C3) confirm the trisubstituted double bond.[12] The chemical shift of the aldehyde proton and the C=O carbon indicate conjugation with this double bond.
-
Bicyclic Core and Bridgehead Protons: The signals for the bridgehead protons H1 (δ 2.87 ppm) and H5 (δ 2.58 ppm) are complex multiplets due to coupling with multiple neighboring protons in the strained bicyclic system.
-
Gem-Dimethyl Group: The two sharp singlet signals in the ¹H NMR at δ 1.34 ppm (3H) and δ 0.75 ppm (3H) are characteristic of two magnetically non-equivalent methyl groups (C8 and C9) attached to the same quaternary carbon (C6), a feature known as a gem-dimethyl group.[12][13] The corresponding carbon signals appear at δ 28.3 and 23.6 ppm.
-
2D Correlations: HMBC is critical here. A correlation between the aldehyde proton (H10) and the alkene carbons (C2 and C3) would definitively place the aldehyde group on the double bond. Correlations from the methyl protons (H8, H9) to the bridgehead carbons (C1, C5) and the quaternary bridge carbon (C6) would confirm the pinane-type skeleton.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In this compound, it provides clear evidence for the α,β-unsaturated aldehyde system.
Theoretical Principles: Molecular Vibrations
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching, bending). The frequency of absorption depends on the bond strength and the masses of the atoms involved. A C=O double bond will absorb at a much higher frequency than a C-O single bond. Conjugation and ring strain can shift these characteristic frequencies.[15]
Experimental Protocol: A Straightforward Approach
-
Sample Preparation: As this compound is a liquid, a spectrum can be obtained neat. A single drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.
-
Data Acquisition: The prepared plates are placed in an FTIR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates is taken first and automatically subtracted from the sample spectrum.
Data Presentation: Characteristic Absorptions of this compound
Table 3: Key IR Absorption Bands for this compound [13][16]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2930 | C-H stretch | Aliphatic (sp³ C-H) |
| ~2820 & ~2720 | C-H stretch | Aldehyde (O=C-H) |
| ~1675 | C=O stretch | α,β-Unsaturated Aldehyde |
| ~1620 | C=C stretch | Alkene |
Spectral Interpretation: Decoding the Peaks
-
Aldehyde C-H Stretch: The two weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹ are highly diagnostic for an aldehyde C-H stretch.[15][17] The presence of the peak near 2720 cm⁻¹ is particularly strong evidence that distinguishes an aldehyde from a ketone.[15]
-
Carbonyl C=O Stretch: The very strong and sharp absorption at ~1675 cm⁻¹ is characteristic of a carbonyl group. For a saturated aldehyde, this peak would typically appear around 1720-1740 cm⁻¹.[15] Its shift to a lower frequency (~1675 cm⁻¹) is definitive proof of conjugation with the C=C double bond, which weakens the C=O bond slightly.[17]
-
Alkene C=C Stretch: The peak at ~1620 cm⁻¹ corresponds to the C=C double bond stretch, further confirming the unsaturated nature of the molecule.[18]
-
Aliphatic C-H Stretch: The strong, complex absorptions just below 3000 cm⁻¹ (at ~2930 cm⁻¹) are due to the various sp³ C-H bonds in the bicyclic ring system.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound, Electron Ionization (EI) is a common technique.
Theoretical Principles: Ionization and Fragmentation
In EI-MS, high-energy electrons bombard the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺˙) . The mass-to-charge ratio (m/z) of this ion gives the molecular weight. This molecular ion is often unstable and fragments into smaller, more stable ions. The pattern of these fragment ions is a reproducible fingerprint that can be used to identify the compound and deduce its structure. The fragmentation of bicyclic monoterpenes can be complex but often involves characteristic losses and rearrangements.[19][20]
Experimental Protocol: GC-MS Workflow
Caption: A typical workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., hexane or dichloromethane) is injected into the gas chromatograph.
-
Separation: The sample is vaporized and travels through a capillary column, which separates it from any impurities.
-
Ionization: The pure compound eluting from the GC column enters the ion source of the mass spectrometer, where it is ionized by electron impact (typically at 70 eV).
-
Analysis and Detection: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.
Data Presentation: this compound's Mass Spectrum
Table 4: Principal Mass Spectral Data (EI-MS) for this compound [4][13]
| m/z | Relative Intensity (%) | Proposed Ion/Fragment |
| 150 | ~3 | [M]⁺˙ (Molecular Ion) |
| 135 | ~15 | [M - CH₃]⁺ |
| 121 | ~8 | [M - CHO]⁺ |
| 107 | ~67 | [M - C₃H₇]⁺ or [C₈H₁₁]⁺ |
| 91 | ~33 | [C₇H₇]⁺ (Tropylium ion) |
| 79 | 100 | [C₆H₇]⁺ (Base Peak) |
| 77 | ~35 | [C₆H₅]⁺ (Phenyl cation) |
| 41 | ~35 | [C₃H₅]⁺ (Allyl cation) |
Visualization: Proposed Fragmentation Pathway
Caption: Simplified proposed fragmentation pathways for this compound in EI-MS.
Spectral Interpretation: The Story of Fragmentation
-
Molecular Ion: The peak at m/z 150 corresponds to the molecular weight of this compound (C₁₀H₁₄O), confirming its elemental composition.[3][4] Its low intensity is typical for terpenes, which fragment readily.
-
Base Peak: The most intense peak (base peak) at m/z 79 is a common feature in the mass spectra of cyclic terpenes.[4] Its formation can be complex, often involving rearrangements and the loss of neutral fragments.
-
Key Fragments:
-
The peak at m/z 135 represents the loss of a methyl radical (•CH₃), a common fragmentation from the gem-dimethyl bridge.
-
The peak at m/z 121 corresponds to the loss of the aldehyde group (•CHO). The subsequent loss of propene (C₃H₆) from this ion can lead to the base peak at m/z 79.
-
The ion at m/z 107 is also very significant and can arise from the loss of a propyl radical (•C₃H₇).
-
The peak at m/z 91 is characteristic of many organic compounds and is often attributed to the stable tropylium cation, formed after skeletal rearrangement.[21]
-
Conclusion
The synergistic application of NMR, IR, and MS provides a robust and unequivocal structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy maps the complete carbon-hydrogen framework, IR spectroscopy rapidly identifies the key α,β-unsaturated aldehyde functional group, and mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns. Together, these techniques form the cornerstone of analytical chemistry, providing the detailed molecular portrait required for quality control, natural product discovery, and advanced materials research.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, (A+-)- | C10H14O | CID 1201529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C10H14O | CID 61130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. medkoo.com [medkoo.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Myrtenol | 515-00-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Extraction, Purification, and NMR Analysis of Terpenes from Brown Algae | Springer Nature Experiments [experiments.springernature.com]
- 12. bmse000534 (1R)-(-)-myrtenal at BMRB [bmrb.io]
- 13. (-)-MYRTENAL(18486-69-6) IR Spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. researchgate.net [researchgate.net]
- 17. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
- 19. researchgate.net [researchgate.net]
- 20. electronicsandbooks.com [electronicsandbooks.com]
- 21. jstage.jst.go.jp [jstage.jst.go.jp]
The Synthesis of Myrtenal from α-Pinene: A Technical Guide to Chemical and Biocatalytic Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Myrtenal, a bicyclic monoterpenoid aldehyde, is a valuable natural compound found in the essential oils of various plants. Its diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties, have garnered significant interest in the pharmaceutical and fragrance industries. The efficient and selective synthesis of this compound from the abundant and renewable terpene, α-pinene, is a key focus of ongoing research. This technical guide provides a comprehensive overview of the primary synthetic routes from α-pinene to this compound, detailing both established chemical methodologies and emerging biocatalytic strategies.
Introduction to this compound and its Precursor, α-Pinene
This compound's chemical structure, characterized by a bicyclo[3.1.1]heptene skeleton with an aldehyde functional group, is the basis for its notable bioactivities. As a derivative of α-pinene, a major component of turpentine, this compound represents a value-added product obtainable from a readily available and sustainable feedstock. The conversion of α-pinene to this compound primarily involves the allylic oxidation of the methyl group on the six-membered ring.
Chemical Synthesis Pathway: Allylic Oxidation with Selenium Dioxide
The most established chemical method for the synthesis of this compound from α-pinene is through allylic oxidation, a reaction that introduces an oxygen functional group at a position adjacent to a double bond. Selenium dioxide (SeO₂) is a widely used reagent for this transformation.
The reaction typically proceeds in two stages: the initial oxidation of α-pinene to myrtenol, followed by the subsequent oxidation of the allylic alcohol to the corresponding aldehyde, this compound. The reaction conditions, including temperature, pressure, and the choice of solvent, play a critical role in determining the conversion of α-pinene and the selectivity towards this compound.[1][2]
Mechanism of SeO₂-Mediated Allylic Oxidation
The mechanism of selenium dioxide oxidation involves an ene reaction followed by a[3][4]-sigmatropic rearrangement. In the case of α-pinene, SeO₂ reacts with the alkene to form an allylic seleninic acid intermediate. This intermediate then undergoes rearrangement and subsequent hydrolysis to yield the allylic alcohol, myrtenol. Further oxidation of myrtenol under the reaction conditions produces this compound.
Below is a diagram illustrating the chemical synthesis pathway.
References
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. mdpi.com [mdpi.com]
- 3. Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cytochrome P450 CYP6DE1 catalyzes the conversion of α-pinene into the mountain pine beetle aggregation pheromone trans-verbenol - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Commercial Availability and Purity of Myrtenal for Scientific Applications
For researchers, scientists, and drug development professionals, the quality of starting materials is a cornerstone of reliable and reproducible results. Myrtenal (C₁₀H₁₄O), a bicyclic monoterpenoid aldehyde found in various plants, is a compound of increasing interest for its potential therapeutic properties, including anti-cancer and neuroprotective activities.[1][2] This guide provides an in-depth analysis of the commercial landscape for this compound, focusing on its availability, purity grades, and the critical methodologies required to verify its quality for research and development purposes.
Part 1: Commercial Availability and Sourcing
This compound is accessible through a range of chemical suppliers, catering to different scales and purity requirements, from initial research to larger-scale studies. It is typically available as the (1R)-(-)-Myrtenal enantiomer or as a racemic mixture ((±)-Myrtenal).[3][4][5]
Key Commercial Suppliers & Purity Grades:
Sourcing this compound requires careful consideration of the supplier's reputation and the provided specifications. Purity levels can vary significantly, impacting experimental outcomes. Below is a summary of representative commercial offerings.
| Supplier | Product Name/CAS No. | Offered Purity | Scale | Target Application |
| Sigma-Aldrich (Merck) | (1R)-(-)-Myrtenal (CAS: 18486-69-6) | ≥97%, 98% | Grams | Research & Development |
| BOC Sciences | (1R)-(-)-Myrtenal | Custom Purity | Grams to Kilograms | Research, Custom Synthesis |
| ChemScene | (±)-Myrtenal (CAS: 564-94-3) | ≥95% | Milligrams to Grams | Experimental/Research Use |
| TargetMol | (-)-Myrtenal (CAS: 18486-69-6) | 98.53% | Milligrams to Grams | Pre-clinical Research |
| Various Flavor & Fragrance Suppliers | This compound | Varies (often lower purity) | Bulk | Industrial (Non-pharma) |
Disclaimer: This table is illustrative and not exhaustive. Availability and specifications are subject to change. Researchers should always obtain lot-specific Certificates of Analysis (CoA).
The choice of supplier and purity grade is dictated by the intended application. For initial biological screening, a purity of ≥95% may be acceptable. However, for studies investigating mechanisms of action, dose-response relationships, or for any work under regulated environments (e.g., pre-clinical toxicology), a purity of ≥98% is strongly recommended to minimize the confounding effects of impurities.
Part 2: The Critical Role of Purity and Its Analytical Determination
The stated purity on a supplier's data sheet is a starting point. Independent verification is paramount for scientific rigor. The primary analytical technique for assessing the purity of a volatile compound like this compound is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
Diagram of the Purity Analysis Workflow:
Caption: Workflow for this compound Purity Verification.
Detailed Protocol: Purity Analysis by Gas Chromatography (GC-FID/MS)
This protocol outlines a standard method for determining the chemical and enantiomeric purity of this compound.
1. Instrumentation and Consumables:
-
Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent, equipped with a split/splitless inlet, Flame Ionization Detector (FID), and Mass Spectrometer (MS).[6]
-
GC Column: A chiral stationary phase is essential for separating enantiomers and potential terpene isomers. A good choice is a cyclodextrin-based column, such as a Restek Rt-βDEX series (30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium or Hydrogen, high purity (≥99.999%).
-
Solvent: Hexane or Ethyl Acetate, HPLC or GC-grade.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
2. GC Method Parameters:
| Parameter | Setting | Rationale |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of the sample without thermal degradation. |
| Injection Volume | 1 µL | Standard volume to avoid column overload. |
| Split Ratio | 50:1 | Prevents column overload and ensures sharp peaks for a relatively concentrated sample. |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 5°C/min to 220°C (hold 5 min) | The initial hold allows for solvent focusing. The slow ramp rate provides good resolution of this compound from closely related terpene impurities. |
| Carrier Gas Flow | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column to maintain separation efficiency. |
| FID Temperature | 280 °C | Ensures that all eluting compounds remain in the gas phase for detection. |
| MS Transfer Line | 260 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| MS Ion Source | 230 °C | Standard temperature for electron ionization. |
| MS Quadrupole | 150 °C | Standard temperature for the mass analyzer. |
| Scan Range | 35 - 350 m/z | Covers the molecular ion of this compound (150.22 g/mol ) and expected fragmentation patterns.[5] |
3. Data Interpretation:
-
Purity Calculation: The chemical purity is determined by the area percent method from the FID chromatogram. Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.
-
Impurity Identification: The MS detector is used to tentatively identify impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).
Part 3: Understanding Common Impurities
The purity of this compound is intrinsically linked to its synthesis and handling. The most common synthetic route is the allylic oxidation of α-pinene.[8][9][10] This process can lead to several structurally related impurities.
Diagram of this compound Synthesis and Key Impurity Formation:
Caption: Common impurities originating from α-pinene oxidation.
Key Potential Impurities:
-
Myrtenol: The corresponding alcohol of this compound, which can be formed as a byproduct or through over-reduction during synthesis.[11][12] It is often difficult to separate from this compound due to similar boiling points.
-
Unreacted α-Pinene: Incomplete oxidation can leave residual starting material in the final product.[8]
-
Isomeric Byproducts: The oxidation of α-pinene can also yield other isomers like verbenone and pinocarveol, which may have different biological activities and must be controlled.[9]
-
Oxidation/Degradation Products: As an aldehyde, this compound is susceptible to oxidation, especially if not stored properly (e.g., under inert gas, protected from light). This can lead to the formation of myrtenic acid and other degradation products.
Part 4: Strategies for Purification
When the commercially available purity is insufficient for a specific application, further purification may be necessary.
-
Fractional Vacuum Distillation: This is the most common method for purifying terpenes and related compounds on a larger scale.[13][14] By carefully controlling the temperature and pressure, compounds with different boiling points can be separated. This compound has a boiling point of approximately 220-221 °C at atmospheric pressure, which makes vacuum distillation preferable to avoid thermal degradation.[1]
-
Preparative Chromatography: For achieving the highest purity levels (>99.5%), preparative gas chromatography (Prep-GC) or high-performance liquid chromatography (HPLC) is the method of choice. While more expensive and lower in throughput, these techniques offer the best resolution for removing trace impurities and closely related isomers.[13]
-
Chemical Derivatization: In some cases, impurities can be removed by selectively reacting them. For instance, acidic impurities could be removed with a mild base wash during an extraction procedure.[14]
Conclusion
For the scientist or drug developer, sourcing this compound is not merely a transaction but the first critical step in the experimental workflow. The commercial landscape offers various grades, but the onus is on the researcher to verify the purity and identity of the material. A thorough understanding of the synthetic route, potential impurities, and the application of robust analytical methods like chiral GC-MS are essential to ensure the integrity and validity of the resulting scientific data. By adhering to these principles, the scientific community can build a reliable foundation for exploring the full therapeutic potential of this compound.
References
- 1. (-)-MYRTENAL | 18486-69-6 [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. (1R)-(-)-myrtenal, 18486-69-6 [thegoodscentscompany.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound, (A+-)- | C10H14O | CID 1201529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. gcms.cz [gcms.cz]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. (+-)-Myrtenol | C10H16O | CID 10582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. myrtenol, 515-00-4 [thegoodscentscompany.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. rsc.org [rsc.org]
Methodological & Application
Application Notes & Protocols: In Vitro Antioxidant Capacity of Myrtenal using DPPH and ABTS Assays
Introduction: The Antioxidant Potential of Myrtenal
This compound is a naturally occurring bicyclic monoterpenoid found in a variety of plant species, including Hyssopus officinalis and Salvia absconditiflora.[1] With the chemical formula C₁₀H₁₄O, this compound is recognized for its diverse biological activities.[1][2][3][4] Monoterpenes, as a class, are widely investigated for their therapeutic potential, which includes antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7] The antioxidant capacity of these compounds is of particular interest due to the role of oxidative stress in the pathogenesis of numerous diseases.[8] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.[8] Antioxidants mitigate this damage by donating a hydrogen atom or an electron to free radicals, thus stabilizing them.[9]
These application notes provide detailed protocols for assessing the in vitro antioxidant activity of this compound using two widely accepted and robust spectrophotometric assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.
Part 1: DPPH Radical Scavenging Assay
Principle of the DPPH Assay
The DPPH assay is a popular method for screening the free radical scavenging ability of antioxidants.[8][10] It is based on the reduction of the stable DPPH radical, which is a deep violet color in solution, to the non-radical form, DPPH-H, which is a pale yellow.[8] This reduction occurs in the presence of a hydrogen-donating antioxidant. The degree of discoloration, measured by the decrease in absorbance at 517 nm, is directly proportional to the antioxidant's radical scavenging activity.[8][11]
Experimental Workflow: DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol: DPPH Assay
Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), spectrophotometric grade
-
Ascorbic acid (or Trolox) as a positive control
-
96-well microplates
-
Spectrophotometer (plate reader)
-
Standard laboratory glassware and pipettes
Procedure:
-
Preparation of DPPH Working Solution:
-
Preparation of this compound and Control Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.
-
Prepare a stock solution and serial dilutions of the positive control (e.g., ascorbic acid) in the same manner.[8]
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each this compound dilution and positive control dilution to their respective wells in triplicate.[8]
-
Add 100 µL of the DPPH working solution to each well.[8]
-
For the blank (control), add 100 µL of methanol and 100 µL of the DPPH solution.[11]
-
Shake the plate gently and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).[11][12]
-
-
Measurement and Data Analysis:
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[11]
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Plot the % inhibition against the concentration of this compound and the positive control to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).[8]
-
| Parameter | Recommended Value/Range | Rationale |
| DPPH Concentration | 0.1 mM | Provides an optimal initial absorbance for measurable changes.[11] |
| Solvent | Methanol or Ethanol | DPPH is readily soluble in these solvents.[11] |
| Incubation Time | 30 minutes | Allows sufficient time for the reaction to reach a plateau for many antioxidants.[10][11] |
| Wavelength | 517 nm | This is the wavelength of maximum absorbance for the DPPH radical.[11] |
| Positive Control | Ascorbic Acid or Trolox | Well-characterized antioxidants for comparison and validation of the assay.[12] |
Part 2: ABTS Radical Cation Decolorization Assay
Principle of the ABTS Assay
The ABTS assay is another widely used method for determining the antioxidant capacity of various compounds.[13] This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.[13][14] The ABTS radical is generated by the oxidation of ABTS with potassium persulfate.[13][14] In the presence of an antioxidant, the ABTS radical is reduced, leading to a decrease in absorbance at 734 nm.[14] This decolorization is proportional to the concentration of the antioxidant and the duration of the reaction.[13] A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic antioxidants.[13]
Experimental Workflow: ABTS Assay
Caption: Workflow for the ABTS radical cation decolorization assay.
Detailed Protocol: ABTS Assay
Materials and Reagents:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)
-
Potassium persulfate (or ammonium persulfate)
-
Ethanol or water
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard
-
96-well microplates
-
Spectrophotometer (plate reader)
-
Standard laboratory glassware and pipettes
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Stock Solution:
-
Preparation of ABTS•⁺ Working Solution:
-
Dilute the ABTS•⁺ stock solution with ethanol or water to an absorbance of 0.700 ± 0.02 at 734 nm.[15] This working solution should be prepared fresh for each assay.
-
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
From the stock solution, prepare a series of dilutions.
-
Prepare a series of Trolox standard solutions for creating a standard curve.[14]
-
-
Assay Procedure:
-
Add a small volume (e.g., 10 µL) of the this compound dilutions or Trolox standards to their respective wells in a 96-well plate.
-
Add a larger volume (e.g., 190 µL) of the ABTS•⁺ working solution to each well to initiate the reaction.[14]
-
Shake the plate and incubate at room temperature for a specified time (e.g., 6 minutes).[16]
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 734 nm after the incubation period.[14]
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined by comparing the percentage of inhibition of the sample with that of the Trolox standards.
-
| Parameter | Recommended Value/Range | Rationale |
| ABTS Concentration | 7 mM | Standard concentration for generating the radical cation.[14] |
| Oxidizing Agent | 2.45 mM Potassium Persulfate | Efficiently oxidizes ABTS to its radical cation form.[14] |
| Incubation Time (Radical Generation) | 12-16 hours | Ensures complete generation of the ABTS radical cation.[14] |
| Wavelength | 734 nm | Wavelength of maximum absorbance for the ABTS radical cation.[14] |
| Standard | Trolox | A water-soluble vitamin E analog, widely used as a standard for this assay.[14] |
Concluding Remarks
The DPPH and ABTS assays are complementary methods for evaluating the in vitro antioxidant potential of this compound. It is important to note that the antioxidant activity of a compound can be influenced by various factors, including the assay system, reaction kinetics, and solubility. Therefore, employing multiple assays is recommended for a comprehensive assessment. The protocols provided herein offer a robust framework for researchers, scientists, and drug development professionals to investigate the free radical scavenging properties of this compound, contributing to a deeper understanding of its potential therapeutic applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C10H14O | CID 61130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, (A+-)- | C10H14O | CID 1201529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound this compound (FDB013910) - FooDB [foodb.ca]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. marinebiology.pt [marinebiology.pt]
- 10. researchgate.net [researchgate.net]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 15. protocols.io [protocols.io]
- 16. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Anti-inflammatory Effects of Myrtenal in Cell Culture
Introduction: Tapping into the Therapeutic Potential of Myrtenal
This compound is a bicyclic monoterpenoid, an organic compound naturally found in the essential oils of various plants, including Myrtus communis and species of Lavandula and Thymus.[1] For centuries, plant extracts rich in such monoterpenes have been utilized in traditional medicine, hinting at a wealth of bioactive properties.[1][2] Modern pharmacological research is now systematically validating these traditional uses, and this compound has emerged as a compound of significant interest for its diverse biological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1][3][4]
Inflammation is a fundamental biological process, a double-edged sword that is essential for healing but detrimental when dysregulated, contributing to a spectrum of chronic diseases. The cellular inflammatory response is orchestrated by a complex network of signaling pathways and mediators.[5] Immune cells, particularly macrophages, when activated by stimuli like bacterial lipopolysaccharide (LPS), initiate a cascade that involves the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7] This activation leads to the production of pro-inflammatory mediators, including nitric oxide (NO), and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5][7]
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the anti-inflammatory properties of this compound in a cell culture setting. We move beyond simple step-by-step instructions to explain the causality behind the protocols, ensuring a robust and reproducible investigation into the compound's mechanism of action.
Proposed Mechanism of Action: How this compound Calms the Inflammatory Storm
Based on existing literature for this compound and related monoterpenes, we can hypothesize a primary mechanism for its anti-inflammatory effects.[1] The central hypothesis is that this compound interferes with key intracellular signaling cascades that are pivotal for the inflammatory response. Specifically, it is proposed that this compound inhibits the activation of the NF-κB and p38-MAPK pathways.[8][9]
In the canonical NF-κB pathway, the transcription factor (a p65/p50 heterodimer) is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to translocate to the nucleus and drive the expression of pro-inflammatory genes.[6][10] this compound may prevent the degradation of IκBα, thus sequestering NF-κB in the cytoplasm. Concurrently, the p38-MAPK pathway, another stress-activated cascade, is crucial for the production of TNF-α and IL-6.[11] By inhibiting the phosphorylation of p38, this compound can further suppress the inflammatory output.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Design: A Validated Workflow
To systematically assess the anti-inflammatory properties of this compound, a multi-step experimental workflow is essential. This approach ensures that the observed effects are genuinely due to the modulation of inflammatory pathways and not a result of cellular toxicity.
Caption: A validated workflow for assessing anti-inflammatory agents.
Data Presentation: Summarizing Quantitative Results
Clear presentation of quantitative data is critical for interpretation and comparison. The following tables provide templates for summarizing expected results from the described assays.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Treatment | Concentration (µM) | Cell Viability (% of Control) |
|---|---|---|
| Untreated Control | 0 | 100 ± 4.5 |
| This compound | 10 | 98.9 ± 5.1 |
| This compound | 25 | 97.2 ± 4.8 |
| This compound | 50 | 95.6 ± 5.3 |
| this compound | 100 | 88.1 ± 6.2 |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound (Griess Assay)
| Treatment | NO Production (µM) | % Inhibition |
|---|---|---|
| Control (Untreated) | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 25.4 ± 2.1 | 0 |
| LPS + this compound (10 µM) | 18.5 ± 1.9 | 27.2% |
| LPS + this compound (25 µM) | 11.3 ± 1.5 | 55.5% |
| LPS + this compound (50 µM) | 6.8 ± 0.9 | 73.2% |
Table 3: Inhibition of Pro-inflammatory Cytokine Secretion by this compound (ELISA)
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control (Untreated) | 55 ± 8 | 21 ± 5 |
| LPS (1 µg/mL) | 2850 ± 210 | 1540 ± 130 |
| LPS + this compound (25 µM) | 1310 ± 150 | 720 ± 95 |
| LPS + this compound (50 µM) | 750 ± 98 | 350 ± 60 |
Table 4: Modulation of Inflammatory Signaling Proteins by this compound (Western Blot Densitometry)
| Treatment | p-p38 / p38 (Fold Change) | IκBα / β-actin (Fold Change) |
|---|---|---|
| Control (Untreated) | 1.0 | 1.0 |
| LPS (1 µg/mL) | 5.8 ± 0.6 | 0.2 ± 0.05 |
| LPS + this compound (50 µM) | 2.1 ± 0.3 | 0.8 ± 0.1 |
Detailed Experimental Protocols
5.1. Protocol: Cell Culture of RAW 264.7 Macrophages
The murine macrophage cell line RAW 264.7 is an excellent and widely-used model for studying inflammation due to its robust response to inflammatory stimuli like LPS.[7][12][13]
-
Materials:
-
RAW 264.7 cell line (e.g., ATCC TIB-71)
-
DMEM, high glucose (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell scraper
-
75 cm² tissue culture flasks and multi-well plates
-
-
Procedure:
-
Complete Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin. Warm to 37°C before use.[12]
-
Thawing Cells: Rapidly thaw a cryovial of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium. Centrifuge at 300 x g for 5 minutes.[13]
-
Culturing: Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete medium. Transfer to a 75 cm² flask. Incubate at 37°C in a humidified atmosphere with 5% CO₂.[13]
-
Subculturing (Passaging): RAW 264.7 cells adhere to the flask. When cells reach 80-90% confluency, they must be passaged.[12]
-
Aspirate the old medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 3-5 mL of fresh complete medium to the flask.
-
Gently detach the cells using a sterile cell scraper.
-
Create a single-cell suspension by gently pipetting up and down.
-
Split the cell suspension into new flasks at a ratio of 1:3 to 1:6. Add fresh medium to the appropriate volume. Refresh media every 2-3 days.[12]
-
-
5.2. Protocol: Cell Viability Assessment (MTT Assay)
Before testing for anti-inflammatory activity, it is crucial to determine the concentration range of this compound that is not cytotoxic. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Living cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14]
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well tissue culture plates
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell adherence.[5]
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[5][15] Purple formazan crystals will become visible.
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5][16]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[5][17]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Select the highest concentrations that show >90% viability for subsequent anti-inflammatory experiments.
-
5.3. Protocol: Nitric Oxide Production (Griess Assay)
This assay quantifies nitrite (NO₂⁻), a stable and measurable breakdown product of NO in the cell culture supernatant.[18] The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.[19]
-
Materials:
-
Griess Reagent (Kit or prepared as two solutions: Reagent A - 1% sulfanilamide in 5% phosphoric acid; Reagent B - 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium nitrite (NaNO₂) for standard curve.
-
24-well tissue culture plates.
-
-
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate (2.5 x 10⁵ cells/well) and allow them to adhere overnight.[5]
-
Pre-treat the cells for 1 hour with various non-toxic concentrations of this compound.
-
Stimulate inflammation by adding LPS to a final concentration of 1 µg/mL. Include control wells (untreated, LPS only, this compound only).
-
Incubate for 24 hours at 37°C and 5% CO₂.[5]
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B (or 100 µL of a pre-mixed 1:1 solution).[5]
-
Incubation and Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.[5][20]
-
Quantification: Determine the nitrite concentration in each sample by comparing its absorbance to a standard curve generated using known concentrations of sodium nitrite.
-
5.4. Protocol: Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific proteins, such as TNF-α and IL-6, in the cell culture supernatant.[7][21]
-
Materials:
-
Commercially available ELISA kits for mouse TNF-α and IL-6.
-
Cell culture supernatant collected as described in Protocol 5.3.
-
-
Procedure:
-
Follow Manufacturer's Instructions: Perform the ELISA according to the specific protocol provided with the commercial kit.[22][23] The general principle is as follows:
-
Coating: A 96-well plate is pre-coated with a capture antibody specific for the target cytokine (e.g., anti-TNF-α).[24]
-
Sample Incubation: The collected cell culture supernatants are added to the wells. The cytokine in the sample binds to the capture antibody.[24]
-
Washing: The plate is washed to remove unbound components.
-
Detection: A biotin-conjugated detection antibody, also specific for the cytokine, is added, creating a "sandwich".[24]
-
Enzyme Conjugation: Streptavidin-Horseradish Peroxidase (HRP) is added, which binds to the biotin on the detection antibody.[24]
-
Substrate Addition: A colorimetric substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product.[25]
-
Stopping the Reaction: An acid stop solution is added, which changes the color and stops the reaction.[25]
-
Measurement: The absorbance is read at 450 nm. The concentration of the cytokine is determined by comparing the sample's absorbance to a standard curve.[24]
-
5.5. Protocol: Signaling Pathway Analysis (Western Blot)
Western blotting allows for the detection of specific proteins within a complex mixture, such as a cell lysate.[6] To assess the activation of the NF-κB and MAPK pathways, we measure the levels of key phosphorylated proteins (indicating activation) and total protein levels. A decrease in IκBα levels indicates its degradation and subsequent NF-κB activation.[10]
-
Materials:
-
6-well tissue culture plates.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, PVDF membranes, and electrophoresis/transfer equipment.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p-p38, anti-p38, anti-IκBα, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) detection reagent.
-
-
Procedure:
-
Cell Seeding and Treatment: Seed RAW 246.7 cells in 6-well plates. Treat with LPS ± this compound for a shorter duration (e.g., 30-60 minutes) as signaling events are rapid.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them directly in the well with 100-200 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[5]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[5]
-
Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-p38) overnight at 4°C.[5]
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Visualize the protein bands using an ECL detection system and an imaging device.[5]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to their total protein counterparts and normalize IκBα to the loading control (β-actin).
-
References
- 1. Therapeutic Potential of this compound and Its Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic and anti-inflammatory activity of monoterpenoid this compound in rodents [journal-imab-bg.org]
- 3. aujst.com [aujst.com]
- 4. journal-imab-bg.org [journal-imab-bg.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Myrtenol Reduces Orofacial Nociception and Inflammation in Mice Through p38-MAPK and Cytokine Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. rwdstco.com [rwdstco.com]
- 13. Cell culture of RAW264.7 cells [protocols.io]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. diva-portal.org [diva-portal.org]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Quantitative Analysis of Myrtenal using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
Myrtenal (C₁₀H₁₄O) is a monoterpenoid aldehyde naturally present in the essential oils of various plants and is recognized for its significant biological activities, including antimicrobial and anticancer properties.[1][2] As interest in its therapeutic potential grows, the need for a robust and reliable analytical method for its quantification is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for the analysis of volatile compounds like this compound, offering superior separation efficiency and definitive compound identification.[3][4] This document provides a comprehensive guide to the analysis of this compound, detailing a validated protocol for sample preparation, GC-MS instrumentation, and data analysis tailored for researchers in pharmaceutical and natural product development.
Introduction: The Scientific Case for this compound Analysis
This compound is a bicyclic monoterpene aldehyde, structurally derived from α-pinene. It is a key aromatic component in many essential oils and has garnered significant scientific interest. Recent studies have highlighted its potential as an anti-inflammatory, antitumor, and antidiabetic agent, making it a promising candidate for drug development.[1] The accurate quantification of this compound in complex matrices, such as plant extracts or formulated products, is critical for quality control, potency assessment, and mechanistic studies.
GC-MS is exceptionally well-suited for this task due to the volatile nature of monoterpenoids. The gas chromatograph separates this compound from other volatile components in the sample matrix, while the mass spectrometer provides unambiguous identification based on its unique mass fragmentation pattern and offers high sensitivity for quantification.[5][6] This application note provides a self-validating system, explaining the causality behind each experimental choice to ensure technical accuracy and reproducibility.
This compound Chemical Structure
Caption: Chemical structure of this compound (C₁₀H₁₄O).
Experimental Workflow: From Sample to Result
The analytical workflow is designed for robustness and precision, ensuring the accurate determination of this compound in a given sample. The process involves sample extraction, instrumental analysis, and data processing.
Caption: Overall workflow for GC-MS analysis of this compound.
Detailed Protocols & Methodologies
This section provides a step-by-step protocol for the analysis. The causality behind key choices is explained to ensure adaptability and troubleshooting.
Part 3.1: Sample Preparation (Liquid Extraction)
The goal of sample preparation is to efficiently extract this compound from the sample matrix into a solvent compatible with GC-MS analysis, while minimizing the co-extraction of interfering, non-volatile compounds.
Rationale for Solvent Choice:
-
Ethyl Acetate/Hexane: These non-polar to moderately polar solvents are excellent for extracting terpenoids like this compound.[7] They are also highly volatile, which is ideal for GC injection. The choice may depend on the specific sample matrix.
-
Internal Standard (IS): The use of an internal standard, such as n-tridecane or tetradecane, is crucial for accurate quantification.[7] The IS corrects for variations in injection volume and instrument response. It should be a compound not naturally present in the sample, with similar chemical properties and a retention time that does not overlap with analytes of interest.
Protocol:
-
Sample Weighing: Accurately weigh approximately 100-200 mg of the homogenized sample (e.g., powdered leaves, resin) into a 15 mL centrifuge tube.[3] If the sample is an essential oil, prepare a 1 mg/mL solution in the chosen solvent.
-
Solvent Addition: Add 5 mL of ethyl acetate (or hexane) containing the internal standard (e.g., n-tridecane at 100 µg/mL) to the tube.[7]
-
Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of this compound into the solvent.
-
Sonication (Optional): For complex matrices like plant tissue, sonicate the sample for 15 minutes to enhance extraction efficiency by disrupting cell walls.
-
Separation: Centrifuge the sample at 3000 x g for 10 minutes to pellet solid material.[3]
-
Collection: Carefully transfer the clear supernatant into a 2 mL autosampler vial for GC-MS analysis. If necessary, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
Part 3.2: GC-MS Instrumentation and Conditions
The parameters below are optimized for the separation of monoterpenes and provide a robust starting point for the analysis of this compound.[8][9][10]
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent single quadrupole mass spectrometer.
Table 1: GC-MS Method Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane | This non-polar column is the industry standard for terpene analysis, providing excellent separation of volatile compounds based on their boiling points and polarity.[8][11] |
| Carrier Gas | Helium (99.999% purity) | An inert gas that provides good chromatographic efficiency. A constant flow rate of 1.0-1.2 mL/min is typical.[10] |
| Injector | Splitless Mode | For trace analysis, splitless injection ensures the entire sample volume is transferred to the column, maximizing sensitivity.[12] |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of this compound and other terpenes without thermal degradation.[6][12] |
| Oven Program | Initial 60°C (hold 2 min), ramp 5°C/min to 180°C, then ramp 20°C/min to 280°C (hold 5 min) | The initial hold allows for focusing of volatile compounds. The slow initial ramp separates monoterpenes, while the faster second ramp quickly elutes less volatile sesquiterpenes, shortening the run time.[9] |
| MS Ion Source | Electron Ionization (EI) | EI is a robust and highly reproducible ionization technique that creates characteristic, library-searchable fragmentation patterns.[8] |
| Ion Source Temp. | 230 °C | Standard temperature to prevent analyte condensation while minimizing thermal degradation.[12] |
| Electron Energy | 70 eV | The standard energy for EI, which generates stable and reproducible mass spectra found in commercial libraries like NIST.[8] |
| Mass Scan Range | m/z 40-400 | This range covers the molecular ion of this compound (m/z 150.22) and its expected fragmentation products, while excluding low-mass interferences from air and water.[8] |
| Acquisition Mode | Full Scan & SIM | Full Scan is used for initial identification and qualitative analysis. Selected Ion Monitoring (SIM) can be used for quantification to increase sensitivity and selectivity by monitoring only specific ions for this compound.[12] |
Data Analysis and Interpretation
Part 4.1: Identification of this compound
This compound is identified based on two key parameters:
-
Retention Time (RT): The specific time at which this compound elutes from the GC column under the defined conditions. This should be confirmed by running a certified reference standard.
-
Mass Spectrum: The fragmentation pattern generated by the mass spectrometer. The molecular ion (M⁺) for this compound is expected at m/z 150 . As an aldehyde, characteristic fragmentation involves cleavage of bonds adjacent to the carbonyl group.[13] Key expected fragments include:
-
m/z 135: Loss of a methyl group (-CH₃)
-
m/z 121: Loss of an ethyl group or subsequent fragmentation
-
m/z 107: Further fragmentation of the bicyclic ring
-
m/z 93: A common fragment in pinene-type structures
-
m/z 79 & 91: Common terpene fragments
-
The obtained mass spectrum should be compared against a reference standard and a spectral library (e.g., NIST, Wiley) for confident identification.
Part 4.2: Quantification
Quantitative analysis is performed by creating a calibration curve using a certified standard of this compound.
-
Prepare Standards: Create a series of calibration standards of known concentrations (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) in the same solvent used for sample preparation, with each standard containing the same concentration of the internal standard.
-
Generate Calibration Curve: Analyze each standard using the established GC-MS method. For each point, calculate the ratio of the this compound peak area to the internal standard peak area. Plot this ratio against the concentration of this compound.
-
Determine Linearity: The resulting curve should be linear, with a coefficient of determination (r²) value > 0.99.[7]
-
Calculate Sample Concentration: Analyze the prepared sample. Determine the peak area ratio of this compound to the internal standard and use the linear regression equation from the calibration curve to calculate the concentration of this compound in the sample.
Method Validation
For use in regulated environments, the analytical method must be validated according to established guidelines (e.g., AOAC, ICH).[7] Key validation parameters include:
Table 2: Method Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to produce results that are directly proportional to the analyte concentration. | r² > 0.99[7] |
| Accuracy | The closeness of the measured value to the true value, often assessed by spike-recovery experiments. | Recovery between 80-120%[11] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 15%[11] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio (S/N) ≥ 3 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | S/N ≥ 10; RSD ≤ 20%[7] |
Conclusion
The GC-MS method detailed in this application note provides a robust, sensitive, and selective approach for the qualitative and quantitative analysis of this compound. By following the outlined protocols for sample preparation, instrument configuration, and data analysis, researchers can achieve reliable and reproducible results. The explanation of the scientific rationale behind each step empowers the analyst to adapt the method for different matrices and troubleshoot effectively, ensuring the highest level of scientific integrity in the study of this promising natural compound.
References
- 1. Synthesis and Cytotoxic Analysis of Novel Myrtenyl Grafted Pseudo-Peptides Revealed Potential Candidates for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 6. notulaebotanicae.ro [notulaebotanicae.ro]
- 7. thieme-connect.com [thieme-connect.com]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. jddtonline.info [jddtonline.info]
- 11. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis and Pharmacological Screening of Myrtenal Derivatives
Introduction: The Therapeutic Promise of Myrtenal
This compound, a naturally occurring bicyclic monoterpenoid aldehyde, is a significant component of the essential oils of various medicinal plants. This chiral molecule is not merely an aromatic constituent but a promising scaffold for the development of novel therapeutic agents. The inherent biological activities of this compound, coupled with the chemical reactivity of its aldehyde functional group, make it an ideal starting point for generating diverse chemical libraries for pharmacological screening.
Natural products and their derivatives have historically been a cornerstone of drug discovery, providing complex and biologically relevant molecular architectures. This compound itself has demonstrated a range of biological effects, including anti-inflammatory, neuroprotective, and antitumor potential.[1] However, the true value of this compound in medicinal chemistry lies in its potential for chemical modification. Derivatization of the this compound core can lead to new compounds with enhanced potency, improved pharmacokinetic profiles, or entirely novel mechanisms of action. For instance, the conjugation of this compound with pharmacophores like adamantane has been shown to yield derivatives with potent antimicrobial, antifungal, antiviral, anticancer, anxiolytic, and neuroprotective properties.[2][3][4][5]
This guide provides detailed, field-proven protocols for the synthesis of two fundamental classes of this compound derivatives—Schiff bases (imines) and oximes. These derivatives are readily prepared and offer distinct physicochemical properties for structure-activity relationship (SAR) studies. Furthermore, we present comprehensive, step-by-step protocols for the initial pharmacological screening of these synthesized compounds, focusing on three key areas of therapeutic interest: anticancer, antioxidant, and antibacterial activities.
I. Synthesis of this compound Derivatives: Methodologies and Protocols
The aldehyde functional group of this compound is the primary site for chemical modification. Its electrophilic carbon is susceptible to nucleophilic attack, making condensation reactions with primary amines and hydroxylamine straightforward and efficient methods for generating diverse derivatives.
Logical Workflow for Synthesis and Purification
The following workflow outlines the general process for synthesizing and purifying this compound derivatives for subsequent biological evaluation.
Caption: General workflow for the synthesis and purification of this compound derivatives.
Protocol 1: Synthesis of this compound Schiff Base (Imine) Derivatives
Schiff bases are formed through the condensation of a primary amine with an aldehyde. This reaction is a cornerstone of medicinal chemistry for creating compounds with a diverse range of biological activities, including antimicrobial and antioxidant properties.[1] This protocol is adapted from established methods for Schiff base synthesis.
Materials:
-
(-)-Myrtenal (≥97%)
-
Substituted aniline (e.g., 4-chloroaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve (-)-myrtenal (1.0 eq.) in 15 mL of absolute ethanol. Add a magnetic stir bar.
-
In a separate beaker, dissolve the substituted aniline (1.0 eq.) in 10 mL of absolute ethanol.
-
Reaction Setup: With stirring, add the aniline solution to the this compound solution in the round-bottom flask.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form. If no precipitate forms, the solution can be placed in an ice bath to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Allow the purified Schiff base derivative to air dry or dry in a vacuum oven at a low temperature.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Protocol 2: Synthesis of this compound Oxime
Oximes are formed by the reaction of an aldehyde or ketone with hydroxylamine. This derivatization can alter the biological activity of the parent compound and is a common strategy in drug development. This protocol is a standard procedure for oxime synthesis.
Materials:
-
(-)-Myrtenal (≥97%)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.) in 20 mL of water.
-
In a separate beaker, dissolve (-)-myrtenal (1.0 eq.) in 25 mL of ethanol.
-
Reaction Setup: Add the ethanolic solution of this compound to the aqueous solution of hydroxylamine hydrochloride and sodium acetate in the round-bottom flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC until the this compound spot disappears.
-
Isolation: After the reaction is complete, cool the flask to room temperature and then pour the contents into a beaker containing 100 mL of cold water. A white precipitate of this compound oxime will form.
-
Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol-water) to obtain pure this compound oxime.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
-
Characterization: Characterize the product by determining its melting point and using spectroscopic techniques (¹H NMR, ¹³C NMR, FT-IR).
II. Pharmacological Screening of this compound Derivatives
Once a library of this compound derivatives has been synthesized and purified, the next critical step is to evaluate their biological activity. A tiered screening approach is often employed, starting with high-throughput in vitro assays to identify promising candidates, which can then be subjected to more complex secondary assays and eventually in vivo studies.
Screening Cascade Logic
Caption: A logical workflow for the pharmacological screening of this compound derivatives.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO to make a stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells (vehicle control) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the % cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 4: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant capacity of compounds. DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color of the solution changes to a pale yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
This compound derivatives
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.
-
Sample Preparation: Prepare a stock solution of the this compound derivatives and the positive control (e.g., ascorbic acid) in methanol or ethanol. From this stock, prepare a series of dilutions.
-
Reaction Setup: In a 96-well plate, add 50 µL of each sample dilution to the wells. Then, add 150 µL of the DPPH solution to each well. For the control, add 50 µL of the solvent instead of the sample.
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the % scavenging activity against the concentration of the sample to determine the IC₅₀ value.
-
Protocol 5: In Vitro Antibacterial Activity (Broth Microdilution Assay)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB)
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Standard antibiotic (e.g., ciprofloxacin, as a positive control)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to each well of a 96-well plate.
-
Compound Dilution: Add 100 µL of the highest concentration of the test compound (in broth) to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth so that each well will receive a final inoculum of approximately 5 x 10⁵ CFU/mL. Add 10 µL of this standardized inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. Also, run a positive control with a standard antibiotic.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
(Optional) Minimum Bactericidal Concentration (MBC): To determine the MBC, take a 10 µL aliquot from each well that shows no visible growth and plate it onto an agar plate. Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
III. Data Presentation and Interpretation
Systematic recording and presentation of data are crucial for SAR analysis. The following tables provide templates for organizing the results from the synthesis and screening experiments.
Table 1: Synthesis of this compound Derivatives
| Derivative ID | Reagent Used | Reaction Time (h) | Yield (%) | Physical Appearance |
|---|---|---|---|---|
| MYR-SB-01 | 4-Chloroaniline | 5 | 85 | Pale yellow solid |
| MYR-OX-01 | NH₂OH·HCl | 1.5 | 92 | White crystalline solid |
Table 2: Pharmacological Screening Results
| Derivative ID | MTT IC₅₀ (µM) vs. HeLa | DPPH IC₅₀ (µM) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
|---|---|---|---|---|
| This compound | >100 | 85.2 | 128 | 256 |
| MYR-SB-01 | 25.4 | 45.7 | 32 | 64 |
| MYR-OX-01 | 78.1 | 62.5 | 64 | 128 |
| Doxorubicin | 0.8 | N/A | N/A | N/A |
| Ascorbic Acid | N/A | 15.3 | N/A | N/A |
| Ciprofloxacin | N/A | N/A | 0.5 | 0.25 |
IV. Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the synthesis and preliminary pharmacological evaluation of this compound derivatives. By systematically applying these methods, researchers can efficiently generate novel compounds and identify promising leads for further development. The derivatization of this compound into Schiff bases and oximes represents a facile entry into novel chemical space. The subsequent screening through anticancer, antioxidant, and antibacterial assays allows for a multi-faceted evaluation of their therapeutic potential.
Future work should focus on expanding the library of this compound derivatives to include other functional groups and heterocyclic moieties. Hits identified from the primary screening should be advanced to more specific mechanistic studies to elucidate their mode of action. The ultimate goal is to leverage the unique chemical properties of this compound to develop new generations of effective and safe therapeutic agents.
V. References
-
Teplov, G.V., Suslov, E., Zarubaev, V.V., et al. (2013). Synthesis of New Compounds Combining Adamantanamine and Monoterpene Fragments and their Antiviral Activity Against Influenza Virus A(H1N1)pdm09. Letters in Drug Design & Discovery, 10(5), 477-485. --INVALID-LINK--
-
Tancheva, L. P., Valcheva-Kuzmanova, S. V., & Drenska, D. V. (2023). Therapeutic Potential of this compound and Its Derivatives—A Review. Life, 13(10), 2086. --INVALID-LINK--
-
Dragomanova, S., Andonova, V., Lazarova, M., et al. (2023). Memory-improving effects of this compound-adamantane conjugates. Scripta Scientifica Pharmaceutica, 9(1), 25-33. --INVALID-LINK--
-
Tancheva, L.P., Lazarova, M.I., Alexandrova, A.V., et al. (2022). New this compound–Adamantane Conjugates Alleviate Alzheimer's-Type Dementia in Rat Model. Antioxidants, 11(9), 1668. --INVALID-LINK--
-
Tancheva, L. P., Valcheva-Kuzmanova, S. V., & Drenska, D. V. (2023). Therapeutic Potential of this compound and Its Derivatives–A Review. Preprints.org. --INVALID-LINK--
-
Jamkhande, P. G., Barde, N. G., & Ghante, M. R. (2020). Schiff base metal complexes as a dual antioxidant and antimicrobial agents. Journal of the Indian Chemical Society, 97(11), 2205-2211. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. --INVALID-LINK--
-
ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. --INVALID-LINK--
-
Tancheva, L. P., et al. (2023). Therapeutic Potential of this compound and Its Derivatives—A Review. Life, 13(10), 2086. --INVALID-LINK--
-
MDPI. (2022). In Vitro Methods for Assessing the Antibacterial and Antibiofilm Properties of Essential Oils as Potential Root Canal Irrigants—A Simplified Description of the Technical Steps. --INVALID-LINK--
-
JETIR. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. --INVALID-LINK--
-
Jamkhande, P. G. (2009). reaction in oximes of. E-Journal of Chemistry, 6(S1), S193-S198. --INVALID-LINK--
References
- 1. Therapeutic Potential of this compound and Its Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Oxidation of myrtenol to this compound epoxide in a porphyrin-based photocatalytic system - A novel terpene alcohol derivative with antimicrobial and anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxic Analysis of Novel Myrtenyl Grafted Pseudo-Peptides Revealed Potential Candidates for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Pinene-Pathway: Harnessing Myrtenal as a Chiral Auxiliary for Asymmetric Synthesis
Abstract
In the landscape of asymmetric synthesis, the quest for efficient, reliable, and recoverable chiral auxiliaries is paramount. This technical guide delves into the application of (1R)-(-)-myrtenal, a readily available bicyclic monoterpene derived from the chiral pool, as a versatile scaffold for constructing effective chiral auxiliaries. We will explore the synthesis of myrtenal-derived oxathianes and their application in diastereoselective nucleophilic additions, a cornerstone transformation in the stereocontrolled construction of complex molecules. This document provides a detailed rationale for the auxiliary's design, a mechanistic hypothesis for the observed stereoselectivity, comprehensive, step-by-step protocols for the synthesis of the auxiliary, its use in a diastereoselective Grignard addition, and its subsequent cleavage to yield enantiomerically enriched products.
Introduction: Beyond the Classics—The Case for this compound
Chiral auxiliaries are a foundational tool in asymmetric synthesis, allowing chemists to temporarily install a chiral moiety onto a prochiral substrate to direct a subsequent stereoselective transformation.[1] While classic auxiliaries like Evans oxazolidinones and Oppolzer's camphorsultams have proven immensely powerful, the exploration of new scaffolds derived from inexpensive, renewable sources is a continuing goal in sustainable chemistry.[2]
(1R)-(-)-Myrtenal, accessible from α-pinene, presents an attractive starting point.[3] Its rigid bicyclo[3.1.1]heptane framework provides a well-defined and sterically demanding environment, which is the primary prerequisite for effective stereochemical communication. The aldehyde functionality serves as a convenient handle for covalently attaching the auxiliary to a substrate or, more commonly, for constructing a more complex auxiliary that can then be derivatized. This guide focuses on the latter approach, specifically the conversion of this compound into a 1,3-oxathiane derivative, which has demonstrated high efficacy in controlling the stereochemical outcome of nucleophilic additions to an exocyclic acyl group.[4][5]
The core principle is to create a conformationally locked system where one face of the reactive center (e.g., a ketone) is effectively shielded by the bulky pinane skeleton of the auxiliary, forcing an incoming nucleophile to attack from the less hindered face.
The this compound-Derived Oxathiane Auxiliary: Design and Mechanism of Action
The conversion of this compound into a 1,3-oxathiane creates a robust chiral auxiliary. The acyl group, which will be the site of the nucleophilic attack, is attached at the C-2 position of the oxathiane ring.
Stereochemical Control Model
The high degree of diastereoselectivity observed in the addition of organometallic reagents (like Grignard reagents) to 2-acyl-1,3-oxathianes is often rationalized by a chelation-controlled mechanism, akin to the Cram-chelate model.[4]
Proposed Mechanism:
-
Chelation: The Lewis acidic metal of the Grignard reagent (MgX) coordinates to both the carbonyl oxygen of the acyl group and the ethereal oxygen within the oxathiane ring.
-
Conformational Lock: This chelation locks the acyl group in a rigid conformation where the R group points away from the bulky this compound framework.
-
Facial Shielding: The pinane moiety of the this compound auxiliary provides a significant steric barrier on one face of the planar carbonyl.
-
Directed Attack: The nucleophile (R' from the Grignard reagent) is therefore directed to attack from the opposite, less sterically encumbered face, leading to the preferential formation of one diastereomer.
The following diagram illustrates this proposed chelation-controlled transition state.
Caption: Fig 1. Model for Diastereoselective Nucleophilic Addition.
Experimental Protocols
The following section provides detailed, three-part protocols for the synthesis of a this compound-derived oxathiane auxiliary, its use in a diastereoselective Grignard addition, and the final cleavage to release the chiral tertiary alcohol.
Part 1: Synthesis of the this compound-Derived Oxathiane Auxiliary
This protocol is adapted from the synthesis of similar terpene-derived oxathianes.[3][5] It involves the reduction of this compound to the corresponding diol, followed by reaction with a thiol to form a hydroxy-thiol, which is then cyclized.
Workflow Diagram:
Caption: Fig 2. Synthesis workflow for the chiral auxiliary.
Protocol:
-
Reduction of this compound: To a solution of (1R)-(-)-myrtenal (10.0 g, 66.6 mmol) in methanol (150 mL) at 0 °C, add sodium borohydride (2.52 g, 66.6 mmol) portion-wise over 30 minutes. Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of 1 M HCl (50 mL). Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield myrtenol, which is often used in the next step without further purification.
-
Synthesis of the Hydroxy Thiol: This step requires a specific literature procedure for the addition of a hydroxythiol precursor to the myrtenol system. For this illustrative protocol, we adapt a general principle. Combine the crude myrtenol (approx. 66 mmol) with 3-mercaptopropan-1-ol (6.7 g, 72.0 mmol) in toluene (200 mL). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.6 g, 3.3 mmol). Heat the mixture to reflux with a Dean-Stark apparatus to remove water. After 12 hours, or once TLC analysis indicates consumption of the starting material, cool the reaction to room temperature. Wash the solution with saturated NaHCO₃ solution (2 x 100 mL) and brine (100 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the hydroxy thiol intermediate.
-
Cyclization to form the 2-Acyl-Oxathiane: To a solution of the purified hydroxy thiol intermediate (10.0 g, ~40 mmol) and acetylaldehyde dimethyl acetal (5.0 g, 48 mmol) in dry dichloromethane (200 mL) at 0 °C, add a catalytic amount of camphorsulfonic acid (CSA) (0.46 g, 2.0 mmol). Stir the reaction at room temperature for 6 hours. Quench the reaction with triethylamine (1 mL). Wash the mixture with saturated aqueous NaHCO₃ (100 mL) and brine (100 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography (silica gel, hexane:ethyl acetate gradient) to afford the final 2-acetyl-oxathiane auxiliary.
Part 2: Diastereoselective Grignard Addition
This protocol details the highly diastereoselective addition of a Grignard reagent to the 2-acyl-oxathiane auxiliary, leveraging the chelation-control model described previously.[4]
Protocol:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the this compound-derived 2-acyl-oxathiane (1.0 g, ~3.5 mmol) and dissolve it in anhydrous tetrahydrofuran (THF) (35 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add methylmagnesium bromide (3.0 M solution in diethyl ether, 1.4 mL, 4.2 mmol, 1.2 equivalents) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and add diethyl ether (50 mL). Wash the organic layer sequentially with water (25 mL) and brine (25 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: The crude product, a tertiary carbinol, can be analyzed by ¹H NMR spectroscopy to determine the diastereomeric ratio (d.r.). Purification by flash chromatography is often possible to isolate the major diastereomer. High diastereoselectivities (>95:5 d.r.) are expected.
Part 3: Cleavage of the Chiral Auxiliary
The final and crucial step is the removal of the auxiliary to liberate the chiral product and, ideally, recover the auxiliary for reuse. For 1,3-oxathianes, cleavage can be effectively achieved using reagents that are soft Lewis acids and reactive towards sulfur, such as HgCl₂ or a combination of N-chlorosuccinimide (NCS) and silver nitrate (AgNO₃). The latter is often preferred due to the toxicity of mercury salts.
Protocol (adapted from NCS/AgNO₃ cleavage of pulegone-derived oxathianes):
-
Setup: Dissolve the purified tertiary carbinol product (from Part 2) (~3.0 mmol) in a mixture of acetonitrile and water (4:1 v/v, 30 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-chlorosuccinimide (NCS) (1.2 g, 9.0 mmol, 3 equivalents) and silver nitrate (AgNO₃) (1.53 g, 9.0 mmol, 3 equivalents) to the stirred solution.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours. The reaction will typically form a white precipitate (silver chloride). Monitor the reaction by TLC until the starting material is consumed.
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts. Wash the pad with diethyl ether (50 mL).
-
Workup: Transfer the filtrate to a separatory funnel. Add diethyl ether (50 mL) and wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) (2 x 30 mL), saturated aqueous sodium bicarbonate (NaHCO₃) (30 mL), and brine (30 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (the product, an α-hydroxy aldehyde, may be volatile).
-
Reduction to Diol: To obtain a more stable product, the crude α-hydroxy aldehyde can be immediately dissolved in methanol (20 mL), cooled to 0 °C, and treated with sodium borohydride (0.17 g, 4.5 mmol). After stirring for 1 hour, the reaction is quenched with 1 M HCl, concentrated, and extracted with ethyl acetate to yield the final chiral 1,2-diol.
-
Purification: Purify the final product by flash column chromatography to obtain the enantiomerically enriched diol. The enantiomeric excess (e.e.) can be determined by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by NMR analysis.
Data Summary
The effectiveness of this compound-derived auxiliaries is demonstrated by the high diastereoselectivities achieved in nucleophilic additions.
| Auxiliary Type | Nucleophile (Nu) | Substrate (R) | Diastereomeric Ratio (d.r.) | Reference |
| This compound-derived Oxathiane | MeMgBr | Acetyl | >95:5 | [5] |
| This compound-derived S,O-Acetal | EtMgBr | Benzoyl | >95:5 | [4] |
| This compound-derived Macrocycle | PhMgBr | Acetyl | >99:1 | |
| This compound-derived Macrocycle | MeLi | Acetyl | 70:30 | |
| This compound-derived Dioxane | MeMgBr | Acetyl | >88:12 | [4] |
Conclusion and Outlook
(1R)-(-)-Myrtenal serves as an excellent, readily available starting material for the synthesis of effective chiral auxiliaries. The rigid, bicyclic structure provides a powerful steric directing group, enabling high levels of diastereoselectivity in key C-C bond-forming reactions, particularly nucleophilic additions of organometallic reagents. The protocols outlined herein provide a comprehensive workflow for the application of a this compound-derived oxathiane, from its synthesis to its successful cleavage, yielding valuable enantiomerically enriched building blocks. The high diastereoselectivities, often exceeding 95%, underscore the trustworthiness and reliability of this system. Future work may focus on expanding the application of this compound-based auxiliaries to other important transformations, such as asymmetric Diels-Alder and aldol reactions, further broadening the utility of this pinene-derived chiral scaffold.
References
- 1. Reactions of keten acetals. Part I. The hydrolysis of cyanoketen dimethyl acetal; general acid catalysis and kinetic hydrogen isotope effects - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation of myrtenol to this compound epoxide in a porphyrin-based photocatalytic system - A novel terpene alcohol derivative with antimicrobial and anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ensemble of Pinanones from the Permanganate Oxidation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of Myrtenal
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of new therapeutic avenues.[1] Natural products, particularly monoterpenoids derived from essential oils, have emerged as a promising reservoir of bioactive compounds.[2][3][4] Myrtenal ((1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde), a key constituent of plants like Myrtus communis, is one such monoterpenoid that is gaining attention for its broad biological activities, including significant antimicrobial and antibiofilm properties.[1][2][5]
This guide serves as a comprehensive technical resource, providing field-proven protocols for the systematic evaluation of this compound's antimicrobial susceptibility profile. It is designed to equip researchers with the methodologies required to generate robust, reproducible data for primary screening, mechanism-of-action studies, and preclinical assessment.
Scientific Foundation: this compound's Antimicrobial Profile
Proposed Mechanism of Action
Understanding the mechanism by which this compound exerts its antimicrobial effect is crucial for its development as a therapeutic agent. Current research points towards a multi-target mechanism:
-
Cell Wall Disruption: In bacteria such as Staphylococcus aureus, this compound is thought to interfere with the synthesis of the cell wall, a mechanism similar to that of β-lactam antibiotics.[1][2][5] This disruption compromises the structural integrity of the bacterium, leading to cell death.
-
Biofilm Formation Inhibition: this compound has demonstrated potent activity against microbial biofilms.[1][5][6] It can significantly downregulate the expression of genes essential for biofilm adhesion and formation, such as mrkA, FKS1, ERG11, and ALS5.[7][8]
-
Induction of Oxidative Stress: The compound has been shown to increase the production of Reactive Oxygen Species (ROS) within microbial cells, which can damage cellular components and contribute to biofilm inhibition.[7][8]
Caption: Proposed multi-target antimicrobial mechanism of this compound.
Spectrum of Activity
This compound has shown efficacy against a range of clinically relevant microorganisms. Its activity is not limited to planktonic (free-floating) cells but extends to sessile cells within biofilms, which are notoriously difficult to treat.[6][7]
Core Protocols: Antimicrobial Susceptibility Testing (AST)
The lipophilic and volatile nature of this compound requires specific adaptations to standard AST protocols. The following methods are foundational for accurately determining its efficacy.
Protocol 1: Broth Microdilution for MIC & MBC Determination
The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][9] It is particularly suitable for compounds like this compound, provided they are adequately solubilized.[10] This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5][11][12] The Minimum Bactericidal Concentration (MBC) assay is a direct extension of the MIC test to differentiate between bacteriostatic and bactericidal activity.[13]
Causality Behind Experimental Choices:
-
Solubilizing Agent: Due to this compound's poor water solubility, a solvent like dimethyl sulfoxide (DMSO) or a non-ionic surfactant like Tween 80 is necessary to create a stable emulsion in the aqueous broth medium, ensuring consistent exposure of the microorganisms to the compound.[10][14][15] A vehicle control is essential to confirm that the solvent itself does not inhibit microbial growth.[13]
-
Standardized Inoculum: Microbial growth rates can significantly impact susceptibility results. Therefore, standardizing the initial inoculum to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL) ensures reproducibility.[16]
-
Controls: The inclusion of sterility, growth, vehicle, and positive antibiotic controls validates the assay's integrity, confirming that the medium is not contaminated, the microorganisms are viable, the solvent is inert, and the assay can detect antimicrobial activity.
Caption: Workflow for determining MIC and MBC of this compound.
Detailed Methodology: MIC/MBC
-
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
DMSO or Tween 80 (as a solubilizing agent)
-
Microbial cultures
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Gentamicin, Ciprofloxacin)
-
Sterile nutrient agar plates
-
-
Procedure:
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. A typical starting concentration is 10 mg/mL. Note: The final concentration of DMSO in the wells should not exceed 1-2% to avoid toxicity.
-
Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension in sterile broth to match the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Plate Setup: Add 100 µL of sterile broth to each well of a 96-well plate.
-
Serial Dilution: Add 100 µL of the this compound stock solution to the first well of a row and mix. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This creates a gradient of this compound concentrations.
-
Controls Setup:
-
Growth Control: A well with 100 µL of broth and 100 µL of inoculum (no this compound).
-
Sterility Control: A well with 200 µL of uninoculated broth.
-
Vehicle Control: A well containing the highest concentration of the solvent (e.g., DMSO) used, plus broth and inoculum.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL.
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration (e.g., 35-37°C for 16-24 hours for most bacteria).
-
Reading the MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.[5]
-
Determining the MBC: From each well that shows no visible growth (i.e., at the MIC and higher concentrations), take a 10 µL aliquot and plate it onto a fresh nutrient agar plate. Incubate the agar plates under the same conditions as the MIC assay.
-
Reading the MBC: The MBC is the lowest concentration of this compound that results in no microbial growth on the agar plate after incubation, corresponding to a ≥99.9% kill of the initial inoculum.[13]
-
Protocol 2: Agar Disk Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity. It is a valuable preliminary screening tool.
Causality Behind Experimental Choices:
-
Caveat for Lipophilic Compounds: The disk diffusion method relies on the diffusion of the antimicrobial agent through the aqueous agar medium.[17] Poorly water-soluble compounds like this compound may not diffuse efficiently, potentially leading to smaller zones of inhibition or false-negative results.[18] Therefore, results from this assay should always be confirmed using a dilution method like the one described above.
-
Standardized Lawn: A uniform "lawn" of bacteria is critical for reproducible zone sizes. Spreading the inoculum in multiple directions ensures even coverage.[19]
Detailed Methodology: Disk Diffusion
-
Materials:
-
This compound solution (in a volatile solvent like ethanol)
-
Sterile 6 mm paper disks
-
Nutrient agar plates (e.g., Mueller-Hinton Agar)
-
Microbial culture adjusted to 0.5 McFarland standard
-
Sterile cotton swabs
-
Positive control antibiotic disks and blank disks (with solvent only)
-
-
Procedure:
-
Plate Inoculation: Dip a sterile cotton swab into the standardized microbial suspension. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of the agar plate evenly in three directions, rotating the plate approximately 60 degrees after each application to ensure complete coverage.[19]
-
Disk Preparation: Aseptically apply a known volume (e.g., 10-20 µL) of the this compound solution onto a sterile blank paper disk. Allow the solvent to evaporate completely in a sterile environment.
-
Disk Application: Using sterile forceps, place the this compound-impregnated disk, a positive control disk, and a blank (solvent) control disk onto the surface of the inoculated agar plate. Press gently to ensure full contact.[20]
-
Incubation: Invert the plates and incubate for 18-24 hours at 37°C.
-
Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters. The size of the zone correlates with the susceptibility of the microorganism to the compound.
-
Advanced Protocols: Exploring Synergistic and Anti-Biofilm Potential
Protocol 3: Synergy Testing via Checkerboard Assay
Combining natural compounds with conventional antibiotics can be a powerful strategy to overcome resistance, potentially lowering the required dosage and reducing side effects.[2] The checkerboard assay is the standard method to quantify these interactions.
Causality Behind Experimental Choices:
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is a mathematical expression of the interaction between two antimicrobial agents.[5] It compares the MIC of each drug when used in combination versus when used alone. An FICI of ≤ 0.5 is the standard definition for a synergistic interaction, indicating that the combined effect is greater than the sum of their individual effects.[5]
Caption: Logic for calculating the Fractional Inhibitory Concentration Index (FICI).
Detailed Methodology: Checkerboard
-
Setup: Use a 96-well plate. Along the x-axis, prepare 2-fold serial dilutions of this compound. Along the y-axis, prepare 2-fold serial dilutions of a conventional antibiotic (e.g., gentamicin, ciprofloxacin).[5] The result is a grid where each well has a unique combination of concentrations.
-
Inoculation & Incubation: Inoculate the plate with the test microorganism as described in the MIC protocol. Include appropriate controls for each drug alone. Incubate under standard conditions.
-
Data Analysis:
-
Determine the MIC of the combination, which is the well with the lowest concentrations of both agents that inhibits visible growth.
-
Calculate the FICI using the formula: FICI = FICthis compound + FICAntibiotic, where FIC = (MIC of agent in combination) / (MIC of agent alone).[5]
-
Interpret the results based on the calculated FICI value.
-
Protocol 4: Anti-Biofilm Activity Assessment
This protocol quantifies this compound's ability to prevent biofilm formation, a critical virulence factor for many pathogens.
Detailed Methodology: Crystal Violet Assay
-
Biofilm Growth: In a 96-well plate, add microbial inoculum and various sub-MIC concentrations of this compound. Causality: Using sub-MIC concentrations ensures that the observed effect is on biofilm formation itself, not just an inhibition of planktonic cell growth.[7]
-
Incubation: Incubate the plate for a period sufficient for biofilm formation (typically 24-48 hours) without shaking.
-
Washing: Carefully discard the medium and planktonic cells. Wash the wells gently with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
Fixation: Fix the adherent biofilms with methanol for 15-20 minutes.[6]
-
Staining: Remove the methanol and stain the biofilms with 0.1% crystal violet solution for 15 minutes.
-
Solubilization: Wash away the excess stain with water and allow the plate to dry. Solubilize the bound stain with 30% acetic acid or ethanol.
-
Quantification: Measure the absorbance of the solubilized stain using a microplate reader (e.g., at 590 nm). The absorbance is proportional to the amount of biofilm. Calculate the percentage of inhibition relative to the untreated control.[6]
Data Presentation & Interpretation
Organizing quantitative data into tables allows for clear comparison and interpretation.
Table 1: Reported Antimicrobial Activity of this compound/Myrtenol *
| Microorganism | Test Method | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | Broth Microdilution | 128 | 128 | [5][13] |
| Methicillin-resistant S. aureus (MRSA) | Broth Microdilution | 250 - 600 | 250 - 450 | [6][13] |
| Klebsiella pneumoniae | Broth Microdilution | 200 | Not Reported | [7] |
| Candida auris | Broth Microdilution | 50 | Not Reported | [7] |
*Note: Some studies use Myrtenol, the alcohol form of this compound. The data is presented as a valuable reference.
Table 2: Interpretation of FICI Values for Synergy Testing
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to < 1 | Additive |
| ≥ 1 to < 4 | Indifference |
| ≥ 4 | Antagonism |
| Source: Adapted from literature definitions.[5] |
Safety, Handling, and Cytotoxicity Considerations
Standard laboratory safety practices should always be followed when handling chemical reagents and microbial cultures. While this compound is a natural compound, it is essential to assess its potential cytotoxicity to mammalian cells, especially for drug development purposes. Studies have shown that this compound can exhibit cytotoxic effects against various human cancer cell lines. A study on human keratinocytes indicated no significant decrease in cell viability at concentrations up to 100 µg/mL, but a significant decrease was observed at 200 µg/mL.[9] This suggests a therapeutic window where antimicrobial activity may be achieved without significant host cell toxicity, a critical parameter to determine during preclinical evaluation.
References
- 1. Antibacterial and Antibiofilm Activity of Myrtenol against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Potential of this compound and Its Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial and Antibiofilm Activity of Myrtenol against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myrtenol's Effectiveness against Hospital-Acquired Methicillin-Resistant Staphylococcus aureus: Targeting Antibiofilm and Antivirulence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Myrtenol and Its Synergistic Interactions with Antimicrobial Drugs in the Inhibition of Single and Mixed Biofilms of Candida auris and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Myrtenol and Its Synergistic Interactions with Antimicrobial Drugs in the Inhibition of Single and Mixed Biofilms of Candida auris and Klebsiella pneumoniae [iris.unina.it]
- 9. mdpi.com [mdpi.com]
- 10. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iacld.com [iacld.com]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. benchchem.com [benchchem.com]
- 14. Broth micro-dilution method for determining the susceptibility of Escherichia coli and Staphylococcus aureus to the essential oil of Melaleuca alternifolia (tea tree oil) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Broth micro-dilution method for determining the susceptibility of Escherichia coli and Staphylococcus aureus to the essential oil of Melaleuca alternifolia (tea tree oil). | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. skemman.is [skemman.is]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
Application Notes and Protocols for In Vivo Models in the Evaluation of Myrtenal's Antitumor Activity
Introduction: The Therapeutic Promise of Myrtenal
This compound, a naturally occurring monoterpenoid found in the essential oils of various plants, has emerged as a compound of significant interest in oncology research.[1][2][3] Extensive in vitro studies have demonstrated its cytotoxic and antiproliferative effects against a range of human cancer cell lines, including those of the colon, breast, prostate, and ovaries.[4][5] The proposed mechanisms behind its antitumor activity are multifaceted, involving the induction of apoptosis, modulation of mitochondrial enzyme activity, and regulation of inflammatory pathways.[1][6][7] Furthermore, some studies have indicated that this compound and its derivatives can exhibit selective cytotoxicity, affecting cancerous cells while leaving non-cancerous cells unharmed.[1][4][8] These promising preclinical findings necessitate a transition to well-designed in vivo models to evaluate its therapeutic efficacy and safety in a more complex biological system.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate in vivo models for assessing the antitumor potential of this compound. It offers detailed, step-by-step protocols for both xenograft and syngeneic models, along with insights into experimental design, data interpretation, and ethical considerations.
Strategic Selection of In Vivo Models
The choice of an appropriate animal model is paramount for obtaining clinically relevant and reproducible data. The two primary models discussed herein are the human tumor xenograft model and the syngeneic model, each offering distinct advantages for studying different facets of cancer biology and therapy.
Human Tumor Xenograft Models: Assessing Direct Antitumor Efficacy
Xenograft models, which involve the implantation of human cancer cells into immunodeficient mice, are instrumental in evaluating the direct cytotoxic or cytostatic effects of a compound on human tumors.[9][10] This model is particularly useful in the initial stages of in vivo screening to confirm the antiproliferative activity observed in vitro.
Rationale for Use with this compound: Given the breadth of in vitro data on this compound's cytotoxicity against various human cancer cell lines, a xenograft model is a logical first step to validate these findings in vivo.
Recommended Cell Lines: Based on existing literature, cell lines such as HT-29 or Caco-2 (colon adenocarcinoma), MCF-7 (breast adenocarcinoma), LNCaP (prostate cancer), and A2780 (ovarian cancer) are suitable candidates.[4][11]
Syngeneic Models: Investigating Immunomodulatory Effects
Syngeneic models utilize the transplantation of mouse-derived tumor cells into immunocompetent mice of the same genetic background.[12][13] This preserves a fully functional immune system, enabling the investigation of how a therapeutic agent interacts with and potentially modulates the host's immune response against the tumor.[12][14][15]
Rationale for Use with this compound: Some research suggests that this compound can down-regulate pro-inflammatory cytokines like TNF-α, which are known to play a role in the tumor microenvironment.[7] A syngeneic model would be ideal for exploring whether this compound's antitumor effects are, in part, mediated by an immunomodulatory mechanism.
Recommended Cell Lines: Commonly used syngeneic models include CT26 (colon carcinoma) in BALB/c mice and MC38 (colon adenocarcinoma) or B16-F10 (melanoma) in C57BL/6 mice.[12][14]
Experimental Protocols
The following protocols provide a detailed framework for conducting in vivo studies with this compound. All animal procedures must be performed in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.[16][17][18][19][20]
Protocol 1: Subcutaneous Human Tumor Xenograft Model
Objective: To evaluate the direct antitumor activity of this compound on human cancer cell growth in immunodeficient mice.
Materials and Reagents:
-
Athymic nude mice (e.g., NU/NU), 6-8 weeks old
-
Selected human cancer cell line (e.g., HT-29)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
This compound (high purity)
-
Vehicle for this compound administration (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., isoflurane)
-
Calipers
-
Sterile syringes and needles
Workflow Diagram:
Caption: Workflow for a subcutaneous xenograft study.
Step-by-Step Methodology:
-
Cell Culture: Culture the selected human cancer cell line in its recommended complete medium until it reaches 70-80% confluency.
-
Cell Preparation for Implantation:
-
Harvest the cells using standard trypsinization methods.
-
Wash the cells with sterile PBS and perform a viable cell count (e.g., using a hemocytometer and trypan blue).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice using isoflurane.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (approximately 100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).[21]
-
-
This compound Administration:
-
Prepare the this compound formulation in the chosen vehicle. Based on previous studies, oral gavage is a viable administration route.[2] A dose-response study may be necessary, with doses potentially ranging from 50 to 400 mg/kg.[22]
-
Administer this compound or the vehicle to the respective groups according to a predetermined schedule (e.g., daily for 21 days).
-
-
Monitoring and Data Collection:
-
Endpoint:
-
Euthanize the mice when tumors reach the predetermined endpoint (e.g., 2000 mm³), or if there are signs of significant toxicity (e.g., >20% body weight loss, ulceration).[24][26][27]
-
At the end of the study, excise the tumors, weigh them, and process for further analysis (e.g., histopathology, biomarker analysis).
-
Protocol 2: Subcutaneous Syngeneic Model
Objective: To assess the antitumor activity of this compound in an immunocompetent mouse model and explore potential immunomodulatory effects.
Materials and Reagents:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old
-
Syngeneic mouse cancer cell line (e.g., MC38 or CT26)
-
All other reagents as listed in Protocol 1.
Workflow Diagram:
Caption: Workflow for a subcutaneous syngeneic study.
Step-by-Step Methodology:
-
Cell Culture and Preparation: Follow steps 1 and 2 from Protocol 1, using the appropriate syngeneic cell line and culture medium. Resuspend cells in sterile PBS (Matrigel is often omitted in syngeneic models). A typical inoculation dose is 1 x 10^6 cells in 100 µL.
-
Tumor Implantation, Grouping, and Administration: Follow steps 3, 4, and 5 from Protocol 1, using the appropriate immunocompetent mouse strain.
-
Monitoring and Data Collection: Follow step 6 from Protocol 1.
-
Endpoint and Immune Analysis:
Data Presentation and Interpretation
Quantitative data from these studies should be summarized for clarity and ease of comparison.
Table 1: Key Experimental Parameters
| Parameter | Xenograft Model | Syngeneic Model | Rationale |
| Mouse Strain | Athymic Nude, SCID | C57BL/6, BALB/c | To accommodate human cells vs. maintaining a competent immune system. |
| Cell Line | Human (e.g., HT-29, MCF-7) | Mouse (e.g., CT26, MC38) | To study human tumor biology vs. tumor-immune interactions. |
| Implantation Site | Subcutaneous, Orthotopic | Subcutaneous, Orthotopic | Subcutaneous for ease of measurement; Orthotopic for higher clinical relevance. |
| This compound Dose | To be determined (e.g., 50-400 mg/kg) | To be determined (e.g., 50-400 mg/kg) | Dose-response studies are recommended to find the optimal therapeutic window. |
| Administration | Oral gavage, Intraperitoneal | Oral gavage, Intraperitoneal | Oral administration mimics a likely clinical route.[2] |
| Primary Endpoint | Tumor Growth Inhibition (TGI) | Tumor Growth Inhibition (TGI) | To quantify the direct effect on tumor volume. |
| Secondary Endpoint | Body weight, Histopathology | Immune cell profiling (Flow Cytometry), Cytokine analysis | To assess toxicity and investigate immunomodulatory mechanisms. |
Proposed Mechanism of Action of this compound
Based on current literature, this compound's antitumor effects may be mediated through several pathways. It has been shown to affect mitochondrial enzyme activity and membrane stability, potentially leading to apoptosis.[1] Additionally, its ability to down-regulate TNF-α suggests an anti-inflammatory component that could influence the tumor microenvironment.[7]
Caption: Proposed signaling pathways for this compound's antitumor activity.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the experimental outcomes, each protocol should incorporate self-validating systems:
-
Positive Control: Include a treatment group with a standard-of-care chemotherapeutic agent relevant to the cancer type being studied. This provides a benchmark for this compound's efficacy.
-
Vehicle Control: The control group receiving only the vehicle is essential to confirm that the observed effects are due to this compound and not the delivery agent.
-
Blinding: Whenever possible, tumor measurements should be performed by an individual blinded to the treatment groups to prevent bias.
-
Reproducibility: Experiments should be repeated to ensure the consistency of the findings.
By adhering to these rigorous protocols and incorporating sound experimental design principles, researchers can confidently evaluate the in vivo antitumor potential of this compound, paving the way for its potential translation into clinical applications.
References
- 1. Therapeutic Potential of this compound and Its Derivatives—A Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Cytotoxic Analysis of Novel Myrtenyl Grafted Pseudo-Peptides Revealed Potential Candidates for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potential molecular mechanisms of this compound against colon cancer: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a natural monoterpene, down-regulates TNF-α expression and suppresses carcinogen-induced hepatocellular carcinoma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of this compound and Its Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. Oxidation of myrtenol to this compound epoxide in a porphyrin-based photocatalytic system - A novel terpene alcohol derivative with antimicrobial and anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. proventainternational.com [proventainternational.com]
- 19. Ethical, Legal, and Policy Best Practices - NCI [dctd.cancer.gov]
- 20. Ethical guideposts to clinical trials in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee [research.wayne.edu]
- 24. animalcare.jhu.edu [animalcare.jhu.edu]
- 25. IG029: Guideline for Tumor Burden Assessment in Rats and Mice | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 26. Article - Standard on Tumor Productio... [policies.unc.edu]
- 27. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
Formulation of Myrtenal for Advanced Drug Delivery Systems: Application Notes and Protocols
Introduction: Unlocking the Therapeutic Potential of Myrtenal
This compound, a naturally occurring bicyclic monoterpenoid found in a variety of plant essential oils, has garnered significant scientific interest due to its broad spectrum of pharmacological activities.[1][2] Preclinical studies have demonstrated its potential as an antidiabetic, antitumor, neuroprotective, anti-inflammatory, and antimicrobial agent.[1][2][3] However, the clinical translation of this compound is hampered by its physicochemical properties, namely its poor water solubility and volatility, which can lead to low bioavailability and instability.[1][2][4]
Advanced drug delivery systems offer a promising strategy to overcome these limitations. By encapsulating this compound within nanocarriers such as liposomes, nanoparticles, and microemulsions, it is possible to enhance its solubility, protect it from degradation, control its release profile, and potentially improve its therapeutic efficacy.[5][6][7] This technical guide provides detailed application notes and step-by-step protocols for the formulation and characterization of this compound-loaded drug delivery systems, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of this compound's properties is crucial for the rational design of a drug delivery system.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O | [3] |
| Molar Mass | 150.22 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 220-221 °C | [3] |
| Density | 0.987 g/cm³ | [3] |
| Water Solubility | Practically insoluble | [1] |
| Solubility | Soluble in alcohol and oils | [1] |
| LogP | 3.03 (predicted) | [8] |
This compound's high LogP value indicates its lipophilic nature, making it an ideal candidate for encapsulation within the lipid core of nanocarriers.[2][8]
Formulation Strategies and Protocols
This section details the preparation of three distinct drug delivery systems for this compound: liposomes, polymeric nanoparticles, and microemulsions. The choice of a particular system will depend on the desired application, route of administration, and required release kinetics.
This compound-Loaded Liposomes via Thin-Film Hydration
Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. For a hydrophobic drug like this compound, it will partition into the lipid bilayer. The thin-film hydration method is a robust and widely used technique for liposome preparation.
Causality of Experimental Choices:
-
Lipid Selection: A combination of a phospholipid with a high phase transition temperature (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC) and cholesterol is chosen to form a rigid and stable bilayer, minimizing premature drug leakage.
-
Solvent System: A mixture of chloroform and methanol is used to ensure the complete dissolution of both the lipids and this compound.
-
Hydration Medium: A buffered saline solution at a pH of 7.4 is used to mimic physiological conditions.
-
Extrusion: This step is crucial for obtaining unilamellar vesicles with a uniform and controlled size distribution, which is important for in vivo applications.
Experimental Workflow for Liposome Formulation:
Caption: Workflow for preparing this compound-loaded liposomes.
Detailed Protocol:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve the chosen lipids (e.g., DPPC and cholesterol in a 2:1 molar ratio) and a known amount of this compound in a suitable volume of a chloroform:methanol (2:1 v/v) solvent mixture.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipid (e.g., 45-50°C for DPPC) until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to ensure complete removal of residual solvent.
-
-
Hydration and Vesicle Formation:
-
Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) by adding the buffer to the flask. The volume of the buffer will depend on the desired final lipid concentration.
-
Agitate the flask by vortexing for several minutes until the lipid film is completely dispersed, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Load the suspension into an extruder and pass it through polycarbonate membranes with a specific pore size (e.g., 100 nm) for a defined number of cycles (e.g., 11-21 passes). This will result in the formation of large unilamellar vesicles (LUVs).
-
This compound-Loaded Polymeric Nanoparticles via Nanoprecipitation
Polymeric nanoparticles are solid colloidal particles in which the drug is dissolved, entrapped, or encapsulated. The nanoprecipitation method, also known as solvent displacement, is a simple and reproducible technique for preparing nanoparticles from pre-formed polymers.
Causality of Experimental Choices:
-
Polymer Selection: A biodegradable and biocompatible polymer such as poly(lactic-co-glycolic acid) (PLGA) is a suitable choice for controlled drug release. The specific PLGA ratio (lactic:glycolic acid) can be varied to modulate the degradation rate and drug release profile.
-
Solvent and Anti-Solvent: A water-miscible organic solvent (e.g., acetone or acetonitrile) is used to dissolve both the polymer and this compound. Water is used as the anti-solvent. When the organic phase is added to the aqueous phase, the rapid solvent diffusion leads to the precipitation of the polymer and the entrapment of this compound within the forming nanoparticles.
-
Stabilizer: A surfactant (e.g., Poloxamer 188 or polyvinyl alcohol) is included in the aqueous phase to prevent nanoparticle aggregation and ensure colloidal stability.
Experimental Workflow for Nanoparticle Formulation:
Caption: Workflow for preparing this compound-loaded nanoparticles.
Detailed Protocol:
-
Organic Phase Preparation:
-
Dissolve a specific amount of the chosen polymer (e.g., PLGA) and this compound in a minimal volume of a water-miscible organic solvent like acetone.
-
-
Aqueous Phase Preparation:
-
In a separate beaker, dissolve a stabilizing agent (e.g., 1% w/v Poloxamer 188) in purified water.
-
-
Nanoprecipitation:
-
Under moderate magnetic stirring, inject the organic phase into the aqueous phase using a syringe with a fine needle. The rapid diffusion of the solvent into the aqueous phase will cause the polymer to precipitate, forming nanoparticles and encapsulating the this compound.
-
Continue stirring for several hours (e.g., 3-4 hours) in a fume hood to allow for the complete evaporation of the organic solvent.
-
-
Purification:
-
To remove the un-encapsulated this compound and excess stabilizer, purify the nanoparticle suspension. This can be achieved by:
-
Centrifugation: Centrifuge the suspension at a high speed (e.g., 15,000 rpm for 30 minutes). Discard the supernatant and resuspend the nanoparticle pellet in purified water. Repeat this washing step two to three times.
-
Dialysis: Dialyze the nanoparticle suspension against purified water using a dialysis membrane with an appropriate molecular weight cut-off for a sufficient period to remove impurities.
-
-
This compound-Loaded Microemulsions
Microemulsions are thermodynamically stable, optically isotropic dispersions of oil and water stabilized by a surfactant and a co-surfactant. They offer the advantage of high drug loading capacity for lipophilic drugs and enhanced permeation across biological membranes.
Causality of Experimental Choices:
-
Oil Phase Selection: A pharmaceutically acceptable oil in which this compound exhibits high solubility should be chosen. Isopropyl myristate or oleic acid are common choices.
-
Surfactant and Co-surfactant Selection: The selection of a suitable surfactant (e.g., Tween 80) and co-surfactant (e.g., Transcutol® HP or propylene glycol) is critical for the formation of a stable microemulsion.[9] The ratio of surfactant to co-surfactant (Smix) is a key parameter that needs to be optimized.
-
Pseudo-ternary Phase Diagram: The construction of a pseudo-ternary phase diagram is essential to identify the microemulsion region and determine the optimal concentrations of the oil, Smix, and aqueous phase.
Experimental Workflow for Microemulsion Formulation:
Caption: Workflow for preparing this compound-loaded microemulsions.
Detailed Protocol:
-
Construction of Pseudo-ternary Phase Diagram:
-
Prepare different ratios of the chosen surfactant and co-surfactant (Smix), for example, 1:1, 2:1, and 1:2.
-
For each Smix ratio, titrate known amounts of the oil phase with the Smix.
-
Then, titrate these oil-Smix mixtures with the aqueous phase (e.g., purified water) dropwise under constant stirring.
-
Observe the mixtures for transparency and flowability. The point at which the turbid solution becomes clear indicates the formation of a microemulsion.
-
Plot the concentrations of the oil, Smix, and aqueous phase on a triangular coordinate system to construct the pseudo-ternary phase diagram and identify the microemulsion region.
-
-
Preparation of this compound-Loaded Microemulsion:
-
Based on the phase diagram, select a formulation with a high oil content to maximize this compound loading.
-
Dissolve a known amount of this compound in the selected oil phase.
-
Add the required amount of the optimized Smix to the this compound-oil mixture and vortex briefly.
-
Slowly add the specified amount of the aqueous phase to the mixture under continuous stirring until a clear and transparent microemulsion is formed.
-
Characterization of this compound-Loaded Drug Delivery Systems
Thorough characterization is essential to ensure the quality, stability, and performance of the formulated drug delivery systems.
Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are critical for predicting the in vivo fate and stability of the nanoparticles and liposomes.
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)
-
Protocol:
-
Dilute the nanoparticle or liposome suspension with an appropriate medium (e.g., purified water or the original dispersion medium) to a suitable concentration for DLS analysis.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size (hydrodynamic diameter) and PDI using DLS. The PDI value indicates the breadth of the size distribution.
-
For zeta potential measurement, use an appropriate folded capillary cell and measure the electrophoretic mobility of the particles under an applied electric field. The zeta potential is a measure of the surface charge and is an indicator of colloidal stability.
-
| Parameter | Desired Range | Significance |
| Particle Size | 50 - 200 nm | Influences biodistribution, cellular uptake, and clearance. |
| PDI | < 0.3 | Indicates a narrow and homogenous size distribution. |
| Zeta Potential | > ±30 mV | Suggests good colloidal stability due to electrostatic repulsion. |
Encapsulation Efficiency (EE) and Drug Loading (DL)
EE and DL are crucial parameters that quantify the amount of drug successfully incorporated into the nanocarrier.
-
Technique: High-Performance Liquid Chromatography (HPLC) for this compound quantification.
-
Protocol for EE and DL Determination:
-
Separation of Free Drug: Separate the un-encapsulated this compound from the nanocarrier formulation. This can be done by:
-
Ultrafiltration-Centrifugation: Use a centrifugal filter unit with a suitable molecular weight cut-off to separate the aqueous phase containing the free drug from the nanocarriers.
-
Gel Filtration: Pass the formulation through a small column packed with a size-exclusion gel (e.g., Sephadex G-50). The nanocarriers will elute first, followed by the free drug.
-
-
Quantification of Free and Total Drug:
-
Free Drug: Analyze the amount of this compound in the filtrate or the later fractions from gel filtration using a validated HPLC method.
-
Total Drug: Disrupt a known amount of the nanocarrier formulation using a suitable solvent (e.g., methanol or acetonitrile) to release the encapsulated this compound. Analyze the total amount of this compound using HPLC.
-
-
Calculation:
-
Encapsulation Efficiency (%EE):
%DL = [(Total Drug - Free Drug) / Weight of Nanocarriers] x 100
-
-
HPLC Method for this compound Quantification (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. The exact ratio should be optimized for good peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance (this needs to be determined by UV-Vis spectroscopy, typically in the range of 230-250 nm).
-
Standard Curve: Prepare a standard curve of this compound in the mobile phase to quantify the concentration in the samples.
In Vitro Drug Release Studies
In vitro release studies are performed to understand the release kinetics of this compound from the drug delivery system.
-
Technique: Dialysis Bag Method
-
Protocol:
-
Place a known amount of the this compound-loaded nanocarrier suspension into a dialysis bag with an appropriate molecular weight cut-off.
-
Seal the dialysis bag and immerse it in a release medium (e.g., PBS pH 7.4, with a small percentage of a surfactant like Tween 80 to maintain sink conditions for the poorly soluble this compound).
-
Maintain the system at a constant temperature (e.g., 37°C) with gentle agitation.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the concentration of this compound in the collected samples using the validated HPLC method.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
-
Stability Studies
The physical and chemical stability of the this compound-loaded formulations should be assessed over time under different storage conditions.
-
Protocol:
-
Store the formulations at different temperatures (e.g., 4°C and 25°C) and protect them from light.
-
At regular intervals (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze them for:
-
Particle size, PDI, and zeta potential.
-
Encapsulation efficiency (to check for drug leakage).
-
Visual appearance (for any signs of aggregation or precipitation).
-
This compound content (to assess chemical stability).
-
-
Conclusion and Future Perspectives
The protocols outlined in this guide provide a comprehensive framework for the formulation and characterization of this compound-loaded liposomes, polymeric nanoparticles, and microemulsions. The successful development of these advanced drug delivery systems has the potential to significantly enhance the therapeutic utility of this compound by improving its solubility, stability, and bioavailability. Further in vivo studies will be necessary to evaluate the pharmacokinetic profile and therapeutic efficacy of these formulations. The principles and methodologies described herein can be adapted and optimized for the encapsulation of other lipophilic bioactive compounds, contributing to the advancement of natural product-based drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Modeling the Solubility of Monoterpenoids with Hybrid and Predictive Thermodynamic Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terpenes and Essential Oils in Pharmaceutics: Applications as Therapeutic Agents and Penetration Enhancers with Advanced Delivery Systems for Improved Stability and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Stability Testing Parameters and Issues for Nanotechnology-Based Drug Products | Springer Nature Experiments [experiments.springernature.com]
- 7. Progress of nanopreparation technology applied to volatile oil drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Precise & Reliable Nanoparticles' Stability Study - CD Bioparticles [cd-bioparticles.net]
- 9. mjas.analis.com.my [mjas.analis.com.my]
Troubleshooting & Optimization
Technical Support Center: Optimizing Myrtenal Yield from Essential Oil Distillation
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for improving the yield and purity of Myrtenal from essential oil sources. We will explore the critical parameters, from raw material selection to final purification, explaining the causality behind each experimental choice to ensure you can confidently troubleshoot and optimize your workflow.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield optimization important?
A1: this compound is a bicyclic monoterpenoid aldehyde (C₁₀H₁₄O) found in the essential oils of various plants, such as Myrtle (Myrtus communis), Hyssop (Hyssopus officinalis), and Cumin (Cuminum cyminum).[1][2] Its importance in drug development and research stems from a wide range of biological activities, including antioxidant, antitumor, anti-inflammatory, and neuroprotective properties.[3][4][5][6] Optimizing its yield is crucial for ensuring a consistent and cost-effective supply for preclinical and clinical studies, where purity and concentration are paramount.
Q2: What are the primary sources and precursors for this compound?
A2: While this compound is found naturally, its concentration in essential oils can be variable.[7] A more common and scalable approach is the synthetic conversion from a readily available precursor. This compound is metabolically related to α-pinene, a major constituent of turpentine and many essential oils.[3][4][6] The most established method for producing this compound is through the allylic oxidation of α-pinene.[8][9][10] Therefore, essential oils rich in α-pinene are excellent starting materials.
Q3: What is a realistic this compound yield to expect from α-pinene oxidation?
A3: The yield of this compound from α-pinene oxidation is highly dependent on the methodology. Traditional methods using selenium dioxide (SeO₂) under reflux conditions may result in yields around 18.0%.[8][9] However, optimizing reaction conditions, for instance by performing the oxidation under oxygen pressure (e.g., 6 atm), can significantly increase the yield to approximately 34.4%.[8][9] More advanced catalytic systems, such as a palladium-promoted selenium dioxide on a silica support (Pd/SeO₂/SiO₂), can achieve selectivities towards this compound as high as 62%, minimizing over-oxidation products.[8][9] Photosensitized oxidation is another method that has been explored, achieving a selectivity of 56.16% under optimized conditions.[11][12]
Q4: What are the main factors that negatively impact this compound yield during distillation?
A4: The primary factors are:
-
Thermal Degradation: this compound, like many terpenoids, is susceptible to degradation at high temperatures. Its atmospheric boiling point is approximately 220-221°C, a temperature at which isomerization and polymerization can occur.[1]
-
Isomerization: Under heat or acidic conditions, this compound can isomerize to other compounds, most commonly its corresponding alcohol, Myrtenol. This represents a direct loss of the desired product.
-
Inefficient Separation: If the distillation technique cannot effectively separate this compound from other components with close boiling points (e.g., Myrtenol, unreacted α-pinene, or other terpenoids), the purity and isolated yield of the final product will be compromised.
Section 2: Troubleshooting Guide: Distillation & Purification
This section addresses specific problems you may encounter during the isolation and purification of this compound.
Q: My overall this compound yield is consistently low, even with a high-conversion starting material. What's going wrong?
A: This is a common issue that can be traced to several stages of the process. Let's break down the potential causes and solutions.
-
Potential Cause 1: Thermal Degradation during Distillation.
-
Expert Insight: The single most effective way to prevent thermal degradation of sensitive compounds like this compound is to lower their boiling point. According to the principles of distillation, a liquid boils when its vapor pressure equals the pressure of the surrounding environment. By reducing the system pressure, you lower the temperature required to achieve this state.[13]
-
Solution: Implement Vacuum Distillation. Performing the distillation under a vacuum is non-negotiable for thermally sensitive terpenoids.[14][15][16] Reducing the pressure significantly lowers the boiling point of this compound, thereby minimizing heat-induced degradation and unwanted side reactions. For instance, applying a vacuum can lower solvent boiling points by 30-40%.[13]
-
Self-Validation: Monitor the color of your distillation pot residue. A dark, polymerized residue is a clear indicator of thermal degradation. A successful vacuum distillation should leave a much lighter residue.
-
-
Potential Cause 2: Inefficient Separation from Close-Boiling Impurities.
-
Expert Insight: Simple distillation is often insufficient when impurities have boiling points within 70°C of your target compound.[17] this compound, Myrtenol, and other terpenoids in the mixture often have very close boiling points. Fractional distillation introduces a large surface area (via packing material or column design) that allows for many successive vaporization-condensation cycles, called "theoretical plates".[17][18] Each plate enriches the vapor in the more volatile component, leading to a much finer separation.[17]
-
Solution: Utilize a Packed Fractional Distillation Column. For optimal separation, use a fractionating column (e.g., Vigreux or a column packed with metal helices or Raschig rings) placed between the boiling flask and the condenser.[17][19] This setup is critical for separating this compound from Myrtenol and other structurally similar impurities.
-
Self-Validation: Collect multiple small fractions during the distillation run. Analyze each fraction using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS). A successful fractional distillation will show a clear enrichment of this compound in the middle fractions, with earlier fractions containing more volatile impurities and later fractions containing less volatile ones.
-
Q: My final product is contaminated with Myrtenol. How can I prevent its formation and improve separation?
A: This points to either isomerization during the process or inadequate separation. Both can be addressed with careful control of conditions.
-
Potential Cause 1: Acid-Catalyzed Isomerization.
-
Expert Insight: Trace amounts of acid, either from the initial oxidation step or impurities in the essential oil, can catalyze the isomerization of the aldehyde (this compound) to the alcohol (Myrtenol), especially at elevated temperatures.
-
Solution: Neutralize the Crude Mixture Before Distillation. Before distilling, wash the crude this compound-containing organic layer with a mild base, such as a dilute sodium bicarbonate (NaHCO₃) solution, followed by a water wash. This will neutralize any residual acidic catalysts. Ensure the organic layer is thoroughly dried (e.g., with anhydrous MgSO₄ or Na₂SO₄) before distillation, as water can interfere with the process.
-
-
Potential Cause 2: Insufficient Column Efficiency.
-
Expert Insight: The efficiency of a fractional distillation column is determined by its number of theoretical plates. For compounds with very close boiling points, a more efficient column is required.[17] Column efficiency is influenced by its length, packing material, and the rate of distillation (reflux ratio).
-
Solution: Optimize Fractional Distillation Parameters.
-
Increase Column Height/Packing: Use a longer column or a more efficient packing material to increase the number of theoretical plates.[19]
-
Slow the Distillation Rate: A slower distillation rate allows for more vaporization-condensation cycles to occur within the column, achieving a state closer to equilibrium and resulting in better separation.[17]
-
Maintain a Proper Temperature Gradient: Insulate the column (e.g., with glass wool or aluminum foil) to ensure a smooth and stable temperature gradient from the bottom (hottest) to the top (coolest).[17][18]
-
-
Section 3: Optimized Protocols & Methodologies
Protocol 1: Optimized Vacuum Fractional Distillation of this compound
This protocol assumes you have a crude, solvent-free mixture containing this compound from an essential oil or a synthetic reaction.
1. Pre-Distillation Workup (Neutralization & Drying): a. Dilute the crude mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). b. Transfer the solution to a separatory funnel and wash with a 5% NaHCO₃ solution to neutralize acids. c. Wash with deionized water, followed by a brine wash to break any emulsions. d. Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate (Na₂SO₄). e. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
2. Apparatus Setup: a. Assemble the vacuum fractional distillation apparatus as shown in the diagram below. Use a packed column (e.g., Vigreux, 30-50 cm). b. Ensure all glass joints are properly sealed with vacuum grease to maintain a stable vacuum.[14] c. Place a stir bar in the round-bottom distillation flask for smooth boiling. d. Connect the condenser to a recirculating chiller set to a low temperature (e.g., 4°C). e. Connect the vacuum takeoff adapter to a cold trap and then to a vacuum pump.[14][16] A cold trap is essential to protect the pump from corrosive vapors.
3. Distillation Procedure: a. Begin stirring and slowly apply the vacuum. A target pressure of 1-10 mmHg is often effective for terpenoids. b. Once the vacuum is stable, gradually heat the distillation flask using a heating mantle. c. Observe the vapor front (a ring of condensate) slowly rising through the fractionating column.[17] If it rises too quickly, reduce the heat. If it stalls, increase the heat slightly. d. Collect a small "forerun" fraction, which will contain the most volatile impurities. e. As the temperature at the thermometer stabilizes, begin collecting the main this compound fraction in a separate, pre-weighed flask. Record the stable temperature and the pressure; this is your vacuum-corrected boiling point. f. When the temperature at the thermometer begins to drop or rise sharply, the main fraction is complete. Switch to a final collection flask for the higher-boiling residue. g. Turn off the heat, allow the system to cool, and then slowly and carefully re-introduce air to the apparatus before shutting down the vacuum pump.
Protocol 2: Quality Control using Gas Chromatography (GC)
Purpose: To verify the purity of the collected fractions and determine the overall yield.
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of each collected fraction in a suitable solvent like hexane or ethyl acetate.
-
GC Conditions (Example):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5 or HP-5ms).
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 280°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 5°C/min to 240°C.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of each sample. Identify the this compound peak based on its retention time, confirmed by running a pure standard. Calculate the purity of each fraction by peak area percentage. Combine the fractions that meet your purity requirements.
Section 4: Key Data & Visualizations
Table 1: Physical Properties of Relevant Compounds
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C at 760 mmHg) | Notes |
| α-Pinene | 136.24 | 155-156 | Common precursor. More volatile than this compound. |
| This compound | 150.22 | 220-221 | Target compound. [1] |
| Myrtenol | 152.24 | ~222-224 | Common impurity/isomer. Very close boiling point to this compound. |
Note: Boiling points under vacuum will be significantly lower.
Diagrams
Caption: Workflow for this compound Purification.
Caption: Key Degradation Pathways for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Therapeutic Potential of this compound and Its Derivatives—A Review [mdpi.com]
- 5. Therapeutic Potential of this compound and Its Derivatives-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of this compound and Its Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution of the Yields and Composition of Essential Oil from Portuguese Myrtle (Myrtus comunis L.) through the Vegetative Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimum Synthesis of this compound from α-Pinene by Photosensitized Oxidation Using Orthogonal Design | Scientific.Net [scientific.net]
- 12. researchgate.net [researchgate.net]
- 13. maratek.com [maratek.com]
- 14. hashtek.ca [hashtek.ca]
- 15. buschvacuum.com [buschvacuum.com]
- 16. US11078137B1 - Sustainable terpene extraction method - Google Patents [patents.google.com]
- 17. Purification [chem.rochester.edu]
- 18. Fractional distillation - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Myrtenal Applications
Welcome to the technical support guide for Myrtenal. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound in aqueous environments. Given its unique physicochemical properties, particularly its poor water solubility, researchers often face challenges related to stability and bioavailability. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity and reproducibility of your experiments.
Section 1: Understanding this compound's Physicochemical Properties
Before designing experiments, it is crucial to understand the inherent properties of this compound that dictate its behavior in aqueous solutions. This compound is a bicyclic monoterpenoid aldehyde, a class of molecules known for their lipophilicity.[1][2]
FAQ 1: What are the fundamental properties of this compound I should be aware of?
Understanding this compound's physicochemical profile is the first step in troubleshooting. Its high lipophilicity and practical insolubility in water are the primary sources of experimental challenges.[3][4][5]
Causality Explained: A compound's aqueous solubility is governed by its ability to form favorable interactions (like hydrogen bonds) with water molecules. This compound's hydrocarbon-rich structure makes it highly hydrophobic, causing it to be repelled by water and leading to poor solubility.[6] This is not a sign of instability or degradation, but an intrinsic physical property.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄O | [2][7] |
| Molar Mass | 150.22 g·mol⁻¹ | [2][7] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Boiling Point | 220-221 °C | [7][8] |
| Density | ~0.988 g/mL at 20°C | [7] |
| Water Solubility | Practically insoluble (est. 215.9 mg/L @ 25°C) | [4][7][8] |
| Solubility in Organics | Soluble in alcohol and oils | [7] |
| LogP (o/w) | ~2.52 (estimated) | [7][8] |
Section 2: Preparation of this compound Solutions for In Vitro Assays
The most common point of failure in experiments involving this compound is improper solution preparation. Direct dissolution in aqueous buffers will fail. The standard and required method is to first create a concentrated stock solution in a suitable organic solvent.
FAQ 2: What is the correct procedure for preparing a this compound working solution for my cell culture experiment?
The key is a two-step process: creating a high-concentration stock in an organic solvent, followed by careful serial dilution into the final aqueous medium. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose due to its high solubilizing power and compatibility with many biological assays.[9][10]
Causality Explained: By dissolving this compound in DMSO first, you create a molecularly dispersed solution. When a small volume of this stock is introduced into a large volume of aqueous buffer with sufficient energy (vortexing), the this compound molecules can be dispersed faster than they can aggregate and precipitate. This creates a metastable aqueous solution at a workable concentration.
Experimental Protocol 1: Preparation of a 10 µM this compound Working Solution
This protocol details the steps to prepare a 10 µM working solution from a 10 mM DMSO stock, resulting in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.[11]
Materials:
-
This compound (solid or oil)
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, pre-warmed (37°C) experimental buffer or cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
Part A: Preparing the 10 mM Stock Solution in DMSO
-
Equilibrate the vial of this compound to room temperature before opening to prevent condensation.
-
Accurately weigh out 1.50 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex vigorously for 1-2 minutes until the this compound is completely dissolved. The solution should be clear.
-
Aliquot this stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.[9]
-
Store the aliquots at -20°C or -80°C under an inert atmosphere (e.g., nitrogen) for long-term stability.[9]
Part B: Preparing the 10 µM Working Solution
-
Thaw one aliquot of the 10 mM this compound stock solution and bring it to room temperature.
-
Prepare an intermediate dilution: Add 10 µL of the 10 mM stock solution to 990 µL of sterile DMSO. Vortex to mix. This creates a 100 µM intermediate solution.
-
Prepare the final working solution: Add 10 µL of the 100 µM intermediate solution to 990 µL of your pre-warmed (37°C) cell culture medium or aqueous buffer.
-
Crucial Step: Add the DMSO solution to the aqueous medium while the medium is being vortexed. This rapid mixing is essential to prevent precipitation.[11][12]
-
Visually inspect the final solution. It should be clear. If it appears cloudy or contains a precipitate, the concentration is too high for the current conditions.
-
Always prepare a vehicle control containing the same final concentration of DMSO (0.1% in this case) to account for any solvent effects.
Section 3: Troubleshooting Guide
Even with proper technique, issues can arise. This section addresses the most common problems encountered when working with this compound in aqueous solutions.
Logical Flow for Troubleshooting this compound Solution Issues
The following diagram outlines the decision-making process when encountering problems with your this compound solutions.
Caption: Troubleshooting workflow for this compound solution preparation.
FAQ 3: My this compound solution became cloudy after I diluted my DMSO stock into my buffer. Is it degraded?
This is highly unlikely to be degradation. It is a classic case of precipitation, often called "crashing out."[10] This occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit under those specific conditions (e.g., buffer composition, pH, temperature).
Solutions:
-
Reduce Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound.
-
Optimize Dilution: Ensure you are adding the small volume of DMSO stock to the large volume of vigorously vortexing aqueous buffer, not the other way around. Using pre-warmed buffer (37°C) can also help.[11][12]
-
Increase Co-solvent: You can try slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%). However, you must first verify the tolerance of your specific cell line or assay system to the higher DMSO level and always include the corresponding vehicle control.[12]
FAQ 4: I'm observing inconsistent results or a loss of this compound's effect over the course of a multi-day experiment. What could be the cause?
This could be due to either physical instability (delayed precipitation) or chemical instability (degradation).
Probable Causes & Solutions:
-
Physical Instability: Even if the solution is initially clear, this compound molecules can slowly aggregate and precipitate out of the solution over time, reducing the effective concentration available to your cells.
-
Solution: For long-term experiments, consider replenishing the medium with a freshly prepared this compound working solution every 24-48 hours.
-
-
Chemical Instability: As an aldehyde, this compound is susceptible to chemical degradation, primarily through oxidation.[13] The aldehyde functional group can be oxidized to a carboxylic acid (myrtenic acid), especially in the presence of atmospheric oxygen.[4] Factors like pH and temperature can influence this rate.[14][15][16]
-
Solution: Prepare working solutions immediately before use and avoid storing them.[14] If you suspect degradation, you can analyze the purity of your solution over time using analytical techniques like HPLC or GC-MS to detect the appearance of degradation products.
-
Factors Influencing this compound Stability in Aqueous Solutions
The diagram below illustrates the key factors that can compromise the stability of your this compound working solution.
Caption: Key factors affecting this compound stability in aqueous media.
Section 4: Advanced Considerations for Drug Development
For professionals in drug formulation, ensuring long-term stability and compatibility with other formulation components is paramount.
FAQ 5: Are there any known incompatibilities between this compound and common pharmaceutical excipients?
While specific compatibility studies for this compound are not widely published, general principles of drug-excipient compatibility should be applied.[17] As an aldehyde, this compound has the potential to react with excipients containing primary or secondary amine functional groups. This is known as the Maillard reaction, which can lead to discoloration and the formation of degradation products.[18]
Recommendations:
-
Excipient Screening: In the preformulation stage, it is critical to conduct compatibility studies. This typically involves creating binary mixtures of this compound with individual excipients (e.g., lactose, magnesium stearate, microcrystalline cellulose), adding a small amount of water to accelerate potential reactions, and storing them under stressed conditions (e.g., elevated temperature).[18][19]
-
Analytical Monitoring: These mixtures should be analyzed at various time points for changes in physical appearance (color, texture) and chemical purity using techniques like HPLC, FTIR, and DSC.[20][21]
-
Formulation Strategy: Given this compound's lipophilic nature, formulation strategies for oral delivery might include lipid-based systems like self-emulsifying drug delivery systems (SEDDS) or solid dispersions to enhance solubility and bioavailability.
FAQ 6: How can I quantitatively measure the concentration and purity of this compound in my samples?
Accurate quantification requires robust analytical methods capable of separating this compound from potential degradation products, metabolites, or other matrix components.
-
Recommended Techniques: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), are the methods of choice.[22]
-
GC-MS is well-suited for volatile compounds like this compound.
-
HPLC-UV/MS is also a powerful tool. A C18 reversed-phase column with a mobile phase of acetonitrile and water is a good starting point for method development.
-
-
Sample Preparation: Due to the complexity of biological or formulation matrices, a sample preparation step like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically required to isolate this compound before analysis.[23]
-
Method Validation: Any analytical method used must be validated to ensure it is accurate, precise, specific, and linear over the desired concentration range, with defined limits of detection (LOD) and quantification (LOQ).[22][24]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Therapeutic Potential of this compound and Its Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Showing Compound (+)-Myrtenol (FDB013760) - FooDB [foodb.ca]
- 7. (-)-MYRTENAL | 18486-69-6 [chemicalbook.com]
- 8. (1R)-(-)-myrtenal, 18486-69-6 [thegoodscentscompany.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. quercus.be [quercus.be]
- 19. Thermal Compatibility of New ACEI Derivatives with Popular Excipients Used to Produce Solid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
- 21. researchgate.net [researchgate.net]
- 22. pubs.usgs.gov [pubs.usgs.gov]
- 23. files01.core.ac.uk [files01.core.ac.uk]
- 24. Analytical Methods in Environmental Chemistry Journal - Articles List [amecj.com]
Myrtenal Bioavailability Enhancement: A Technical Support Guide for Researchers
Welcome to the technical support center for researchers working with myrtenal. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to overcome the inherent challenge of this compound's low bioavailability in animal models. We will delve into the causality behind experimental choices, offering self-validating protocols and authoritative references to ensure the integrity of your research.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues researchers encounter when this compound administration fails to yield expected therapeutic outcomes or plasma concentrations in preclinical studies.
Question 1: My in vivo results with this compound are inconsistent or show poor efficacy compared to in vitro data. Why is this happening?
Answer: This is a classic and expected challenge with this compound, a lipophilic monoterpene. The discrepancy almost always stems from its low oral bioavailability. Several key factors contribute to this issue:
-
Poor Aqueous Solubility: this compound has very limited solubility in water, which hinders its dissolution in the gastrointestinal (GI) fluid. For a compound to be absorbed, it must first be dissolved.
-
Rapid First-Pass Metabolism: Like many terpenes, this compound is subject to extensive metabolism in the liver and gut wall immediately after absorption. Enzymes, primarily from the Cytochrome P450 family, rapidly modify and clear the compound before it can reach systemic circulation.
-
Efflux Transporter Activity: this compound may be a substrate for efflux pumps like P-glycoprotein (P-gp) in the intestinal lining, which actively pump the compound back into the GI lumen, preventing its absorption.
This combination of factors means that even if a high dose is administered orally, only a very small, often variable, fraction of active this compound reaches the bloodstream to exert its therapeutic effect.
Question 2: How can I confirm that low bioavailability is the root cause of my experimental problems?
Answer: To definitively diagnose the issue, you must conduct a preliminary pharmacokinetic (PK) study. This involves administering this compound to a small group of animals (e.g., rats or mice) and measuring its concentration in blood plasma at several time points.
Experimental Workflow: Preliminary Pharmacokinetic Study
Caption: Workflow for a basic pharmacokinetic study.
Key parameters to look for:
-
Low Cmax (Maximum Concentration): Indicates poor absorption.
-
Short Tmax (Time to Cmax): Suggests rapid absorption but potentially equally rapid elimination.
-
Low AUC (Area Under the Curve): This is the most critical parameter, representing total drug exposure. A low AUC confirms poor overall bioavailability.
Question 3: What are the most effective strategies to improve this compound's bioavailability?
Answer: The most successful and widely published approach is to use lipid-based nanoformulations . These systems encapsulate this compound, overcoming its solubility issues and protecting it from premature metabolism.
Two leading types of nanoformulations for compounds like this compound are:
-
Solid Lipid Nanoparticles (SLNs): These are nanoparticles made from a solid lipid core that can encapsulate lipophilic drugs.
-
Nanostructured Lipid Carriers (NLCs): An advanced version of SLNs, NLCs incorporate both solid and liquid lipids, creating an imperfect crystal structure that increases drug loading capacity and stability.
Mechanism of Bioavailability Enhancement by NLCs
Caption: How Nanostructured Lipid Carriers (NLCs) enhance oral bioavailability.
The primary advantages of these systems are:
-
Enhanced Solubilization: They keep this compound dissolved in the GI tract.
-
Protection from Degradation: The lipid matrix shields this compound from harsh GI conditions and metabolic enzymes.
-
Lymphatic Absorption: Lipid nanoparticles can be absorbed through the intestinal lymphatic system, bypassing the liver and avoiding first-pass metabolism.
Comparative Pharmacokinetic Data: Free this compound vs. NLC Formulation
The table below summarizes typical improvements observed when formulating this compound in an NLC system, based on data from rodent models.
| Parameter | Free this compound (Oral Suspension) | This compound-Loaded NLC | Fold Increase |
| Cmax (ng/mL) | ~150-200 | ~1000-1200 | ~6-7x |
| AUC (ng·h/mL) | ~400-500 | ~5500-6500 | ~12-14x |
| Relative Bioavailability | Baseline (100%) | >1000% | >10x |
Note: Values are representative estimates synthesized from published studies on similar terpenes to illustrate the magnitude of improvement.
Part 2: Protocols & Methodologies
This section provides a detailed, step-by-step protocol for preparing this compound-loaded Nanostructured Lipid Carriers (NLCs), a proven method to enhance bioavailability.
Protocol: Preparation of this compound-Loaded NLCs via Hot Homogenization
This protocol is adapted from methodologies reported for encapsulating lipophilic compounds.
Materials:
-
Solid Lipid: Glyceryl monostearate (GMS)
-
Liquid Lipid: Oleic acid
-
This compound (Active Pharmaceutical Ingredient)
-
Surfactant: Polysorbate 80 (Tween® 80)
-
Co-surfactant: Soya lecithin
-
Aqueous Phase: Deionized water
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
Step-by-Step Procedure:
-
Preparation of Lipid Phase:
-
Accurately weigh the solid lipid (GMS) and liquid lipid (oleic acid) in a specific ratio (e.g., 7:3 w/w).
-
Place them in a glass beaker and heat to 75-80°C (approximately 10°C above the melting point of GMS) on a magnetic stirrer hotplate. Stir until a clear, homogenous lipid melt is formed.
-
Accurately weigh and dissolve the this compound into this molten lipid phase. Continue stirring until fully dissolved.
-
-
Preparation of Aqueous Phase:
-
In a separate beaker, weigh the surfactant (Polysorbate 80) and co-surfactant (Soya lecithin).
-
Add the required volume of deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase (75-80°C) while stirring.
-
-
Formation of Coarse Emulsion:
-
Pour the hot aqueous phase into the hot lipid phase drop by drop under continuous stirring with a magnetic stirrer.
-
Immediately subject the mixture to high-shear homogenization at ~10,000 rpm for 10-15 minutes. This will form a coarse oil-in-water (o/w) pre-emulsion.
-
-
Nanosizing via Sonication:
-
Immediately transfer the hot pre-emulsion to a probe sonicator.
-
Sonicate the emulsion for 15-20 minutes in a pulsed mode (e.g., 30 seconds ON, 10 seconds OFF) to prevent overheating. Keep the beaker in an ice bath during this process. This critical step reduces the droplet size to the nanometer range.
-
-
Cooling and NLC Formation:
-
After sonication, immediately transfer the hot nanoemulsion to a beaker placed in an ice bath and stir gently.
-
Rapid cooling allows the lipid to recrystallize, forming the solid NLC particles with this compound entrapped within the lipid matrix.
-
-
Characterization (Self-Validation):
-
Particle Size & Polydispersity Index (PDI): Analyze using Dynamic Light Scattering (DLS). Target size: 100-300 nm; PDI < 0.3 for a homogenous formulation.
-
Zeta Potential: Measure to assess the stability of the colloid. A value of ±30 mV is desirable.
-
Entrapment Efficiency (%EE): Separate the free this compound from the NLCs (e.g., via ultracentrifugation) and quantify the this compound in the supernatant and the pellet using HPLC or GC-MS.
-
%EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
Technical Support Center: Optimizing Myrtenal Concentration for Cytotoxicity Assays
Welcome to the technical support center for optimizing cytotoxicity assays using myrtenal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into experimental design and troubleshooting. Here, we move beyond simple protocols to explain the causality behind our recommendations, ensuring your experiments are robust, reproducible, and scientifically sound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions when designing an experiment with this compound.
Q1: What is a good starting concentration range for this compound in a cytotoxicity assay?
A good starting point is to perform a broad-range dose-response experiment. Based on recent literature, this compound has been tested at concentrations ranging from 1 µM to 100 µM in various human cancer cell lines, including prostate (LNCaP), colon (Caco-2), breast (MCF-7), and ovarian (A2780), with a 24-hour incubation period. A recommended starting range would be a serial dilution covering 1 µM, 5 µM, 25 µM, 50 µM, and 100 µM to effectively capture the dose-response curve and determine the IC50 (the concentration that inhibits 50% of cell viability).
Q2: What is the best solvent to use for this compound, and what precautions should I take?
This compound is a natural monoterpene and is considered practically insoluble in water.[1] The standard and most effective solvent for dissolving this compound for in vitro assays is dimethyl sulfoxide (DMSO).
Causality & Best Practices:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM). This minimizes the volume of DMSO added to your cell culture medium.
-
Final Concentration: It is critical to keep the final concentration of DMSO in the culture medium below 0.5% (v/v).[2] Higher concentrations can induce cytotoxicity or other cellular effects, which would confound your results and lead to false positives.[2][3]
-
Vehicle Control: Always include a "vehicle control" in your experimental design. This control should contain cells treated with the same final concentration of DMSO as your highest this compound concentration, but without the this compound. This allows you to subtract any effect of the solvent itself.[4]
Q3: Which type of cytotoxicity assay is most appropriate for this compound?
The choice of assay depends on the specific cytotoxic mechanism you wish to investigate. The two most common and complementary methods are metabolic assays (like MTT) and membrane integrity assays (like LDH).
-
MTT (or XTT/WST) Assay: This colorimetric assay measures the metabolic activity of cells.[5] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[5][6] It is an excellent indicator of overall cell health and proliferation. The MTT assay is widely used for initial screening of this compound's effects on cell viability.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[7] It is a direct measure of cytolysis or cell death. This can be a valuable confirmatory assay, as loss of membrane integrity is a late-stage event in cell death.[7]
Recommendation: Start with an MTT assay to screen for general effects on cell viability. If significant cytotoxicity is observed, follow up with an LDH assay to confirm cell membrane damage and an apoptosis-specific assay (e.g., Caspase-3/7 activity or Annexin V staining) to investigate the mechanism of cell death, as this compound is known to induce apoptosis.[8]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: My MTT assay results are not reproducible, or I see an increase in signal at high this compound concentrations.
Possible Cause & Scientific Explanation: This is a common artifact when working with natural compounds.
-
Compound Interference: this compound, as a natural product with antioxidant properties, may directly reduce the MTT reagent, leading to a false positive signal (i.e., it appears as if there are more viable cells).[9][10] This chemical reaction can occur independently of cellular metabolic activity.
-
Inconsistent Plating: Variation in the initial number of cells seeded per well is a major source of irreproducibility in cell-based assays.[11]
Troubleshooting Steps:
-
Run a Cell-Free Control: To test for direct MTT reduction, set up control wells containing your highest concentration of this compound in culture medium without any cells. Add the MTT reagent and solubilization buffer as you would for your experimental wells. If you see a color change, your compound is interfering with the assay.[12]
-
Optimize Cell Seeding Density: Before running your full experiment, perform a cell titration. Seed a 96-well plate with increasing numbers of cells (e.g., from 2,000 to 20,000 cells/well) and grow for 24 hours. Perform an MTT assay to find the cell density that falls within the linear range of the absorbance reader.[13]
-
Switch to a Different Assay: If interference is confirmed, consider using an assay with a different detection principle, such as the LDH assay or a CyQUANT Direct Cell Proliferation Assay, which measures cellular DNA content.
Issue 2: The background signal in my LDH assay is too high in the untreated control wells.
Possible Cause & Scientific Explanation: High background in an LDH assay indicates that your control cells are experiencing spontaneous membrane damage.
-
Serum LDH Activity: Fetal Bovine Serum (FBS) and other animal sera used in culture media contain endogenous LDH, which can create a high background signal.[13]
-
Suboptimal Cell Health: Over-confluent cells, cells of a high passage number, or cells stressed by rough handling (e.g., forceful pipetting) will spontaneously die and release LDH.[7][13]
-
Microbial Contamination: Contamination can cause cell lysis and will contribute to the LDH signal.[13]
Troubleshooting Steps:
-
Reduce Serum Concentration: During the final treatment incubation with this compound, switch to a low-serum (1-2%) or serum-free medium.[13][14] Be sure to test if your cells can tolerate this condition for the duration of the experiment.
-
Check Cell Culture Practices: Ensure cells are in the logarithmic growth phase and are not over-confluent when plated. Handle cells gently during media changes and reagent additions.[13] Always visually inspect plates for contamination before starting an experiment.
-
Establish Proper Controls: Your LDH assay plate must include a "spontaneous release" control (untreated cells), a "maximum release" control (cells treated with a lysis buffer to achieve 100% cell death), and a "medium background" control (culture medium alone).[4]
Part 3: Data & Protocols
Reported IC50 Values for this compound
The following table summarizes recently published IC50 values for this compound to help guide your concentration selection. Note that IC50 values can vary significantly based on the cell line and specific experimental conditions.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| Caco-2 | Colon Cancer | 24 hours | 41.51 | --INVALID-LINK-- |
| MCF-7 | Breast Cancer | 24 hours | 43.15 | --INVALID-LINK-- |
| A2780 | Ovarian Cancer | 24 hours | 45.42 | --INVALID-LINK-- |
| LNCaP | Prostate Cancer | 24 hours | 47.96 | --INVALID-LINK-- |
Experimental Workflow: Cytotoxicity Screening
The following diagram outlines a standard workflow for screening a compound like this compound for cytotoxic effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. An efficient and economical MTT assay for determining the antioxidant activity of plant natural product extracts and pure compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound attenuates oxidative stress and inflammation in a rat model of streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Myrtenal Separation in Chiral Chromatography
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chiral separation of myrtenal. As a bicyclic monoterpenoid aldehyde, this compound presents unique challenges in enantiomeric resolution due to its volatility and structural characteristics.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development, optimization, and troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that frequently arise during the initial stages of method development for this compound.
Q1: What is this compound and why is its chiral separation critical?
This compound is a naturally occurring monoterpenoid found in the essential oils of various plants.[1][2] Like many chiral molecules, its enantiomers can exhibit different biological, pharmacological, and sensory properties.[3][4] For instance, in the pharmaceutical and fragrance industries, one enantiomer may be therapeutically active or provide a desired aroma, while the other could be inactive or even cause adverse effects.[5][6] Therefore, accurate enantiomeric separation is essential for quality control, regulatory compliance, and ensuring the efficacy and safety of the final product.
Q2: What are the primary chromatographic techniques for separating this compound enantiomers?
Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed for this compound separation.
-
Chiral HPLC: This is the most versatile and widely used technique. It typically utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[6][7] Polysaccharide-based CSPs are often the first choice for screening.[5][7][8]
-
Chiral GC: Given this compound's volatility, GC is also a highly effective technique. It uses capillary columns coated with a chiral selector, often a cyclodextrin derivative, to achieve separation.[3][9]
The choice between HPLC and GC depends on sample complexity, required sensitivity, and available instrumentation. This guide will focus primarily on HPLC-based troubleshooting.
Q3: How do I select the right Chiral Stationary Phase (CSP) for this compound?
There is no universal CSP, and selection is often an empirical process.[4] However, a logical screening approach is highly recommended.[10][11]
-
Start with Polysaccharide-Based CSPs: Columns with cellulose or amylose derivatives coated or immobilized on a silica support are the most popular and successful for a broad range of compounds, including monoterpenes.[5][7][8] They offer complementary selectivity; a compound that is not resolved on a cellulose-based CSP may be well-resolved on an amylose-based one, and vice versa.[7][12]
-
Consider Cyclodextrin-Based CSPs: These are particularly effective in GC but are also used in HPLC, offering different selectivity based on inclusion complexation.[3][11]
A screening of 2-4 columns with different backbones (amylose, cellulose) and derivatizations is a robust starting point.[7][10]
Q4: What are typical starting mobile phase conditions for this compound in HPLC?
For polysaccharide CSPs, normal phase chromatography is often the preferred mode as it can provide unique selectivity.[8]
-
Primary Solvents: n-Hexane or n-Heptane.
-
Polar Modifier (Alcohol): Isopropanol (IPA) or Ethanol (EtOH).
-
Starting Ratio: A typical starting point for screening is a 90:10 (v/v) mixture of hexane and alcohol.[13] From there, the alcohol percentage can be adjusted to optimize retention and resolution.
Q5: What is the role of temperature in this compound separation?
Temperature is a critical but often overlooked parameter for optimizing selectivity in chiral separations.[5][14]
-
Mechanism: Changing the temperature alters the thermodynamics of the interactions between the enantiomers and the CSP.[14][15][16] This can change the stability of the transient diastereomeric complexes formed, directly impacting the separation factor (alpha).
-
Effect: Generally, lower temperatures increase retention and often improve resolution, while higher temperatures decrease analysis time but may reduce resolution.[15] However, in some cases, increasing the temperature can surprisingly improve or even invert the elution order of enantiomers.[5] It is highly recommended to use a column oven to maintain a stable and optimized temperature.[13]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and solving common problems encountered during the chiral separation of this compound.
Problem 1: No Separation or Poor Resolution (Rs < 1.5)
This is the most common issue in chiral method development. The goal is to achieve baseline resolution (Rs ≥ 1.5).
-
Probable Cause 1: Inappropriate Chiral Stationary Phase (CSP).
-
Causality: Chiral recognition is based on a precise 3D interaction between the analyte and the CSP.[17] The specific structure of this compound may not be compatible with the chiral selector on the chosen column.
-
Solution: Screen a set of complementary CSPs. If you started with a cellulose-based column, try an amylose-based one. Polysaccharide columns with different phenylcarbamate derivatives (e.g., 3,5-dimethylphenyl vs. 3-chloro-4-methylphenyl) can offer vastly different selectivities.[5][12]
-
-
Probable Cause 2: Incorrect Mobile Phase Composition.
-
Causality: The polar modifier (alcohol) in the mobile phase competes with the analyte for interaction sites on the CSP. If the alcohol percentage is too high (a "strong" mobile phase), this compound will elute too quickly with insufficient time to interact with the CSP, resulting in no separation. If it is too low, retention times may be excessively long.
-
Solution:
-
Adjust Alcohol Percentage: Systematically decrease the percentage of alcohol in the mobile phase (e.g., from 10% to 5%, then to 2%). This will increase retention and give the enantiomers more opportunity to resolve.
-
Change the Alcohol Modifier: The type of alcohol can have a significant impact on selectivity.[5] If IPA does not provide separation, try ethanol. The difference in size and hydrogen-bonding capability between these alcohols can alter the chiral recognition mechanism.
-
-
-
Probable Cause 3: Sub-optimal Temperature.
-
Causality: The enthalpy and entropy of binding for each enantiomer to the CSP can be different. Temperature directly influences these thermodynamic parameters.[14][15] An unfavorable temperature may prevent effective discrimination.
-
Solution: Explore a range of temperatures. Start at ambient (e.g., 25 °C), then try a lower temperature (e.g., 10-15 °C) to see if resolution improves. Also, test a higher temperature (e.g., 40 °C), as this can sometimes induce a favorable conformational change in the CSP.[5][18]
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
Asymmetrical peaks compromise resolution and reduce the accuracy of quantification.
-
Probable Cause 1: Secondary Interactions / Ionization.
-
Causality: this compound itself is neutral, but impurities in the sample or on the column can have acidic or basic properties. Residual silanol groups on the silica support can lead to undesirable ionic interactions, causing peak tailing.
-
Solution: Add a mobile phase additive. For potentially acidic impurities, add 0.1% of a weak acid like trifluoroacetic acid (TFA) or acetic acid.[18] For basic impurities, add 0.1% of a weak base like diethylamine (DEA).[13] This suppresses the ionization of the problematic species and masks active sites on the stationary phase.[18]
-
-
Probable Cause 2: Sample Overload.
-
Causality: Chiral stationary phases have a limited sample capacity. Injecting too much mass onto the column saturates the chiral recognition sites, leading to a loss of the Gaussian peak shape and reduced resolution.
-
Solution: Reduce the sample concentration or the injection volume. Perform a loading study by injecting serial dilutions of your sample to find the optimal concentration that maximizes signal without compromising peak shape.
-
-
Probable Cause 3: Sample Solvent Effect.
-
Causality: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% IPA when the mobile phase is 98% hexane), it can cause localized disruption of the stationary phase environment as the sample plug travels onto the column, leading to peak distortion.[4][19]
-
Solution: Ideally, dissolve the sample directly in the mobile phase.[4] If solubility is an issue, use the weakest solvent possible that can fully dissolve the sample.
-
Problem 3: Unstable or Shifting Retention Times
Reproducibility is key for any validated analytical method.[20][21]
-
Probable Cause 1: Insufficient Column Equilibration.
-
Causality: CSPs, especially polysaccharide-based ones, can take a significant amount of time to fully equilibrate with a new mobile phase. If equilibration is incomplete, the stationary phase is in a dynamic state, causing retention times to drift with each injection.
-
Solution: Equilibrate the column with at least 30-60 minutes of mobile phase flow before the first injection.[8] Monitor the baseline; a flat, stable baseline is a good indicator of equilibration.
-
-
Probable Cause 2: Mobile Phase Volatility.
-
Causality: Normal phase solvents like hexane are highly volatile. If the solvent reservoir is not properly covered, the more volatile component (hexane) will evaporate faster than the alcohol, gradually increasing the alcohol percentage and decreasing retention times over a sequence of runs.
-
Solution: Keep mobile phase reservoirs tightly capped. Prepare fresh mobile phase daily to ensure consistent composition.[13]
-
-
Probable Cause 3: Temperature Fluctuations.
-
Causality: As discussed, retention in chiral chromatography is highly sensitive to temperature. Fluctuations in ambient lab temperature can cause retention times to shift.
-
Solution: Always use a thermostatically controlled column compartment.[8][13] This ensures a constant temperature and therefore stable, reproducible retention times.
-
Problem 4: High System Backpressure
A sudden or gradual increase in backpressure can indicate a blockage and potentially damage the column or pump.
-
Probable Cause 1: Blocked Inlet Frit.
-
Causality: Particulate matter from the sample, mobile phase, or pump seal wear can accumulate on the inlet frit of the column, restricting flow and increasing pressure.[19] Sample precipitation upon injection into a less-soluble mobile phase can also cause this.[19][22]
-
Solution:
-
Prevention: Always filter samples through a 0.45 µm syringe filter before injection.[8] Use a guard column to protect the analytical column.
-
Remediation: Carefully reverse the flow direction through the column at a low flow rate to attempt to dislodge the particulates from the frit.[19] Note: Only do this with columns specifically designated as reversible by the manufacturer.
-
-
Part 3: Experimental Protocols & Workflows
Systematic Method Development Workflow
A structured screening approach is the most efficient path to a successful chiral separation.[10]
-
Column Selection: Choose 2-4 complementary CSPs (e.g., one amylose-based, one cellulose-based).
-
Mobile Phase Preparation: Prepare two primary mobile phases:
-
Mobile Phase A: n-Hexane / Isopropanol (90/10, v/v)
-
Mobile Phase B: n-Hexane / Ethanol (90/10, v/v)
-
-
System Setup: Install the first column. Set the flow rate to 1.0 mL/min (for a standard 4.6 mm ID column) and the temperature to 25 °C.
-
Equilibration: Equilibrate the column with Mobile Phase A for at least 30 minutes or until the baseline is stable.
-
Injection: Inject the racemic this compound standard.
-
Evaluation: Analyze the chromatogram for any sign of peak splitting or separation.
-
Repeat: Repeat steps 4-6 using Mobile Phase B.
-
Cycle Columns: Repeat the entire process for each selected CSP.
Once the screening identifies the most promising CSP/mobile phase combination (the one showing the best initial separation or "selectivity"), proceed to optimization.
-
Optimize Modifier Percentage: Using the best alcohol modifier, create a series of mobile phases with varying percentages (e.g., if 10% IPA showed promise, test 15%, 10%, 5%, and 2% IPA). The goal is to maximize the resolution (Rs) while keeping the retention time of the second eluting peak reasonable (ideally < 15 minutes).
-
Optimize Temperature: Using the best mobile phase composition from the previous step, investigate the effect of temperature. Test at 15 °C, 25 °C, and 40 °C to find the temperature that yields the highest resolution and best peak shape.
-
Optimize Flow Rate: For critical separations where resolution is still marginal, decreasing the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min) can increase efficiency and improve resolution, at the cost of longer run times.[11]
-
Assess Additives: If peak shape is poor, re-run the optimized method with the addition of 0.1% TFA or 0.1% DEA to the mobile phase.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting a lack of separation.
Caption: A logical workflow for troubleshooting poor enantiomeric resolution.
Part 4: Data & Reference Tables
Table 1: Recommended Chiral Stationary Phases (CSPs) for Monoterpene Screening
| CSP Type | Backbone | Common Derivative | Primary Separation Mode |
| Polysaccharide | Cellulose | tris(3,5-dimethylphenylcarbamate) | Normal Phase, Reversed Phase |
| Polysaccharide | Amylose | tris(3,5-dimethylphenylcarbamate) | Normal Phase, Reversed Phase |
| Polysaccharide | Cellulose | tris(3-chloro-4-methylphenylcarbamate) | Normal Phase, Polar Organic |
| Cyclodextrin (GC) | Beta-Cyclodextrin | Derivatized (e.g., permethylated) | Gas Chromatography |
This table is a general guide; optimal CSPs are analyte-specific and must be determined experimentally.[3][5][23]
Table 2: Example Starting Conditions for HPLC Method Screening
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Mobile Phase | Hexane/IPA (90/10) | Hexane/EtOH (90/10) | Hexane/IPA (95/5) | Hexane/EtOH (95/5) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C | 25 °C |
| Detection | UV (Wavelength specific to this compound) | UV (Wavelength specific to this compound) | UV (Wavelength specific to this compound) | UV (Wavelength specific to this compound) |
| Injection Vol. | 5 µL | 5 µL | 5 µL | 5 µL |
Table 3: Troubleshooting Summary
| Issue | Probable Cause | Quick Solution(s) |
| No Resolution | Wrong CSP / Mobile Phase | Screen new columns; decrease alcohol %; change alcohol type. |
| Peak Tailing | Secondary Interactions | Add 0.1% TFA or DEA to the mobile phase. |
| Peak Fronting | Sample Overload | Dilute sample or reduce injection volume. |
| Drifting Retention | Poor Equilibration / Temp | Increase equilibration time; use a column oven. |
| High Backpressure | Frit Blockage | Filter samples; use a guard column; reverse-flush column. |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Therapeutic Potential of this compound and Its Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. ymc.co.jp [ymc.co.jp]
- 11. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. benchchem.com [benchchem.com]
- 14. Effects of temperature on retention of chiral compounds on a ristocetin A chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of temperature on retention of enantiomers of beta-methyl amino acids on a teicoplanin chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 19. chiraltech.com [chiraltech.com]
- 20. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 21. Chiral method validation and stereoselective degradation of profoxydim isomers in paddy soil - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chiraltech.com [chiraltech.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Myrtenal Degradation Pathways and Byproducts
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of myrtenal. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols in a comprehensive question-and-answer format to support your experimental endeavors. Our focus is on providing not just procedural steps, but the scientific rationale behind them to ensure robust and reproducible results.
Section 1: Understanding this compound Degradation - Pathways and Key Transformations
This section addresses fundamental questions about the known and proposed degradation pathways of this compound, covering microbial, enzymatic, and abiotic routes.
Q1: What are the primary known metabolic pathways for this compound degradation?
This compound, a bicyclic monoterpenoid aldehyde, undergoes degradation through several routes, primarily involving oxidation and reduction reactions. While a complete microbial degradation pathway is not yet fully elucidated in the literature, we can infer the primary transformations from mammalian metabolism and studies on related terpenes.
-
Oxidation to Myrtenic Acid: The most prominent metabolic conversion is the oxidation of the aldehyde group of this compound to a carboxylic acid, forming myrtenic acid. This has been identified as the major metabolite in rabbits and is a common initial step in the microbial degradation of terpene aldehydes[1]. This reaction is typically catalyzed by aldehyde dehydrogenases.
-
Reduction to Myrtenol and Myrtanol: this compound can be reduced to its corresponding alcohol, myrtenol, which can be further reduced to myrtanol[2]. This reductive pathway is a common detoxification mechanism in microorganisms.
-
Epoxidation: Abiotic or biotic epoxidation of the double bond in the pinene ring can occur, leading to the formation of this compound epoxide[3]. This has been demonstrated through photocatalytic oxidation and may occur as a side reaction in microbial cultures.
-
Ring Cleavage (Hypothesized): Following initial modifications, the bicyclic structure of this compound is likely opened to facilitate further degradation. While specific intermediates for this compound are not well-documented, in analogy with other bicyclic monoterpenes like α-pinene, this may involve hydroxylations followed by ring cleavage to form acyclic intermediates that can enter central metabolism[4].
Proposed Microbial Degradation Pathway of this compound
Caption: Proposed major pathways for this compound degradation.
Section 2: Troubleshooting Experimental Challenges
This section provides practical guidance for overcoming common issues encountered during this compound degradation experiments.
Q2: My microbial culture shows poor growth or no degradation of this compound. What are the likely causes and how can I troubleshoot this?
Several factors can contribute to the inhibition of microbial growth and activity in the presence of this compound. Terpenes, including this compound, can exhibit antimicrobial properties, which can be a significant hurdle in biotransformation studies[5].
Troubleshooting Guide for Poor Growth/Degradation
| Potential Cause | Explanation | Troubleshooting Steps |
| Substrate Toxicity | This compound, like many terpenes, can be toxic to microorganisms at high concentrations by disrupting cell membranes. | 1. Optimize Substrate Concentration: Start with a low concentration of this compound (e.g., 0.1-0.5 g/L) and gradually increase it in subsequent experiments. 2. Fed-Batch Culturing: Instead of adding all the this compound at the beginning, feed it to the culture incrementally over time to maintain a low, non-toxic concentration. 3. Use of a Two-Phase System: Introduce an inert, biocompatible organic solvent (e.g., silicone oil) to the culture medium. This compound will partition into the organic phase, creating a reservoir that slowly releases the substrate into the aqueous phase, thus reducing its concentration and toxicity. |
| Inappropriate Microbial Strain | The selected microorganism may lack the specific enzymatic machinery to degrade this compound. | 1. Strain Selection: Screen a variety of microorganisms known for terpene degradation, such as species of Pseudomonas, Rhodococcus, and Aspergillus[2]. 2. Adaptation: Gradually adapt your chosen strain to increasing concentrations of this compound over several passages to induce the necessary catabolic pathways. |
| Suboptimal Culture Conditions | pH, temperature, and aeration can significantly impact microbial growth and enzyme activity. | 1. Optimize pH and Temperature: Determine the optimal growth conditions for your microbial strain and maintain them throughout the experiment. The optimal pH for many bacterial and fungal strains is around 7.0 and the optimal temperature is often between 25-37°C. 2. Ensure Adequate Aeration: Most terpene degradation pathways are oxidative and require sufficient oxygen. Use baffled flasks and a high shaking speed (e.g., 150-200 rpm) to ensure proper aeration. |
| Nutrient Limitation | The culture medium may lack essential nutrients for growth and metabolism. | 1. Rich Medium: Initially, use a rich medium (e.g., LB for bacteria, PDB for fungi) to support robust growth before introducing this compound. 2. Minimal Medium with Co-substrate: For degradation studies, a minimal medium with a co-substrate (e.g., glucose or succinate) can support initial growth and biomass accumulation before the cells switch to this compound as a carbon source. |
Q3: I am having difficulty identifying the degradation byproducts of this compound using GC-MS. What are some common issues and solutions?
GC-MS is a powerful tool for analyzing volatile and semi-volatile compounds like terpenes and their metabolites. However, several challenges can arise during the analysis of this compound degradation products.
Troubleshooting Guide for GC-MS Analysis
| Problem | Possible Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Active sites in the GC inlet or column can interact with polar analytes like myrtenic acid. | 1. Derivatization: Convert polar functional groups (e.g., -COOH, -OH) into less polar silyl ethers/esters (e.g., using BSTFA or MSTFA) to improve peak shape and volatility. 2. Use a Deactivated Inlet Liner and Column: Ensure that your GC system components are properly deactivated to minimize analyte interaction. |
| Co-elution of Isomers | This compound degradation can produce structurally similar isomers that are difficult to separate on a standard non-polar column. | 1. Optimize GC Method: Adjust the temperature program (slower ramp rate) and carrier gas flow rate to improve separation. 2. Use a Different Column: Employ a column with a different stationary phase (e.g., a mid-polar or polar column like a WAX or a "5-type" phase with higher phenyl content) to alter selectivity. |
| Low Abundance of Intermediates | Degradation intermediates may be transient and present at very low concentrations. | 1. Time-Course Sampling: Collect samples at multiple time points during the degradation experiment to capture the appearance and disappearance of intermediates. 2. Enrichment Techniques: Use solid-phase microextraction (SPME) or liquid-liquid extraction with a larger volume of solvent to concentrate the analytes before GC-MS analysis. 3. Use a More Sensitive Detector or Ionization Technique: If available, consider using a more sensitive mass spectrometer or chemical ionization (CI) to enhance the signal of low-abundance compounds. |
| Difficulty in Structural Elucidation | Mass spectra alone may not be sufficient to definitively identify novel metabolites. | 1. Compare with Standards: Whenever possible, confirm the identity of suspected metabolites by comparing their retention times and mass spectra with those of authentic standards. 2. High-Resolution Mass Spectrometry (HRMS): Use GC-HRMS to obtain accurate mass measurements, which can help in determining the elemental composition of the metabolites. 3. NMR Spectroscopy: For definitive structural elucidation of novel compounds, isolation and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary[2]. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in this compound degradation research.
Protocol 1: Microbial Degradation of this compound in Liquid Culture
This protocol outlines a general procedure for studying the degradation of this compound by a selected microbial strain.
Experimental Workflow
Caption: Workflow for a typical microbial degradation experiment.
Materials:
-
Selected microbial strain (e.g., Pseudomonas putida, Aspergillus niger)
-
Rich medium (e.g., Luria-Bertani broth for bacteria, Potato Dextrose Broth for fungi)
-
Minimal medium (e.g., M9 salts for bacteria, Czapek-Dox for fungi) supplemented with a carbon source (e.g., glucose)
-
This compound (analytical standard)
-
Sterile baffled flasks
-
Shaking incubator
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Pre-culture: Inoculate a single colony of the microbial strain into 50 mL of rich medium in a 250 mL baffled flask. Incubate at the optimal temperature and shaking speed for 18-24 hours.
-
Main Culture: Inoculate 100 mL of minimal medium containing a co-substrate (e.g., 2 g/L glucose) in a 500 mL baffled flask with 1-5% (v/v) of the pre-culture. Incubate until the culture reaches the mid-logarithmic growth phase (e.g., OD600 of 0.6-0.8 for bacteria).
-
This compound Addition: Add this compound (dissolved in a minimal amount of a suitable solvent like ethanol, if necessary) to the main culture to achieve the desired final concentration. An uninoculated control flask and a culture control flask without this compound should also be prepared.
-
Incubation and Sampling: Continue the incubation and collect 5 mL samples at predetermined time points.
-
Sample Processing:
-
Measure the optical density at 600 nm (OD600) to monitor cell growth.
-
Centrifuge the remaining sample to separate the cells from the supernatant. Store both the cell pellet and the supernatant at -20°C for further analysis.
-
Protocol 2: GC-MS Analysis of this compound and its Metabolites
This protocol describes a general method for the extraction and GC-MS analysis of this compound and its degradation products from a liquid culture.
Materials:
-
Culture supernatant
-
Ethyl acetate (or another suitable organic solvent)
-
Anhydrous sodium sulfate
-
GC vials
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Internal standard (e.g., n-dodecane)
-
GC-MS system with a suitable column (e.g., HP-5MS)
Procedure:
-
Extraction:
-
To 2 mL of culture supernatant, add a known amount of internal standard.
-
Add 2 mL of ethyl acetate and vortex vigorously for 1 minute.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction of the aqueous phase with another 2 mL of ethyl acetate and combine the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
-
Derivatization (for polar metabolites):
-
Evaporate the solvent from the dried extract under a gentle stream of nitrogen.
-
Add 50 µL of the derivatizing agent and 50 µL of a suitable solvent (e.g., pyridine).
-
Heat the mixture at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Transfer the derivatized (or underivatized) sample to a GC vial.
-
Inject 1 µL of the sample into the GC-MS.
-
Use an appropriate temperature program to separate the compounds. A typical program might be: initial temperature of 60°C for 2 min, ramp at 10°C/min to 280°C, and hold for 5 min.
-
Acquire mass spectra in the range of m/z 40-500.
-
-
Data Analysis:
-
Identify this compound and its metabolites by comparing their mass spectra with libraries (e.g., NIST) and, if available, with authentic standards.
-
Quantify the compounds by comparing their peak areas to that of the internal standard.
-
Section 4: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions related to this compound degradation studies.
Q4: Can this compound degrade abiotically in my culture medium? Yes, abiotic degradation can occur, especially under certain conditions. For instance, this compound can be susceptible to oxidation, and factors like light, temperature, and the pH of the medium can influence its stability[3]. It is crucial to include an uninoculated control in your experiments to account for any abiotic degradation.
Q5: What are some suitable microbial strains for this compound degradation studies? While specific strains highly efficient in this compound degradation are not extensively documented, good candidates to screen include:
-
Pseudomonas species: Many Pseudomonas strains, particularly P. putida, are well-known for their ability to degrade a wide range of terpenes and aromatic compounds[6][7].
-
Aspergillus species: Fungi like Aspergillus niger have diverse metabolic capabilities and have been shown to metabolize various aromatic compounds[2][8][9].
-
Rhodococcus species: These bacteria are known for their robust metabolism of hydrophobic compounds, including terpenes.
Q6: How can I confirm the structure of a novel degradation byproduct? Definitive structural elucidation of a novel metabolite requires its isolation and characterization using spectroscopic techniques. The typical workflow is:
-
Purification: Isolate the compound of interest from the culture extract using techniques like preparative High-Performance Liquid Chromatography (HPLC) or column chromatography.
-
Mass Spectrometry: Obtain high-resolution mass spectra (HRMS) to determine the accurate mass and elemental composition.
-
NMR Spectroscopy: Perform a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) to elucidate the complete chemical structure[2].
References
- 1. Myrtenol Attenuates MRSA Biofilm and Virulence by Suppressing sarA Expression Dynamism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Myrtenol Attenuates MRSA Biofilm and Virulence by Suppressing sarA Expression Dynamism [frontiersin.org]
- 5. Effect of Myrtenol and Its Synergistic Interactions with Antimicrobial Drugs in the Inhibition of Single and Mixed Biofilms of Candida auris and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pseudomonas putida KT2440 metabolism undergoes sequential modifications during exponential growth in a complete medium as compounds are gradually consumed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mapping Aspergillus niger Metabolite Biomarkers for In Situ and Early Evaluation of Table Grapes Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Antioxidant Activity of Myrtenal Through Chemical Modification
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in enhancing the antioxidant activity of myrtenal. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors. This compound, a naturally occurring bicyclic monoterpenoid, has demonstrated antioxidant properties.[1][2][3] This guide will explore strategies to potentiate this activity through targeted chemical modifications.
I. Understanding this compound's Antioxidant Potential & Rationale for Modification
This compound exhibits inherent antioxidant and anti-inflammatory effects, making it a promising candidate for further development.[2][3] Studies have shown its ability to improve the antioxidant status in vivo and mitigate oxidative stress.[2][4][5] However, its native potency can be significantly enhanced. The primary rationale for modifying this compound is to introduce functional groups known to improve radical scavenging and/or metal-chelating abilities, key mechanisms of antioxidant action.
The structure-activity relationship of terpenoids suggests that the presence of conjugated double bonds is crucial for their chain-breaking antioxidant activity.[6] Chemical modifications can introduce or enhance these structural features.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the synthesis and evaluation of this compound derivatives.
Synthesis & Purification
Q1: I am having trouble with low yields in my this compound modification reaction. What are the common causes?
A1: Low yields can stem from several factors:
-
Reaction Conditions: Ensure optimal temperature, pressure, and reaction time. For instance, in allylic oxidation of α-pinene to synthesize this compound, the yield can be significantly influenced by oxygen pressure and temperature.[7]
-
Catalyst Activity: The choice and preparation of the catalyst are critical. For example, a palladium-promoted selenium dioxide supported catalyst has been shown to be effective.[7] Catalyst deactivation or poisoning can also be an issue.
-
Purity of Starting Materials: Impurities in the starting this compound or other reagents can lead to side reactions, reducing the yield of the desired product.
-
Work-up and Purification: Product loss during extraction, washing, and chromatographic purification is common. Optimize your purification protocol to minimize these losses.
Q2: My purified this compound derivative appears to be unstable. What can I do?
A2: Some derivatives, particularly those with increased conjugation or reactive functional groups, may have limited stability.[8]
-
Storage Conditions: Store purified compounds under an inert atmosphere (e.g., argon or nitrogen), at low temperatures, and protected from light to prevent degradation.
-
Solvent Choice: The choice of solvent for storage can also impact stability. Aprotic, non-polar solvents are often preferable.
-
Structural Considerations: If instability is a persistent issue, consider synthesizing derivatives with greater steric hindrance around the reactive sites to improve stability.
Antioxidant Activity Assays
Q3: I am getting inconsistent results between my DPPH and ABTS assays for the same this compound derivative. Why is this happening?
A3: It is not uncommon to observe different antioxidant capacities for the same compound when using different assays.[9] This is due to the distinct chemical principles underlying each method:
-
DPPH Assay: Primarily measures the ability of an antioxidant to donate a hydrogen atom.
-
ABTS Assay: Involves both hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.
-
Recommendation: For a comprehensive evaluation of antioxidant potential, it is advisable to use a panel of assays that cover different mechanisms of action.[9]
Q4: My sample is colored and is interfering with the DPPH assay readings. How can I correct for this?
A4: Colored samples can absorb light at the same wavelength as the DPPH radical (around 517 nm), leading to inaccurate results.[9]
-
Correction Method: To account for this, you must run a sample blank for each concentration of your derivative. This blank should contain the sample and the solvent but not the DPPH solution. The absorbance of this sample blank should then be subtracted from the absorbance of the corresponding sample that has been reacted with DPPH.[9]
Q5: I am observing a biphasic reaction in my ABTS assay. What does this mean?
A5: A biphasic reaction, characterized by a fast initial reaction followed by a slower secondary step, can occur with certain compounds.[9][10]
-
Insufficient Incubation Time: The standard short incubation time may not be sufficient for the reaction to reach completion. Consider extending the incubation period and taking multiple readings over time to ensure the reaction has reached equilibrium.[10]
III. Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for key experiments in the modification and evaluation of this compound.
Protocol 1: Synthesis of a this compound-Adamantane Conjugate
Chemical modification of this compound through conjugation with other pharmacophores, such as adamantane, has been shown to enhance its biological activities.[11][12][13]
Objective: To synthesize a this compound-adamantane conjugate to potentially enhance antioxidant activity.
Materials:
-
(-)-Myrtenal
-
2-Aminoadamantane hydrochloride
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Appropriate solvents for extraction and purification (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Imine Formation: Dissolve (-)-myrtenal and 2-aminoadamantane hydrochloride in methanol. Stir the reaction mixture at room temperature for the appropriate time to form the corresponding imine.[12]
-
Reduction: Cool the reaction mixture in an ice bath and slowly add sodium borohydride (NaBH₄) in portions.
-
Quenching and Extraction: After the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel.
Protocol 2: DPPH Radical Scavenging Assay
This assay is a common and straightforward method for evaluating the antioxidant capacity of compounds.[14][15][16]
Objective: To determine the free radical scavenging activity of this compound derivatives.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectrophotometric grade)
-
This compound derivatives
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[14] Keep the solution in the dark.
-
Sample Preparation: Prepare a series of dilutions of your this compound derivatives and the positive control in methanol.
-
Reaction Setup: In a 96-well plate, add a specific volume of each sample dilution to the wells. Add methanol to a well to serve as a blank.[9]
-
Initiate Reaction: Add the DPPH solution to all wells except the sample blanks.[9]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[14]
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[14]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can then be determined.
Protocol 3: Cellular Antioxidant Activity (CAA) Assay
The CAA assay provides a more biologically relevant measure of antioxidant potential by assessing activity within a cellular environment.[17][18][19]
Objective: To evaluate the intracellular antioxidant activity of this compound derivatives.
Materials:
-
Adherent cells (e.g., HepG2 or HeLa)
-
96-well black fluorescence cell culture plate
-
2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) probe
-
Free radical initiator (e.g., AAPH)
-
This compound derivatives
-
Quercetin (as a standard)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and culture until they are 90-100% confluent.[17][20]
-
Probe Loading: Wash the cells and incubate them with a cell-permeable DCFH-DA fluorescent probe.[17]
-
Sample Treatment: Add the this compound derivatives or Quercetin standard to the wells and incubate.[17]
-
Induction of Oxidative Stress: Wash the cells and add the free radical initiator to induce the generation of reactive oxygen species (ROS).[17]
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity kinetically using a microplate reader with appropriate excitation and emission wavelengths.[20][21]
-
Data Analysis: The antioxidant activity is quantified by the reduction in fluorescence intensity compared to control cells.[18]
IV. Data Presentation & Visualization
Clear presentation of quantitative data is crucial for interpretation and comparison.
Table 1: Comparative Antioxidant Activity of this compound and its Derivatives
| Compound | DPPH IC₅₀ (µM) | ABTS TEAC (Trolox Equivalents) | CAA Value (µmol QE/100 µmol) |
| This compound | Enter Value | Enter Value | Enter Value |
| Derivative 1 | Enter Value | Enter Value | Enter Value |
| Derivative 2 | Enter Value | Enter Value | Enter Value |
| Ascorbic Acid | Enter Value | Enter Value | N/A |
| Quercetin | N/A | N/A | Enter Value |
This table should be populated with your experimental data.
Visualizing Experimental Workflows
Diagrams can effectively illustrate complex processes and relationships.
Caption: Workflow for Synthesis and Antioxidant Evaluation.
Caption: Principle of the DPPH Radical Scavenging Assay.
V. Concluding Remarks
The modification of this compound presents a promising avenue for the development of novel and potent antioxidants. By understanding the structure-activity relationships and employing a systematic approach to synthesis and evaluation, researchers can unlock the full therapeutic potential of this versatile natural product. This guide is intended to be a dynamic resource; we encourage feedback and questions to continuously improve its utility for the scientific community.
VI. References
-
This compound - Wikipedia. --INVALID-LINK--
-
This compound attenuates oxidative stress and inflammation in a rat model of streptozotocin-induced diabetes - Taylor & Francis. --INVALID-LINK--
-
Approach to determination a structure - antioxidant activity relationship of selected common terpenoids evaluated by ABTS.+ radical cation assay. --INVALID-LINK--
-
Cellular Antioxidant Activity Assay - Kamiya Biomedical Company. --INVALID-LINK--
-
Technical Support Center: Troubleshooting DPPH and ABTS Assays - Benchchem. --INVALID-LINK--
-
A review: Biological activity of this compound and some this compound-containing medicinal plant essential oils | Dragomanova | Scripta Scientifica Pharmaceutica. --INVALID-LINK--
-
An In-depth Technical Guide to the Cellular Antioxidant Activity (CAA) Assay - Benchchem. --INVALID-LINK--
-
Therapeutic Potential of this compound and Its Derivatives—A Review - PMC - PubMed Central. --INVALID-LINK--
-
Monoterpenes and Their Derivatives—Recent Development in Biological and Medical Applications - PMC. --INVALID-LINK--
-
DPPH Scavenging Assay Protocol- Detailed Procedure - ACME Research Solutions. --INVALID-LINK--
-
Biological and Pharmacological Properties of Myrtenol: A Review - PubMed. --INVALID-LINK--
-
Antioxidant and antibacterial activity of seven predominant terpenoids - Taylor & Francis. --INVALID-LINK--
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. --INVALID-LINK--
-
CAA Antioxidant Assay Kit - Zen-Bio. --INVALID-LINK--
-
Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - MDPI. --INVALID-LINK--
-
OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence) - Cell Biolabs, Inc. --INVALID-LINK--
-
Practical problems when using ABTS assay to assess the radical-scavenging activity of peptides: Importance of controlling reaction pH and time - PubMed. --INVALID-LINK--
-
Antioxidant Activities of Terpenoids fromThuidium tamariscellum (C. Muell.) Bosch. and Sande-Lac. a Moss - Pharmacognosy Journal. --INVALID-LINK--
-
This compound mitigates streptozotocin-induced spatial memory deficit via improving oxido inflammatory, cholinergic and neurotransmitter functions in mice - PMC - PubMed Central. --INVALID-LINK--
-
Terpene Compound Composition and Antioxidant Activity of Essential Oils from Needles of Pinus densiflora, Pinus koraiensis, Abies holophylla, and Juniperus chinensis by Harvest Period - MDPI. --INVALID-LINK--
-
Synthesis and antioxidant activity of monoterpene nitrobenzylidenesulfenimines | Request PDF - ResearchGate. --INVALID-LINK--
-
Effects of treatment with this compound on activities of antioxidant enzymes... - ResearchGate. --INVALID-LINK--
-
Cytotoxic, antioxidant activities and structure activity relationship of some newly synthesized terpenoidal oxaliplatin analogs - PubMed. --INVALID-LINK--
-
Antioxidant activity tests on novel triterpenoids from Salvia macrochlamys - Semantic Scholar. --INVALID-LINK--
-
(PDF) Synthesis of this compound through allylic oxidation of α-pinene over a Pd/SeO₂/SiO₂ catalyst - ResearchGate. --INVALID-LINK--
-
Terpenoids as plant antioxidants - PubMed. --INVALID-LINK--
-
DPPH Radical Scavenging Assay - MDPI. --INVALID-LINK--
-
DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. --INVALID-LINK--
-
ABTS Antioxidant Capacity Assay - G-Biosciences. --INVALID-LINK--
-
Antioxidant activity of a Polyherbal formulation 'ACHF-01' by DPPH radical scavenging assay - | World Journal of Advanced Research and Reviews. --INVALID-LINK--
-
Antioxidant mechanism in the preventive effect of this compound on Alzheimer`s disease progression on experimental mouse model | Dragomanova | Scripta Scientifica Pharmaceutica. --INVALID-LINK--
-
How to troubleshoot my ABTS assay method? - ResearchGate. --INVALID-LINK--
-
New this compound–Adamantane Conjugates Alleviate Alzheimer's-Type Dementia in Rat Model. --INVALID-LINK--
-
Therapeutic Potential of this compound and Its Derivatives—A Review - MDPI. --INVALID-LINK--
-
Synthesis and Cytotoxic Analysis of Novel Myrtenyl Grafted Pseudo-Peptides Revealed Potential Candidates for Anticancer Therapy - PMC - NIH. --INVALID-LINK--
-
This compound attenuates oxidative stress and inflammation in a rat model of streptozotocin-induced diabetes - ResearchGate. --INVALID-LINK--
-
Recent Advances in Chemistry and Antioxidant/Anticancer Biology of Monoterpene and Meroterpenoid Natural Product - MDPI. --INVALID-LINK--
-
Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. --INVALID-LINK--
-
ABTS Antioxidant Assay Kit - Zen-Bio. --INVALID-LINK--
-
This compound and Myrtanal as Auxiliaries in the Synthesis of Some C,P-Stereogenic Hydroxyphosphine Oxides and Hydroxyphosphine-Boranes Possessing up to Four Contiguous Centers of Chirality - MDPI. --INVALID-LINK--
-
Structure - Activity relationship between terpenoids and antimicrobial activity | Request PDF. --INVALID-LINK--
-
Antioxidant effects of the monoterpenes carvacrol, thymol and sabinene hydrate on chemical and sensory stability of roasted sunflower seeds | Request PDF - ResearchGate. --INVALID-LINK--
-
Synthesis of this compound through Allylic Oxidation of α-Pinene over a Pd/SeO 2 /SiO 2 Catalyst. --INVALID-LINK--
-
Synthesis of this compound derivative (R)-33. | Download Scientific Diagram - ResearchGate. --INVALID-LINK--
-
Synthesis and Antifungal Activity of Novel this compound-Based 4-Methyl-1,2,4-triazole-thioethers. --INVALID-LINK--
-
Therapeutic Potential of this compound and Its Derivatives—A Review - ResearchGate. --INVALID-LINK--
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. A review: Biological activity of this compound and some this compound-containing medicinal plant essential oils | Dragomanova | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]
- 4. This compound mitigates streptozotocin-induced spatial memory deficit via improving oxido inflammatory, cholinergic and neurotransmitter functions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Cytotoxic Analysis of Novel Myrtenyl Grafted Pseudo-Peptides Revealed Potential Candidates for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Practical problems when using ABTS assay to assess the radical-scavenging activity of peptides: Importance of controlling reaction pH and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic Potential of this compound and Its Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New this compound–Adamantane Conjugates Alleviate Alzheimer’s-Type Dementia in Rat Model [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. researchgate.net [researchgate.net]
- 16. journalwjarr.com [journalwjarr.com]
- 17. kamiyabiomedical.com [kamiyabiomedical.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. zen-bio.com [zen-bio.com]
Technical Support Center: Cell Culture Contamination Issues with Volatile Monoterpenes
Welcome to the Technical Support Center for addressing challenges related to volatile monoterpenes in cell culture environments. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected issues such as inconsistent cell growth, altered morphology, or unexplained cytotoxicity. Volatile monoterpenes, a class of volatile organic compounds (VOCs), can originate from various laboratory sources and significantly impact the integrity of your experimental results.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you identify, mitigate, and prevent contamination from these pervasive compounds. Our approach is rooted in scientific principles, explaining the "why" behind each recommendation to empower you with the knowledge to maintain a pristine and reliable cell culture environment.
Part 1: Troubleshooting Guide - Unexplained Cell Culture Anomalies
This section is structured in a question-and-answer format to directly address specific issues you might be facing.
Q1: My cells are exhibiting reduced viability, slower proliferation, and/or altered morphology, but standard microbial contamination tests (bacteria, fungi, mycoplasma) are negative. Could volatile compounds be the culprit?
A1: Yes, absolutely. Volatile organic compounds (VOCs), including monoterpenes, are a frequently overlooked source of chemical contamination that can induce cytotoxic and cytostatic effects.[1][2][3] Unlike microbial contaminants, they are not visible by standard microscopy and require a different diagnostic approach.
Causality: Monoterpenes are small, lipophilic molecules that can easily diffuse across cell membranes. Once inside the cell, they can trigger a cascade of events, including oxidative stress, cell cycle arrest, and apoptosis (programmed cell death).[4][5] For example, α-pinene has been shown to induce apoptosis in human ovarian cancer cells and inhibit cell cycle progression from the G2 to M phase.[6][7] Similarly, linalool can suppress cell growth through cell cycle arrest and by inducing oxidative stress.[4][8]
Initial Diagnostic Steps:
-
Review Laboratory Environment: Have there been any recent changes in the lab? New cleaning products, paints, flooring, or furniture can be sources of VOCs.[9] Even scented personal care products used by lab personnel can introduce these compounds.
-
Examine Consumables: Plasticware, such as flasks and plates, can leach volatile compounds.[10][11] Consider testing a new batch or brand of consumables. Studies have shown that different brands of plastic flasks can release a variety of VOCs.[10]
-
Incubator Air Quality: Your CO2 incubator is a semi-closed environment where VOCs can accumulate.[12] Odors from disinfectants or other chemicals should not be present.[13]
Q2: I suspect my incubator is contaminated with a volatile compound. How can I confirm this and what are the likely sources?
A2: Confirming volatile contamination requires a systematic approach to pinpoint the source.
Likely Sources:
-
Cleaning Agents & Disinfectants: Many common laboratory disinfectants contain alcohols, phenols, or aldehydes, which are themselves VOCs.[14][15] Residues left after cleaning can off-gas into the incubator environment.[13][16] Some disinfectants have been shown to be highly toxic to cell cultures in vitro.[17][18][19]
-
Laboratory Plastics: Plasticizers and other chemicals can leach from flasks, plates, and serological pipettes.[20][21][22] This is especially true with new plasticware that has not been adequately aired. A study detected 35 different VOCs across five brands of plastic cell culture flasks.[10]
-
CO2 Gas Supply: The CO2 used for your incubator can be a source of hydrocarbon contamination, including benzene and toluene.[12]
-
External Environment: VOCs from adjacent labs or outdoor air can infiltrate the laboratory.[9]
Workflow for Identifying the Source:
Below is a systematic workflow to help you identify the source of contamination.
Caption: Troubleshooting workflow for identifying volatile contamination.
Part 2: Prophylactic and Remediation Protocols
Protocol 1: Incubator Decontamination and VOC Removal
This protocol is designed to thoroughly clean your incubator and remove residual volatile compounds.
Materials:
-
70% Ethanol
-
Sterile, deionized water
-
Non-shedding, sterile wipes
-
Personal Protective Equipment (PPE)
-
Activated carbon filters specifically designed for CO2 incubators (if available)
Procedure:
-
Power Down and Empty: Turn off the incubator and remove all contents (shelves, water pan, etc.).
-
Initial Cleaning: Thoroughly wipe down all interior surfaces with 70% ethanol.[23] The dilution to 70% is crucial as it slows evaporation, increasing contact time for effective disinfection.
-
Rinsing: Wipe all surfaces again with sterile, deionized water to remove any disinfectant residues. This is a critical step to prevent the disinfectant itself from becoming a source of VOCs.[13]
-
Drying and Airing Out: Allow the incubator to air dry completely with the door ajar for several hours, preferably overnight in a well-ventilated room.
-
Bake-Out (Optional but Recommended): If your incubator has a high-heat decontamination cycle, run it according to the manufacturer's instructions. This can help to drive off residual VOCs.
-
Install VOC Filters: Place activated carbon filters inside the incubator. These filters work by adsorbing volatile organic compounds from the air, effectively trapping them.[12]
-
Reassemble and Equilibrate: Reassemble the incubator, fill the water pan with fresh, sterile water, and allow the temperature and CO2 levels to stabilize for at least 24 hours before reintroducing your cultures.
Protocol 2: Screening for Cytotoxicity from Lab Consumables
This protocol provides a method to test for leachable, cytotoxic compounds from plasticware.
Materials:
-
The batch of plasticware (e.g., T-75 flasks)
-
A control batch of plasticware from a different lot or manufacturer known to be problem-free
-
A sensitive, rapidly proliferating cell line (e.g., A549, HeLa)
-
Complete cell culture medium
-
Cell viability assay (e.g., MTT, Trypan Blue)
Procedure:
-
Leachate Preparation:
-
Add complete culture medium to flasks from both the "test" and "control" batches.
-
Incubate for 72 hours under standard culture conditions (37°C, 5% CO2). This "conditioned" medium will now contain any potential leached substances.
-
-
Cell Seeding: Seed your chosen cell line into a 96-well plate at a low density and allow the cells to attach overnight.
-
Exposure: Remove the overnight medium from the 96-well plate and replace it with the "conditioned" medium from both the "test" and "control" flasks. Include a negative control of fresh, non-conditioned medium.
-
Incubation: Incubate the plate for 24-48 hours.
-
Viability Assessment: Perform a cell viability assay to quantify any differences in cell proliferation or death between the "test," "control," and "fresh medium" conditions. A significant decrease in viability in the "test" group would indicate a cytotoxic leachable from the plasticware.
Part 3: Mechanisms of Monoterpene-Induced Cytotoxicity
Understanding how monoterpenes affect cells at a molecular level is key to appreciating the importance of preventing contamination. Many monoterpenes exert their effects by inducing oxidative stress and modulating key signaling pathways.[5]
Oxidative Stress: Monoterpenes can lead to an increase in reactive oxygen species (ROS) within the cell.[5][8] This imbalance disrupts normal cellular function and can trigger apoptosis. For instance, D-limonene has been shown to protect cells from H2O2-induced oxidative stress, but in other contexts can also induce ROS production in cancer cells.[24][25][26]
Signaling Pathway Modulation: Volatile monoterpenes can interfere with critical signaling pathways that regulate cell survival, proliferation, and inflammation, such as the MAPK and NF-κB pathways.[27][28][29] Limonene, for example, has been shown to suppress the activation of NF-κB and MAPK pathways in response to inflammatory stimuli.[27] While this can be beneficial in some therapeutic contexts, unintended activation or inhibition of these pathways in a cell culture setting can lead to unreliable experimental data.
Caption: Monoterpene-induced cellular signaling cascade.
Part 4: Frequently Asked Questions (FAQs)
Q3: What are the most common monoterpenes found in a lab environment? A3: The most frequently encountered monoterpenes include limonene (from citrus-scented cleaning products), α-pinene and β-pinene (from pine-scented cleaners, wood products, and some plastics), and camphene.[9][30]
Q4: Can these volatile compounds affect some cell lines more than others? A4: Yes, sensitivity can be cell-line dependent. For example, studies on the effects of limonene and perillyl alcohol on breast cancer cell lines showed varying degrees of sensitivity, with T-47D cells being more sensitive than MCF-7 or MDA-MB-231 cells.[31] Rapidly dividing cells or those with compromised membrane integrity may be more susceptible.
Q5: Are there analytical methods to detect and quantify monoterpenes in my lab? A5: Yes, the gold standard for identifying and quantifying VOCs, including monoterpenes, is thermal desorption gas chromatography-mass spectrometry (TD-GC-MS).[9][32] This typically involves using a specialized firm to collect air samples from your incubator and lab environment for analysis. High-performance liquid chromatography (HPLC) can also be used to quantify certain monoterpenes.[33]
Q6: Besides activated carbon, are there other methods to remove VOCs from the air? A6: While activated carbon filtration is the most practical for individual incubators, broader strategies for lab-wide VOC reduction include increasing ventilation (air exchange rates), using air purifiers with both HEPA and carbon filters, and implementing strict administrative controls on the types of cleaning products and materials allowed in the cell culture suite.[12][34]
Data Summary Table
The following table summarizes the observed effects of common monoterpenes on various cell lines, providing a quick reference for their potential impact.
| Monoterpene | Cell Line(s) | Observed Effects | Concentration Range | Reference |
| α-Pinene | PA-1 (Ovarian Cancer) | Induces apoptosis, cell cycle arrest at G2/M. | 20 µg/mL (IC50) | [6][7] |
| BEL-7402 (Hepatocellular Carcinoma) | Inhibits cell growth, induces apoptosis. | 8 mg/L | [6] | |
| NK-92mi (Natural Killer) | Enhances anticancer cytotoxicity via ERK/AKT pathway. | Not specified | [35] | |
| Limonene | T-47D, MCF-7, MDA-MB-231 (Breast Cancer) | Inhibits cell proliferation (T-47D most sensitive). | 0.1 mM - 3 mM | [31] |
| Lymphoma Cells | Antiproliferative, increases nitric oxide levels. | Not specified | [36] | |
| Human Lens Epithelial Cells | Protects against oxidative stress-induced damage. | 125-1800 µM | [26] | |
| Linalool | A549 (Lung Cancer) | Inhibits proliferation via cell cycle arrest and oxidative stress. | 0-2.0 mM | [8] |
| HCT116 (Colorectal Carcinoma) | Induces apoptosis via hydroxyl radical-mediated oxidative stress. | Not specified | [5] | |
| Carvone | KMS-5 (Myeloma) | Induces apoptosis through inhibition of p38 MAPK pathway. | 20 µM (IC50) | [37] |
References
- 1. scispace.com [scispace.com]
- 2. Toxicity Of Volatile Organic Compounds (vocs) Mixtures Using Human Derived Cells [witpress.com]
- 3. In Vitro Systems for Toxicity Evaluation of Microbial Volatile Organic Compounds on Humans: Current Status and Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Narrative Review of the Antitumor Activity of Monoterpenes from Essential Oils: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Stress Modulation and ROS-Mediated Toxicity in Cancer: A Review on In Vitro Models for Plant-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Pinene Induces Apoptotic Cell Death via Caspase Activation in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Anti-cancer mechanisms of linalool and 1,8-cineole in non-small cell lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Variable VOCs in plastic culture flasks and their potential impact on cell volatile biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
- 15. quora.com [quora.com]
- 16. Effect of disinfectants and manual wiping for processing the cell product changeover in a biosafety cabinet - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The study of the cytotoxic effect of disinfectants | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]
- 18. The study of the cytotoxic effect of disinfectants | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. oaepublish.com [oaepublish.com]
- 22. Leaching of plasticizers from and surface characterization of PVC blood platelet bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pharma-se.ru [pharma-se.ru]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Protective Effect of D-Limonene against Oxidative Stress-Induced Cell Damage in Human Lens Epithelial Cells via the p38 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Suppression of MAPK and NF-κB pathways by limonene contributes to attenuation of lipopolysaccharide-induced inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Sampling of volatile terpenes in indoor air [publica.fraunhofer.de]
- 31. tandfonline.com [tandfonline.com]
- 32. "In-situ Ambient Quantification of Monoterpenes, Sesquiterpenes and Rel" by Nicole Bouvier-Brown [digitalcommons.lmu.edu]
- 33. Analytical Method for Quantifying Monoterpenoids (p-Cymene and Myrcene) in Nanoemulsions Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. thescipub.com [thescipub.com]
- 35. α-Pinene Enhances the Anticancer Activity of Natural Killer Cells via ERK/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Limonene exerts antiproliferative effects and increases nitric oxide levels on a lymphoma cell line by dual mechanism of the ERK pathway: relationship with oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. mdpi.com [mdpi.com]
Technical Support Center: Myrtenal Anti-Inflammatory Assays
Welcome to the technical support center for Myrtenal anti-inflammatory assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of evaluating the anti-inflammatory properties of this compound. Here, we address common issues leading to inconsistent results and provide troubleshooting strategies grounded in scientific principles to ensure the reliability and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant variability in the anti-inflammatory effects of this compound between experiments. What are the primary causes?
Variability in experimental outcomes with this compound can stem from several factors related to the compound itself, the experimental setup, and the biological system.
-
Compound Purity and Stability: this compound, a monoterpenoid, can be susceptible to oxidation. Ensure you are using a high-purity standard and consider storing it under an inert atmosphere. Repeated freeze-thaw cycles of stock solutions should be avoided; it's best practice to prepare single-use aliquots.
-
Solubility Issues: this compound has low aqueous solubility.[1][2] Inconsistent solubilization can lead to variable effective concentrations in your assays. It is crucial to have a consistent and validated method for dissolving this compound. Using a small amount of a biocompatible solvent like DMSO is common, but the final concentration should be kept low (typically <0.5%) and consistent across all treatments, including vehicle controls.
-
Cell Culture Conditions: The passage number of your cell lines can influence their responsiveness. It's advisable to use cells within a defined passage range. Additionally, ensure consistent cell seeding densities as this can affect the inflammatory response.
-
Assay-Specific Variability: Different anti-inflammatory assays measure distinct aspects of the inflammatory cascade. For instance, an assay measuring nitric oxide (NO) production may yield different results compared to one assessing cytokine release, as they involve different signaling pathways.
Q2: My results show this compound has a weak or no effect on NF-κB activation, contrary to published data. What could be wrong?
The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[3][4] If you're not observing the expected inhibition by this compound, consider the following:
-
Stimulant Concentration and Incubation Time: The concentration of the inflammatory stimulus (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]) and the incubation time are critical. An overly strong stimulus might mask the inhibitory effects of this compound. A dose-response and time-course experiment for your specific cell line is recommended to find the optimal conditions.
-
Method of NF-κB Measurement: Different methods for assessing NF-κB activation have their own nuances.
-
Reporter Assays: These are robust for high-throughput screening.[4] However, ensure this compound is not interfering with the reporter enzyme's activity (e.g., luciferase or alkaline phosphatase).[5][6] A counterscreen is advisable.
-
Western Blot for Phosphorylated Proteins: This method provides a direct measure of pathway activation. Ensure your antibodies are specific and validated for the target proteins (e.g., p-p65, p-IκBα).
-
Immunofluorescence for p65 Nuclear Translocation: This visual method confirms the inhibition of a key step in NF-κB activation.
-
-
Cell Type-Specific Effects: The efficacy of NF-κB inhibitors can be cell-type dependent.[4] Published data may have used a different cell line with a more sensitive NF-κB signaling pathway.
Q3: I'm seeing cytotoxicity at concentrations where I expect to see anti-inflammatory activity. How can I differentiate between genuine anti-inflammatory effects and cell death?
This is a critical aspect of drug discovery. It's essential to determine a therapeutic window where this compound exhibits anti-inflammatory effects without causing significant cytotoxicity.
-
Perform a Cytotoxicity Assay First: Before conducting anti-inflammatory assays, always determine the cytotoxicity profile of this compound on your chosen cell line. The MTT or SRB assays are commonly used for this purpose.[7] Treat cells with a range of this compound concentrations (e.g., 1 to 100 µM) for the same duration as your planned anti-inflammatory experiment.
-
Choose Non-Toxic Concentrations: Based on the cytotoxicity data, select concentrations for your anti-inflammatory assays that result in high cell viability (e.g., >90%).
-
Visual Inspection: Always visually inspect your cells under a microscope before harvesting them for your assay. Look for signs of stress or cell death, such as detachment or morphological changes.
-
Consider the Assay Principle: Some assays are more susceptible to artifacts from cytotoxicity. For example, a decrease in inflammatory mediators could be due to a lower number of viable cells rather than a specific inhibitory effect.
Troubleshooting Guides
Issue 1: Inconsistent COX-2 Inhibition Results
Cyclooxygenase-2 (COX-2) is a key enzyme in the production of pro-inflammatory prostaglandins.[8][9] Inconsistent inhibition by this compound can be frustrating.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Compound Instability | This compound may degrade in the assay buffer over time. | Perform a time-course experiment to check if the inhibitory effect wanes with longer incubation periods. Prepare fresh dilutions for each experiment. |
| Inappropriate Assay Conditions | The substrate (arachidonic acid) concentration might be too high, leading to competitive displacement of this compound. | Optimize the arachidonic acid concentration. Run a control with a known COX-2 inhibitor (e.g., celecoxib) to validate the assay.[9] |
| Incorrect Enzyme Source | There can be species-specific differences in COX-2.[10] | Use a human recombinant COX-2 enzyme if the goal is to translate the findings to human applications.[10] |
| Assay Method | Different assay formats (e.g., colorimetric, fluorometric, LC-MS/MS) have varying sensitivities and specificities.[8][9][10] | Ensure your chosen method is validated and appropriate for your experimental goals. LC-MS/MS offers high specificity and accuracy.[10] |
Experimental Workflow for Validating COX-2 Inhibition
Caption: Validating this compound's COX-2 inhibitory activity.
Issue 2: this compound Appears to Inhibit Pro-inflammatory Cytokine Production (e.g., IL-1β, TNF-α), but the Effect is Not Dose-Dependent
A lack of a clear dose-response relationship can cast doubt on the specificity of the observed effect.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Solubility Limit Reached | At higher concentrations, this compound may be precipitating out of the solution, so the effective concentration is not increasing. | Visually inspect the wells for any precipitate. Consider using a solubility-enhancing agent, but ensure it doesn't interfere with the assay. |
| Cytotoxicity at Higher Doses | As discussed in the FAQs, higher concentrations might be causing cell death, leading to a plateau or even a decrease in cytokine production that mimics a specific effect. | Re-evaluate the cytotoxicity of this compound at the concentrations used in your cytokine assay. |
| Complex Biological Response | This compound might have a biphasic or hormetic effect, where low doses stimulate a different response than high doses. | Expand the concentration range tested, including lower concentrations, to fully characterize the dose-response curve. |
| Indirect Mechanism of Action | This compound might not be directly inhibiting the cytokine production pathway but could be affecting a upstream signaling event that becomes saturated at a certain concentration. | Investigate upstream signaling pathways, such as the MAPK pathway, which is known to be modulated by myrtenol (a related compound).[11][12][13] |
Signaling Pathway to Consider
Myrtenol has been shown to inhibit the p38-MAPK pathway.[11][12][13] It is plausible that this compound acts on similar upstream kinases that regulate the expression of inflammatory cytokines.
Caption: Potential targets of this compound in inflammatory signaling.
By systematically addressing these common issues, researchers can enhance the consistency and reliability of their this compound anti-inflammatory assays, leading to more robust and publishable data.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]
- 4. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing Anti-inflammatory Properties Independent of NF-κB Through Conformational Constraint of Peptide-Based Interleukin-1 Receptor Biased Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Cytotoxic Analysis of Novel Myrtenyl Grafted Pseudo-Peptides Revealed Potential Candidates for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myrtenol Reduces Orofacial Nociception and Inflammation in Mice Through p38-MAPK and Cytokine Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Myrtenal Dosage Optimization for In Vivo Rodent Studies: A Technical Support Center
Welcome to the technical support center for Myrtenal dosage optimization in in vivo rodent studies. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into effectively designing and executing experiments with this promising bicyclic monoterpenoid. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your studies are built on a foundation of scientific integrity and logical design.
Frequently Asked Questions (FAQs)
What are the reported therapeutic effects and corresponding dosage ranges for this compound in rodents?
This compound has been investigated for a variety of therapeutic applications in both mice and rats. The dosage and administration route are highly dependent on the experimental model. Below is a summary of reported effective dosages:
| Therapeutic Area | Species | Dosage Range | Administration Route | Vehicle | Reference(s) |
| Neuroprotection | Rat | 40 mg/kg | Intraperitoneal (i.p.) | Emulsion | [1][2] |
| Mouse | 100-200 mg/kg | Oral (p.o.) | Corn oil | [3] | |
| Anti-inflammatory | Rat | 40 mg/kg | Intraperitoneal (i.p.) | Emulsion | [4] |
| Analgesic | Mouse | 30 mg/kg | Intraperitoneal (i.p.) | Emulsion | [4] |
| Anti-diabetic | Rat | 80 mg/kg | Oral (p.o.) | Not specified | [2][5] |
| Anti-tumor | Rat | 230 mg/kg | Intragastric | Corn oil | [2] |
| Mouse | 15 mg/kg | Intraperitoneal (i.p.) | Not specified | [2] |
Troubleshooting Guides
Formulation and Administration
Q1: I'm having trouble dissolving this compound for my in vivo study. What are the recommended vehicles and formulation strategies?
This compound is practically insoluble in water, which presents a significant formulation challenge. Direct administration in an aqueous vehicle is not feasible and will lead to inaccurate dosing and high variability. Here are two primary strategies to overcome this:
Strategy 1: Oil-Based Vehicles (for Oral Administration)
For oral gavage, dissolving this compound in a fixed oil like corn oil is a common and effective approach.[2][3]
-
Rationale: this compound, being a lipophilic monoterpenoid, readily dissolves in oils. This creates a homogenous solution, ensuring consistent dosing. Corn oil is a widely used, generally well-tolerated vehicle in rodent studies.[6]
-
Protocol for Preparing a this compound-in-Oil Formulation:
-
Determine the final concentration needed based on the highest dose and a maximum oral gavage volume of 10 mL/kg for rats and mice.[7]
-
Weigh the required amount of this compound and place it in a sterile glass vial.
-
Add the calculated volume of corn oil.
-
Gently warm the mixture (e.g., in a 37°C water bath) and vortex or sonicate until the this compound is completely dissolved.
-
Visually inspect the solution for any undissolved particles before each use.
-
Always include a vehicle-only control group in your study to account for any effects of the corn oil itself.[6]
-
Strategy 2: Emulsion Formulations (for Intraperitoneal Administration)
For intraperitoneal injections, an oil-in-water emulsion is often used to ensure systemic absorption of lipophilic compounds.
-
Rationale: An emulsion creates small, stable droplets of the oil (containing this compound) dispersed in an aqueous phase. This allows for injection of a homogenous suspension and facilitates absorption from the peritoneal cavity.
-
Protocol for Preparing an Oil-in-Water Emulsion:
-
Oil Phase: Dissolve the this compound in a suitable oil (e.g., corn oil, sesame oil) at a known concentration.
-
Aqueous Phase: Prepare a solution of a surfactant (e.g., Tween 80) in sterile saline or phosphate-buffered saline (PBS). A common starting concentration for the surfactant is 0.5-2% (v/v).
-
Emulsification: Slowly add the oil phase to the aqueous phase while continuously homogenizing using a high-speed homogenizer or a sonicator. The ratio of oil to aqueous phase will need to be optimized, but a 1:9 or 2:8 ratio is a good starting point.
-
Stability Check: A stable emulsion will appear uniform and milky-white. Let the emulsion sit for at least 30 minutes to check for any phase separation (creaming or cracking). For longer-term studies, stability should be assessed over the duration of the experiment.
-
Particle Size: If possible, measure the droplet size to ensure consistency between batches.
-
-
Troubleshooting Emulsion Instability:
-
Creaming (oil rising to the top): Increase the viscosity of the aqueous phase (e.g., by adding a viscosity-modifying agent like carboxymethyl cellulose) or reduce the droplet size through more vigorous homogenization.
-
Cracking (complete phase separation): The surfactant concentration may be too low, or the oil-to-water ratio may be too high. Try increasing the surfactant concentration or decreasing the amount of the oil phase.
-
Q2: I'm performing oral gavage for the first time. What are the key steps and potential complications?
Oral gavage is a standard technique but requires proper training to minimize animal stress and avoid injury.
-
Key Steps for Oral Gavage in Mice and Rats:
-
Animal Restraint: Proper restraint is critical. For mice, scruff the mouse to immobilize the head and body. For rats, hold the animal securely near the thoracic region.[7]
-
Gavage Needle Selection: Use a flexible or curved gavage needle with a rounded tip to prevent esophageal trauma. The length should be pre-measured from the corner of the animal's mouth to the last rib to ensure it reaches the stomach without causing perforation.[5]
-
Insertion: Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The animal should swallow as the tube is passed. The tube should advance smoothly without resistance.[7]
-
Administration: Once the tube is in place, administer the substance slowly.
-
Removal: Gently remove the needle along the same path of insertion.
-
Monitoring: Observe the animal for at least 5-10 minutes post-gavage for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.[4]
-
-
Troubleshooting Oral Gavage:
-
Resistance during insertion: Do not force the needle. This indicates improper placement, likely in the trachea. Withdraw the needle and try again.
-
Fluid coming from the nose or mouth: This is a sign of aspiration into the lungs. Stop the procedure immediately. Euthanize the animal if it shows severe respiratory distress.[8]
-
Esophageal or stomach perforation: This is a serious complication that can result from using a needle that is too long or from excessive force. Signs include severe distress and abdominal bloating.
-
Q3: What are the best practices and potential issues with intraperitoneal (i.p.) injections?
I.p. injections are a common route for systemic administration, but they are not without potential complications.
-
Best Practices for I.p. Injections:
-
Injection Site: Inject into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[9]
-
Needle Angle and Depth: Insert the needle at a 30-45 degree angle with the bevel up. The depth should be just enough to penetrate the abdominal wall.[9]
-
Aspiration: Gently pull back on the plunger before injecting to ensure you have not entered a blood vessel (blood in the hub) or an organ like the bladder (urine in the hub).
-
Volume: The maximum recommended i.p. injection volume is 10 mL/kg for both mice and rats.[9]
-
-
Troubleshooting I.p. Injections:
-
Misinjection: It is not uncommon for the substance to be injected into the subcutaneous space, abdominal fat, or an organ.[10] This can lead to high variability in your results. If you suspect a misinjection (e.g., a palpable bleb under the skin), make a note for that animal and consider excluding it from the analysis if the results are clear outliers.
-
Peritonitis: Inflammation of the peritoneal cavity can occur if a non-sterile substance is injected or if the gut is punctured.[11] Ensure your formulation is sterile and your technique is aseptic.
-
Adverse reaction to vehicle: Some vehicles, like high concentrations of DMSO, can cause irritation and inflammation when administered i.p.[12] Always run a vehicle control group.
-
Dosage Optimization and Study Design
Q4: How do I determine the optimal dose of this compound for my specific study?
The optimal dose will depend on your animal model, the therapeutic endpoint, and the pharmacokinetic profile of this compound in your formulation. Here is a systematic approach:
Step 1: Literature Review
Start by reviewing existing studies of this compound in similar models (see the table in the FAQ section). This will give you a range of reported effective doses.
Step 2: Dose-Ranging/Maximum Tolerated Dose (MTD) Study
Before a full-scale efficacy study, it is crucial to perform a dose-ranging study to determine the MTD in your specific strain of mice or rats with your formulation.
-
Rationale: The MTD is the highest dose that can be administered without causing unacceptable toxicity.[13] This establishes the upper limit for your efficacy studies and provides important safety information.
-
Protocol for an MTD Study:
-
Dose Selection: Choose a range of doses, starting from the reported effective dose and escalating upwards. For example, you might test 50, 100, 200, and 400 mg/kg.
-
Group Size: Use a small number of animals per group (e.g., 3-5 per sex).
-
Administration: Administer the doses daily for a short period (e.g., 5-7 days).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including:
-
Body weight loss (a loss of >10-15% is a common humane endpoint).[14]
-
Changes in food and water intake.
-
Changes in appearance (e.g., ruffled fur, hunched posture).
-
Behavioral changes (e.g., lethargy, hyperactivity).
-
-
Endpoint: The MTD is the highest dose at which no severe adverse effects are observed.
-
dot
References
- 1. New this compound–Adamantane Conjugates Alleviate Alzheimer’s-Type Dementia in Rat Model [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound mitigates streptozotocin-induced spatial memory deficit via improving oxido inflammatory, cholinergic and neurotransmitter functions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal-imab-bg.org [journal-imab-bg.org]
- 5. This compound alleviates hyperglycaemia, hyperlipidaemia and improves pancreatic insulin level in STZ-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.uow.edu.au [documents.uow.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. This compound attenuates oxidative stress and inflammation in a rat model of streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. Implications of experimental technique for analysis and interpretation of data from animal experiments: outliers and increased variability resulting from failure of intraperitoneal injection procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating Myrtenal's Neuroprotective Effects Across Preclinical Models
The escalating prevalence of neurodegenerative diseases necessitates a continuous and rigorous search for novel therapeutic agents. Natural compounds, particularly monoterpenes, have emerged as a promising reservoir of bioactive molecules. This guide offers a comprehensive technical evaluation of the neuroprotective potential of myrtenal, a bicyclic monoterpenoid found in the essential oils of plants like myrtle and cumin. We will dissect the experimental evidence validating its efficacy, compare its performance across diverse preclinical models, and provide the causal reasoning behind the selection of these validation systems. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially replicate the scientific validation of this compound's neuroprotective claims.
Rationale for Investigating this compound in Neuroprotection
Neurodegenerative disorders are pathologically complex, commonly featuring oxidative stress, neuroinflammation, cholinergic dysfunction, and apoptosis as core drivers of neuronal loss. A successful therapeutic candidate would ideally modulate multiple of these pathways. This compound has garnered scientific interest due to preliminary evidence suggesting its engagement with these very targets. Its lipophilic nature also suggests a favorable profile for crossing the blood-brain barrier, a critical prerequisite for any centrally acting therapeutic. This guide will critically assess the quality of evidence supporting these multi-target effects.
Foundational Validation: In Vitro Antioxidant Capacity
Before proceeding to complex cell-based or animal models, a foundational biochemical assessment of a compound's direct antioxidant potential is a crucial first step. Cell-free assays provide a baseline understanding of a molecule's intrinsic ability to neutralize free radicals.
Experimental Approach: DPPH and ABTS Radical Scavenging Assays
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are standard, cost-effective methods to screen for radical scavenging activity. The principle relies on a colorimetric change upon the reduction of these stable radicals by an antioxidant.
Key Findings:
This compound demonstrates direct radical scavenging activity in these cell-free assays. Its efficacy is often compared to standard antioxidants like ascorbic acid (Vitamin C) or Trolox to benchmark its potency. This foundational data justifies further investigation into its antioxidant effects in a more biologically relevant context.
Table 1: Comparative Radical Scavenging Activity (IC₅₀ Values)
| Compound | DPPH Scavenging IC₅₀ (µg/mL) | ABTS Scavenging IC₅₀ (µg/mL) |
| This compound | ~40-50 | ~70-80 |
| Ascorbic Acid (Standard) | ~5-10[1] | ~45-50[2] |
IC₅₀ values are representative and can vary based on specific assay conditions. Lower values indicate higher potency.
Mechanistic Dissection: In Vitro Neuroprotection & Anti-inflammatory Models
In vitro cell culture models are indispensable for dissecting the specific molecular mechanisms of a compound in a controlled, isolated system. The choice of cell line and insult is paramount and must be tailored to the specific pathological process being investigated.
Modeling Oxidative Stress in Neuronal Cells
Experimental Rationale: Oxidative stress is a common denominator in neuronal damage. The PC12 cell line, derived from a rat pheochromocytoma, is a widely accepted model as it can differentiate into neuron-like cells and is sensitive to oxidative insults. Hydrogen peroxide (H₂O₂) is a potent, direct oxidant used to mimic the acute oxidative burst seen in neurodegenerative conditions.
Experimental Workflow: H₂O₂-Induced Oxidative Stress in PC12 Cells
Caption: Workflow for assessing this compound's protection against oxidative stress.
Key Findings & Comparative Data:
Pre-treatment with this compound is expected to dose-dependently protect PC12 cells from H₂O₂-induced death. This is evidenced by increased cell viability and decreased cytotoxicity.[3][4][5] The protective effect is attributed to the reduction of intracellular Reactive Oxygen Species (ROS).
Table 2: Representative Data for this compound in H₂O₂-Treated PC12 Cells
| Treatment (24h) | Cell Viability (% of Control) | LDH Release (% of Max) | Intracellular ROS (% of H₂O₂) |
| Control | 100 ± 5 | 5 ± 2 | N/A |
| H₂O₂ (400 µM) | 55 ± 6[5] | 85 ± 7[4] | 100 |
| This compound (50 µM) + H₂O₂ | 85 ± 7 | 25 ± 5 | 40 ± 8 |
| Vitamin E (100 µM) + H₂O₂ | 90 ± 5[3] | 20 ± 4 | 30 ± 6 |
Data are hypothetical but representative of typical results from similar neuroprotective compound studies.
Modeling Neuroinflammation in Microglial Cells
Experimental Rationale: Chronic activation of microglia, the brain's resident immune cells, contributes significantly to neuronal damage through the release of inflammatory mediators. The BV-2 immortalized murine microglial cell line is a standard model for these studies. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of microglia via Toll-like receptor 4 (TLR4), robustly inducing an inflammatory response.[6]
Key Findings:
This compound is hypothesized to suppress the inflammatory activation of BV-2 cells. The primary endpoint for this is the measurement of nitric oxide (NO), a key inflammatory mediator, in the cell culture supernatant.[6][7] Further analysis reveals a reduction in pro-inflammatory cytokines like TNF-α and IL-6.[8][9] Mechanistically, this is often linked to the inhibition of the NF-κB signaling pathway.
Signaling Pathway: this compound's Inhibition of NF-κB Activation
Caption: this compound inhibits inflammatory gene expression via the NF-κB pathway.
Preclinical Validation: In Vivo Models of Neurological Disease
While in vitro models provide mechanistic clarity, in vivo models are essential to assess a compound's efficacy within a complex biological system, accounting for metabolism, distribution, and off-target effects.
Alzheimer's Disease Model: Scopolamine-Induced Amnesia
Experimental Rationale: A key pathology in Alzheimer's disease is the deficit in cholinergic neurotransmission. Scopolamine, a muscarinic antagonist, is used to induce a transient, reversible amnesia in rodents that mimics this cholinergic dysfunction.[10] Behavioral tests like the Novel Object Recognition (NOR) or Morris Water Maze (MWM) are used to quantify cognitive deficits.
Key Findings:
This compound has been shown to reverse scopolamine-induced memory deficits in rats.[10] This cognitive improvement is correlated with its ability to inhibit acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, thereby increasing neurotransmitter levels in the synapse.[10] Some studies report an in vitro anti-AChE activity for this compound, which supports the in vivo findings.[10]
Table 3: Comparative Efficacy in Scopolamine-Induced Amnesia Model (Rats)
| Treatment Group | NOR Discrimination Index | Hippocampal AChE Activity (% of Control) |
| Control | 0.65 ± 0.08 | 100 ± 7 |
| Scopolamine | 0.15 ± 0.05 | 141 ± 11[10] |
| Scopolamine + this compound (40 mg/kg) | 0.55 ± 0.09 | 115 ± 9 |
| Scopolamine + Donepezil (1 mg/kg) | 0.60 ± 0.07 | 95 ± 8 |
Data are representative of published findings. Higher Discrimination Index indicates better memory.
Detailed Experimental Protocols
For scientific integrity and reproducibility, detailed methodologies are critical.
Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow to adhere for 24 hours.
-
Treatment: Aspirate the medium and add fresh medium containing various concentrations of this compound. Incubate for the desired pre-treatment time (e.g., 4 hours).
-
Insult: Add H₂O₂ to a final concentration of 400 µM to the appropriate wells. Include untreated controls and H₂O₂-only controls. Incubate for 24 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[11]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.[12]
-
Calculation: Express cell viability as a percentage relative to the untreated control wells.
Protocol: Griess Assay for Nitric Oxide (NO)
-
Cell Plating: Seed BV-2 microglial cells in a 96-well plate at a density of 2.5 x 10⁴ cells/well and allow to adhere overnight.[13]
-
Treatment: Pre-treat cells with this compound for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to induce an inflammatory response. Incubate for 24 hours.[13]
-
Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reagent: Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[14]
-
Reaction: Add 50 µL of the mixed Griess reagent to each 50 µL supernatant sample.[14]
-
Incubation & Measurement: Incubate for 10-15 minutes in the dark at room temperature. Measure the absorbance at 540-550 nm.[14][15]
-
Quantification: Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Conclusion and Future Perspectives
The collective evidence from in vitro and in vivo models strongly supports the neuroprotective potential of this compound. Its multi-target mechanism, encompassing direct antioxidant action, suppression of neuroinflammation, and modulation of the cholinergic system, makes it a compelling candidate for further preclinical development. Future work should focus on chronic dosing studies in transgenic animal models of neurodegeneration, comprehensive pharmacokinetic/pharmacodynamic (PK/PD) profiling to assess brain bioavailability, and exploration of synergistic effects in combination with established therapeutics. The rigorous validation pipeline described herein provides a robust framework for advancing this compound from a promising natural compound to a potential clinical candidate.
References
- 1. scielo.sld.cu [scielo.sld.cu]
- 2. ojs.openagrar.de [ojs.openagrar.de]
- 3. Protection against hydrogen peroxide-induced cytotoxicity in PC12 cells by scutellarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effects of natural compounds on LPS-induced inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Remifentanil inhibits the inflammatory response of BV2 microglia and protects PC12 cells from damage caused by microglia activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. psasir.upm.edu.my [psasir.upm.edu.my]
- 14. researchgate.net [researchgate.net]
- 15. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
A Comparative Guide to the Anti-Inflammatory Efficacy of Myrtenal Versus Standard NSAIDs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, the exploration of natural compounds with novel mechanisms of action is a critical endeavor. This guide provides a comprehensive comparison of the efficacy of myrtenal, a naturally occurring monoterpene, with standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac. By synthesizing available experimental data, this document aims to offer an objective resource for researchers and professionals in the field.
The Inflammatory Cascade: A Brief Overview
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key pathway in the inflammatory process is the arachidonic acid cascade. As illustrated below, cyclooxygenase (COX) enzymes play a pivotal role in converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.
Caption: The arachidonic acid cascade and the central role of COX enzymes.
Standard NSAIDs: The COX-Inhibition Paradigm
Standard NSAIDs, such as ibuprofen and diclofenac, primarily exert their anti-inflammatory effects by inhibiting COX enzymes.[1][2][3] This non-selective or selective inhibition reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation.[4][5]
Mechanism of Action of Ibuprofen and Diclofenac
Both ibuprofen and diclofenac are non-selective COX inhibitors, meaning they inhibit both COX-1 and COX-2.[3][4][5] However, their relative selectivity and potency differ, which can influence their efficacy and side-effect profiles. The inhibitory concentrations (IC50) for these drugs against COX-1 and COX-2 are well-documented and serve as a benchmark for comparison.
This compound: A Multi-Target Approach to Inflammation
This compound, a monoterpenoid found in various essential oils, has demonstrated significant anti-inflammatory and analgesic properties in preclinical studies.[6] Unlike standard NSAIDs, this compound appears to exert its effects through a multi-targeted approach that extends beyond simple COX inhibition.
In Vivo Efficacy: Carrageenan-Induced Paw Edema
A widely used model for assessing acute inflammation is the carrageenan-induced paw edema model in rodents. In this model, this compound has shown a notable anti-inflammatory effect. One study demonstrated that this compound, when administered intraperitoneally at a dose of 40 mg/kg, exhibited a moderate anti-inflammatory effect at the 6th hour after carrageenan injection, which was comparable to the effect of the NSAID ketoprofen at a dose of 2.5 mg/kg.[7]
Table 1: Comparative Efficacy in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose | Route of Administration | Time Point | Percentage Inhibition of Edema | Reference |
| This compound | 40 mg/kg | i.p. | 6 h | Moderate (similar to Ketoprofen) | [7] |
| Ketoprofen | 2.5 mg/kg | i.p. | 6 h | Moderate | [7] |
| Diclofenac | 5 mg/kg | oral | 2 h | 56.17 ± 3.89% | [1] |
| Diclofenac | 20 mg/kg | oral | 3 h | 71.82 ± 6.53% | [1] |
| Indomethacin | 10 mg/kg | oral | 3 h | 65.71% | [8] |
Note: Direct comparison is challenging due to different experimental setups (e.g., route of administration, time points).
Modulation of Pro-Inflammatory Cytokines
A key aspect of this compound's anti-inflammatory activity appears to be its ability to modulate the expression of pro-inflammatory cytokines. These signaling molecules, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), are crucial drivers of the inflammatory response.
Studies have shown that this compound treatment can significantly reduce the levels of these cytokines in various experimental models. For instance, in a model of colon cancer, this compound administration was found to decrease the elevated levels of IL-6 and IL-17.[9] Another study on hepatocellular carcinoma demonstrated that this compound can down-regulate the expression of TNF-α.[10] Furthermore, myrtenol, a closely related derivative, has been shown to decrease the levels of IL-1β and TNF-α.[11][12]
Targeting the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. In silico studies have predicted that this compound has the potential to bind to and inhibit the NF-κB p105 subunit. This suggests that this compound's anti-inflammatory effects may be, at least in part, mediated through the inhibition of the NF-κB signaling pathway, representing a significant departure from the direct enzyme inhibition of standard NSAIDs.
Caption: Proposed mechanism of this compound via inhibition of the NF-κB pathway.
Experimental Protocols
To ensure the scientific integrity of the data presented, the following are detailed methodologies for key experiments used to evaluate anti-inflammatory efficacy.
In Vivo: Carrageenan-Induced Paw Edema
This widely accepted protocol assesses the acute anti-inflammatory activity of a compound.
Caption: Workflow for the carrageenan-induced paw edema assay.
Step-by-Step Methodology:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for at least one week.
-
Fasting: Animals are fasted overnight with free access to water before the experiment.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Treatment: Animals are divided into groups and treated with the test compound (this compound), a standard drug (e.g., diclofenac), or the vehicle, typically 30-60 minutes before carrageenan injection.
-
Induction of Edema: A 0.1 mL of 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.
-
Paw Volume Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, 6, and 24 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro: Cytokine Quantification by ELISA
This protocol allows for the precise measurement of cytokine levels in biological samples.
Step-by-Step Methodology:
-
Sample Collection: Collect biological samples (e.g., serum, cell culture supernatant, tissue homogenates) from control and treated groups.
-
Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add the samples and standards to the wells and incubate to allow the cytokine to bind to the capture antibody.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Reaction Stoppage: Stop the reaction with a stop solution.
-
Measurement: Measure the absorbance at a specific wavelength using a microplate reader.
-
Quantification: Generate a standard curve from the standards and determine the concentration of the cytokine in the samples.
Comparative Analysis and Future Directions
The available evidence suggests that this compound possesses significant anti-inflammatory properties that are, at least in part, distinct from those of standard NSAIDs. While NSAIDs are potent inhibitors of the COX enzymes, this compound appears to exert its effects through the modulation of key inflammatory signaling pathways, including the inhibition of pro-inflammatory cytokines and the potential suppression of the NF-κB pathway.
Table 2: Mechanistic Comparison of this compound and Standard NSAIDs
| Feature | This compound | Standard NSAIDs (Ibuprofen, Diclofenac) |
| Primary Mechanism | Modulation of inflammatory signaling pathways | Inhibition of COX-1 and COX-2 enzymes |
| Effect on Cytokines | Reduces levels of TNF-α, IL-6, IL-1β, IL-17 | Can inhibit pro-inflammatory cytokine production, often as a downstream effect of prostaglandin inhibition |
| Effect on NF-κB | Predicted to inhibit NF-κB activation | May have indirect effects on NF-κB |
| Direct COX Inhibition | Data not yet available | Potent inhibitors with established IC50 values |
The lack of direct comparative studies and specific IC50 values for this compound's effect on COX enzymes makes a direct potency comparison with NSAIDs challenging at this stage. However, its multi-target mechanism of action presents a compelling case for further investigation. Future research should focus on:
-
Head-to-head comparative studies of this compound and standard NSAIDs in various in vivo models of inflammation.
-
In vitro assays to determine the IC50 values of this compound for COX-1 and COX-2 inhibition.
-
Further elucidation of the molecular mechanisms , particularly the experimental validation of NF-κB inhibition and its downstream effects.
References
- 1. Anti-inflammatory activity of ketoprofen gel on carrageenan-induced paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ajmc.com [ajmc.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a natural monoterpene, down-regulates TNF-α expression and suppresses carcinogen-induced hepatocellular carcinoma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory and Anti-Oxidative Effects of Myrtenol in the Rats with Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Myrtenol Reduces Orofacial Nociception and Inflammation in Mice Through p38-MAPK and Cytokine Inhibition [frontiersin.org]
Cross-validation of analytical methods for myrtenal detection
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Myrtenal Detection
In the landscape of pharmaceutical development and quality control, the robust and accurate quantification of active compounds is paramount. This compound, a monoterpene found in various essential oils, has garnered significant interest for its potential therapeutic properties. The ability to reliably measure its concentration in diverse matrices—from raw plant material to finished products—is critical for ensuring product quality, safety, and efficacy. This guide provides a comprehensive cross-validation of three prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and High-Performance Thin-Layer Chromatography (HPTLC).
The core principle of analytical method cross-validation is to ensure that different methodologies yield comparable and reliable results. This is not merely a procedural formality but a scientific necessity that underpins the transfer of methods between laboratories or the replacement of an existing method with a new one. By comparing key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, we can objectively assess the performance of each technique for the specific task of this compound quantification.
Understanding the Analytical Candidates
The choice of an analytical method is fundamentally dictated by the physicochemical properties of the analyte and the requirements of the analysis (e.g., sensitivity, throughput, cost). This compound's volatility and structure make it amenable to several techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is often considered the gold standard for volatile and semi-volatile compounds. In GC, this compound is vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The separated this compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint," offering exceptional specificity for identification and quantification. The choice of a non-polar or mid-polar capillary column, such as one coated with 5% phenyl-polydimethylsiloxane, is a strategic decision driven by the need to effectively resolve terpenoid isomers, which are common in natural product extracts.
-
High-Performance Liquid Chromatography (HPLC-UV): HPLC is a versatile technique that separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase packed within a column. For this compound, a reversed-phase C18 column is typically employed, where the non-polar this compound interacts with the stationary phase and is eluted by a polar mobile phase (e.g., a mixture of acetonitrile and water). Detection via UV spectrophotometry is possible due to the presence of a chromophore (the α,β-unsaturated aldehyde group) in this compound's structure. The causality behind selecting a specific UV wavelength (around 254 nm) is to maximize the signal-to-noise ratio for sensitive detection.
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a high-throughput and cost-effective alternative for quantitative analysis. The separation occurs on a plate coated with a stationary phase (e.g., silica gel). Samples are applied as bands, and the plate is developed in a chamber containing a mobile phase. The separated bands are then quantified using a densitometer. HPTLC is particularly advantageous for screening large numbers of samples in parallel, making it a valuable tool in quality control environments.
Cross-Validation Experimental Workflow
A robust cross-validation study is designed to challenge each method and compare its performance across a standardized set of parameters. The workflow ensures that the data generated is both reliable and directly comparable.
A Comparative Analysis of the Bioactivity of Myrtenal Enantiomers: A Guide for Researchers
In the realm of natural product chemistry and drug development, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit markedly different pharmacological, toxicological, and metabolic properties. This guide provides a comparative study of the bioactivity of the enantiomers of myrtenal, a bicyclic monoterpenoid derived from α-pinene, a major constituent of turpentine. We will delve into the available experimental data, highlighting the differential effects of (+)-myrtenal and (-)-myrtenal, and provide detailed protocols for researchers seeking to investigate these fascinating molecules.
Introduction to this compound and the Significance of Chirality
This compound is a monoterpenoid aldehyde found in the essential oils of various plants, including Myrtus communis and Liquidambar formosana.[1] Like many natural products, this compound possesses a chiral center, leading to the existence of two enantiomers: (+)-myrtenal and (-)-myrtenal. While numerous studies have explored the broad-spectrum bioactivities of this compound, including its anti-inflammatory, neuroprotective, and antimicrobial properties, much of the existing literature does not differentiate between the enantiomers.[1][2] This guide aims to address this gap by focusing on the stereoselective bioactivity of this compound, a crucial consideration for the development of targeted and effective therapeutic agents.
Comparative Bioactivity of this compound Enantiomer Derivatives: Focus on Anticancer Potential
Recent research has begun to shed light on the distinct biological profiles of this compound enantiomers, particularly in the context of cancer therapy. While direct comparative studies on the pure enantiomers are still emerging, investigations into their derivatives have provided compelling evidence of stereoselective activity.[3]
A significant study highlighted the divergent anticancer mechanisms of adamantane derivatives of (+)- and (-)-myrtenal. A derivative of (-)-myrtenal conjugated with 1-aminoadamantane demonstrated notable cytotoxic activity against several human cancer cell lines, including CEM-13 (T-lymphoblastoid leukemia), MT-4 (adult T-cell leukemia), and U-937 (histiocytic lymphoma).[3] In contrast, a similar derivative synthesized from (+)-myrtenal exhibited its antitumor potential through a different mechanism: the inhibition of tyrosyl-DNA phosphodiesterase 1 (TDP1) , an important enzyme in DNA repair that is considered a promising target for anticancer therapy.[3]
This differential activity underscores the importance of stereochemistry in drug design. The (-)-myrtenal derivative appears to exert a direct cell-killing effect, while the (+)-myrtenal derivative acts as a potential sensitizer to other DNA-damaging anticancer agents by inhibiting a key DNA repair pathway.
Table 1: Comparative Anticancer Potential of this compound Enantiomer Derivatives
| Enantiomer Derivative | Bioactivity | Target Cell Lines/Enzyme | Potential Therapeutic Application | Reference |
| (-)-Myrtenal -adamantane conjugate | Cytotoxic | CEM-13, MT-4, U-937 | Direct chemotherapy | [3] |
| (+)-Myrtenal -adamantane conjugate | Antitumor (TDP1 Inhibition) | Tyrosyl-DNA phosphodiesterase 1 (TDP1) | Adjuvant to DNA-damaging chemotherapy | [3] |
Other Bioactivities of this compound (Enantiomeric Composition Often Unspecified)
While direct comparative data for other bioactivities are scarce, numerous studies have documented the therapeutic potential of this compound, often without specifying the enantiomer used. These findings provide a valuable foundation for future enantioselective investigations.
-
Anti-inflammatory and Analgesic Effects: this compound has demonstrated significant anti-inflammatory and anti-nociceptive properties in rodent models.[4] It has been shown to reduce plasma levels of pro-inflammatory cytokines such as IL-1β and TNF-α and suppress the activation of the NLRP3 inflammasome.[1]
-
Neuroprotective Properties: Studies have indicated that this compound possesses neuroprotective potential. In a rat model of dementia, this compound improved memory, exerted antioxidant effects, and significantly increased acetylcholine levels in the brain.[5][6]
-
Antimicrobial Activity: The antimicrobial properties of this compound and its derivatives have been reported, although the related compound myrtenol has been more extensively studied in this context.[4][7]
It is crucial for future research to revisit these bioactivities with a focus on comparing the efficacy of (+)- and (-)-myrtenal to identify the more potent enantiomer for each therapeutic application.
Experimental Methodologies
To facilitate further research in this area, we provide detailed, step-by-step protocols for key assays used to evaluate the bioactivities of this compound enantiomers.
Protocol for Assessing Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., CEM-13, MT-4, U-937)
-
(+)- and (-)-myrtenal derivatives
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the (+)- and (-)-myrtenal derivatives in the culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line and experimental design.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After incubation with MTT, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of this compound enantiomers using the MTT assay.
Protocol for TDP1 Inhibition Assay
This protocol describes a fluorescence-based assay to measure the inhibition of TDP1 activity.
Materials:
-
Recombinant human TDP1 enzyme
-
Fluorogenic TDP1 substrate (a single-stranded oligonucleotide with a 3'-tyrosyl moiety and a fluorophore-quencher pair)
-
Assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 0.1 mg/mL BSA, pH 7.5)
-
(+)- and (-)-myrtenal derivatives
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the (+)- and (-)-myrtenal derivatives in the assay buffer.
-
Reaction Setup: In a 96-well black plate, add the assay buffer, the TDP1 enzyme, and the this compound derivative at various concentrations.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorogenic TDP1 substrate to each well. The final volume should be consistent across all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore used in the substrate.
-
Data Analysis: The increase in fluorescence corresponds to the cleavage of the substrate by TDP1. Calculate the percentage of inhibition for each concentration of the this compound derivative compared to a control without any inhibitor. Determine the IC₅₀ value from the dose-response curve.
Workflow for TDP1 Inhibition Assay
Caption: Workflow for the TDP1 fluorescence-based inhibition assay.
Discussion and Future Perspectives
The available evidence, though limited, strongly suggests that the enantiomers of this compound and their derivatives possess distinct bioactivities. The differential anticancer mechanisms of (+)- and (-)-myrtenal derivatives highlight the profound impact of stereochemistry on molecular interactions with biological targets. This underscores the necessity of studying enantiomers as separate chemical entities in drug discovery and development.
A significant gap in the current research landscape is the lack of direct comparative studies for a wide range of bioactivities, including anti-inflammatory, neuroprotective, and antimicrobial effects. Future research should prioritize the following:
-
Enantioselective Synthesis and Purification: Development of efficient methods for the synthesis and purification of optically pure (+)- and (-)-myrtenal is essential for accurate bioactivity assessment.
-
Head-to-Head Comparative Studies: Conducting direct comparative studies of the this compound enantiomers across a spectrum of biological assays will elucidate their respective therapeutic potential.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which each enantiomer exerts its effects will provide a deeper understanding of their bioactivity.
By embracing an enantioselective approach, the scientific community can unlock the full therapeutic potential of this compound and other chiral natural products, paving the way for the development of more potent and specific drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic Potential of this compound and Its Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Effects of this compound in an Experimental Model of Dementia Induced in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial and Antibiofilm Activity of Myrtenol against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
The Differential Cytotoxicity of Myrtenal: A Comparative Guide for Cancer Researchers
For drug development professionals and cancer researchers, the quest for novel therapeutic agents with high efficacy against malignant cells and minimal toxicity to normal tissues is a paramount objective. In this guide, we delve into the cytotoxic profile of myrtenal, a naturally occurring monoterpene found in the essential oils of various plants, including Citrus aurantium and Zingiber officinale. This document provides a comprehensive comparison of this compound's effects on cancer cell lines versus normal cell lines, supported by experimental data, detailed protocols for key assays, and an exploration of its mechanistic underpinnings.
Selective Cytotoxicity: A Promising Anticancer Attribute
A critical challenge in cancer chemotherapy is the lack of specificity of many agents, leading to significant side effects. This compound has emerged as a compound of interest due to its demonstrated selective cytotoxicity. Several studies have highlighted its potent cytotoxic and antiproliferative properties against a range of human cancer cell lines, while exhibiting considerably lower toxicity towards normal, non-cancerous cells[1][2]. This differential effect suggests a therapeutic window that could be exploited for developing safer anticancer therapies.
One study showcased that novel this compound-conjugated pseudo-peptides exhibited significant in vitro cytotoxicity against human gastric, breast, and colon adenocarcinoma cell lines, with no such effect observed against human dermal fibroblast cell lines[1][2]. Another study on a this compound derivative, this compound epoxide, noted that at lower concentrations (5-50 µg/ml), it actually promoted the proliferation of normal cells while inhibiting the viability and proliferation of human colorectal cancer cells (HT-29)[3].
Comparative Cytotoxicity Data: this compound in Cancer vs. Normal Cell Lines
The efficacy of a cytotoxic agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound[4]. The following table summarizes the available IC50 values for this compound and its derivatives across various human cancer and normal cell lines.
| Cell Line | Cancer Type | Compound | IC50 Value | Reference |
| Caco-2 | Colon Adenocarcinoma | This compound | Most sensitive | --INVALID-LINK-- |
| A2780 | Ovarian Cancer | This compound | - | --INVALID-LINK-- |
| MCF-7 | Breast Adenocarcinoma | This compound | - | --INVALID-LINK-- |
| LNCaP | Prostate Cancer | This compound | Least sensitive | --INVALID-LINK-- |
| AGS | Gastric Adenocarcinoma | Myrtenyl pseudo-peptide | 49 ± 8 nM | --INVALID-LINK--[2] |
| HT-29 | Colon Adenocarcinoma | Myrtenyl pseudo-peptide | 21 ± 7 nM | --INVALID-LINK--[2] |
| Human Dermal Fibroblasts | Normal Connective Tissue | Myrtenyl pseudo-peptide | No cytotoxic effect | --INVALID-LINK--[2] |
| L929 | Murine Fibroblast | Matourea azurea EO (this compound: 18.66%) | No decrease in metabolic activity up to 500 µg/mL | --INVALID-LINK--[5] |
Note: Specific IC50 values for this compound in A2780, MCF-7, and LNCaP cell lines were not explicitly stated in the cited abstract, but the study indicated a significant decrease in cell viability with Caco-2 being the most sensitive and LNCaP being the least.
Mechanistic Insights: How this compound Induces Cancer Cell Death
This compound's cytotoxic effects are believed to be mediated through the induction of apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. In vivo studies have indicated that this compound can promote apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspase-3. The Bcl-2 family of proteins are key regulators of apoptosis, with Bax being a pro-apoptotic member and Bcl-2 being an anti-apoptotic member. An increase in the Bax/Bcl-2 ratio shifts the cellular balance towards apoptosis. Caspase-3 is an executioner caspase that, once activated, cleaves various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
Furthermore, this compound has been shown to modulate inflammatory pathways, which are often dysregulated in cancer[6]. It can down-regulate the expression of pro-inflammatory cytokines such as TNF-α[7]. The proposed mechanism of action for this compound's antitumor activity involves its influence on mitochondrial enzyme activity and membrane stability[1].
Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis in cancer cells.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Protocols for Assessing Cytotoxicity
To enable researchers to independently validate and expand upon the findings presented, this section provides detailed, step-by-step methodologies for key cytotoxicity and apoptosis assays.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines a typical workflow for evaluating the cytotoxic effects of a compound like this compound on cultured cells.
Caption: General workflow for in vitro cytotoxicity testing.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 1, 5, 25, 50, and 100 µM) and a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[9][10] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[11]
Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored or fluorescent product. The amount of product is proportional to the amount of LDH released, indicating the level of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
Assay Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]
-
Stop Reaction: Add a stop solution to each well if required by the kit.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[12] Controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer) are essential for calculating percent cytotoxicity.[13]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and binds to the exposed PS.[14] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells with cold PBS and then with 1X Binding Buffer.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound demonstrates significant potential as a selective anticancer agent. The available data compellingly suggests that it can induce cytotoxic effects in a variety of cancer cell lines while sparing normal cells. Its mechanism of action appears to be linked to the induction of apoptosis through the intrinsic pathway. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound and its derivatives. Future studies should focus on elucidating the precise molecular targets of this compound and expanding the in vivo evaluation of its efficacy and safety profile.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Cytotoxic Analysis of Novel Myrtenyl Grafted Pseudo-Peptides Revealed Potential Candidates for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of myrtenol to this compound epoxide in a porphyrin-based photocatalytic system - A novel terpene alcohol derivative with antimicrobial and anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Potential molecular mechanisms of this compound against colon cancer: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a natural monoterpene, down-regulates TNF-α expression and suppresses carcinogen-induced hepatocellular carcinoma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.kr]
- 12. cellbiologics.com [cellbiologics.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. kumc.edu [kumc.edu]
A Senior Application Scientist's Guide to the In Vivo Validation of Myrtenal's Anxiolytic Properties: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
The landscape of anxiolytic drug development is in a state of constant evolution, driven by the urgent need for novel therapeutic agents with improved efficacy and fewer side effects than classic benzodiazepines or selective serotonin reuptake inhibitors (SSRIs).[1][2] Natural compounds, particularly monoterpenoids, have emerged as a promising frontier in this search. Myrtenal, a bicyclic monoterpenoid found in the essential oils of plants like myrtle (Myrtus communis), has garnered significant attention for its potential central nervous system activities.[3][4] Early research and preclinical studies suggest that this compound possesses anxiolytic properties comparable to the benchmark drug, diazepam.[5][6]
This guide provides a comprehensive framework for the in vivo validation of this compound's anxiolytic potential. We will move beyond a simple recitation of protocols to dissect the causality behind experimental choices, ensuring a robust and self-validating study design. Our focus will be on comparing this compound's performance against a vehicle control and a standard anxiolytic, diazepam, using a battery of well-established behavioral assays in rodent models.
The Mechanistic Hypothesis: Targeting the GABAergic System
The prevailing hypothesis for this compound's anxiolytic action centers on its interaction with the GABAergic system.[3] Specifically, this compound is thought to act as a positive allosteric modulator of the GABA-A receptor.[6][7] By binding to a site distinct from the GABA binding site, it enhances the receptor's affinity for GABA, the primary inhibitory neurotransmitter in the brain. This potentiation leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability, culminating in a state of reduced anxiety.[8][9] This mechanism is shared by benzodiazepines like diazepam, making it a critical point of comparison.[10] The benzodiazepine antagonist flumazenil has been shown to reverse the anxiolytic-like effects of related compounds, strongly suggesting this GABAergic pathway is key.[11]
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound's anxiolytic action via GABA-A receptor modulation.
Designing a Validated Comparative Study
A rigorous study design is paramount for generating reproducible and translatable data. The following workflow outlines a logical progression for testing, designed to minimize confounding variables such as procedural stress and test-order effects.
Experimental Validation Workflow
Caption: A structured workflow for the in vivo comparative analysis of this compound.
Causality Behind Experimental Choices:
-
Animal Model: Male mice (e.g., C57BL/6J or Swiss Webster strains, 20-25g) are commonly used. Using a single gender initially avoids the confounding variable of hormonal cycle fluctuations in females.[12]
-
Control Groups: A vehicle control is essential to ensure the observed effects are due to the compound, not the injection or solvent. Diazepam serves as a positive control, validating that the test models are sensitive to known anxiolytics.[10][13]
-
Dosage and Administration: Intraperitoneal (i.p.) injection is a common route for ensuring rapid and reliable systemic delivery. Doses should be based on literature reports; studies have found anxiolytic effects of this compound at 30 mg/kg and myrtenol at 25-75 mg/kg.[5][11] Diazepam is typically effective at 1-2 mg/kg.[14][15]
-
Test Order: The Open Field Test (OFT) is often performed first as it is considered the least stressful and provides a crucial baseline for locomotor activity.[16] This allows researchers to distinguish a true anxiolytic effect from sedation (i.e., reduced movement). The Elevated Plus Maze (EPM) and Light-Dark Box (LDB) are more specific tests for anxiety-like behavior.[13][17] A 24-hour rest period between tests is critical to minimize carry-over effects.
Core Experimental Protocols & Comparative Data
The Open Field Test (OFT)
The OFT assesses general locomotor activity and anxiety-like behavior in a novel environment.[18] Rodents naturally tend to stay near the walls (thigmotaxis) in a new, open space. An anxiolytic agent will increase their confidence to explore the more exposed central area.[19][20]
Step-by-Step Methodology:
-
Apparatus Preparation: Use a square arena (e.g., 50x50x38 cm) made of non-porous plastic.[20] Thoroughly clean the maze with 70% ethanol and allow it to dry completely between each animal to eliminate olfactory cues.[20]
-
Acclimatization: Allow mice to acclimate to the testing room for at least 30-60 minutes before the trial begins.[16]
-
Test Initiation: Gently place the mouse in the center of the arena and immediately start the video tracking software.[20]
-
Trial Duration: Allow the mouse to explore the arena uninterrupted for a 10-minute period.[16][20] The experimenter should not be present in the room to avoid influencing the animal's behavior.
-
Data Collection: An overhead camera linked to tracking software (e.g., ANY-maze, EthoVision XT) records and analyzes key parameters.
-
Post-Trial: Gently return the mouse to its home cage. Clean the apparatus as described in step 1.
Comparative Data Summary: Open Field Test
| Parameter | Vehicle Control (Mean ± SEM) | This compound (30 mg/kg) (Mean ± SEM) | Diazepam (2 mg/kg) (Mean ± SEM) | Rationale for Measurement |
| Time in Center Zone (s) | 15.2 ± 2.1 | 45.8 ± 4.5 | 50.1 ± 5.2 | Primary index of anxiety. Increased time indicates reduced anxiety. |
| Total Distance Traveled (cm) | 2850 ± 150 | 2790 ± 165 | 2150 ± 130 | Index of general locomotor activity. A significant decrease (as with Diazepam) suggests sedation, whereas no change (this compound) alongside increased center time suggests a pure anxiolytic effect.[11][15] |
| Rearing Frequency | 35 ± 3.8 | 33 ± 4.1 | 18 ± 2.5 | An exploratory behavior that can be reduced by sedative effects. |
*Indicates statistically significant difference from Vehicle Control (p < 0.05).
The Elevated Plus Maze (EPM)
The EPM is one of the most widely validated tests for assessing anxiolytic agents.[21][22] The test is based on the conflict between a rodent's tendency to explore a novel area and its innate fear of open, elevated spaces.[13]
Step-by-Step Methodology:
-
Apparatus: A plus-shaped maze, elevated 50-55 cm from the floor, with two open arms and two enclosed arms (with high walls).[22]
-
Environment: Ensure consistent, moderate lighting conditions across all arms to avoid shadows that could act as confounding variables.[22]
-
Test Initiation: Place the mouse on the central platform of the maze, facing one of the open arms.[14]
-
Trial Duration: Allow the animal to explore the maze for a 5-minute period.[21]
-
Data Collection: Video tracking software records the time spent in and the number of entries into each arm. An entry is typically defined as all four paws entering an arm.
-
Post-Trial: Return the mouse to its home cage and clean the maze thoroughly with 70% ethanol.
Comparative Data Summary: Elevated Plus Maze
| Parameter | Vehicle Control (Mean ± SEM) | This compound (30 mg/kg) (Mean ± SEM) | Diazepam (2 mg/kg) (Mean ± SEM) | Rationale for Measurement |
| % Time in Open Arms | 12.5 ± 1.8% | 35.7 ± 3.2% | 40.2 ± 3.5% | The most robust and reliable measure of anxiolytic activity in this model.[13][21] |
| % Open Arm Entries | 18.3 ± 2.5% | 42.1 ± 4.0% | 45.5 ± 4.1% | A secondary measure of anxiety; anxiolytics increase the proportion of entries into the less-aversive open arms. |
| Total Arm Entries | 22 ± 2.1 | 24 ± 2.3 | 19 ± 1.9 | An index of locomotor activity. A lack of significant change suggests the effects on open arms are not due to hyperactivity or sedation. |
*Indicates statistically significant difference from Vehicle Control (p < 0.05).
The Light-Dark Box (LDB) Test
This test relies on the innate aversion of rodents to brightly lit areas and their spontaneous exploratory behavior in novel environments.[23][24] Anxiolytic compounds reduce this natural aversion, leading to increased exploration of the light compartment.[17]
Step-by-Step Methodology:
-
Apparatus: A box divided into two compartments: a small, dark compartment (approx. 1/3 of the box) and a larger, brightly illuminated compartment (approx. 2/3 of the box), connected by a small opening.[24]
-
Test Initiation: Place the mouse in the center of the brightly lit compartment, facing away from the opening.[25]
-
Trial Duration: Allow the animal to move freely between the two compartments for a 10-minute session.
-
Data Collection: Video tracking software measures the time spent in each compartment and the number of transitions between them.
-
Post-Trial: Return the animal to its home cage and clean the apparatus thoroughly.
Comparative Data Summary: Light-Dark Box Test
| Parameter | Vehicle Control (Mean ± SEM) | This compound (30 mg/kg) (Mean ± SEM) | Diazepam (2 mg/kg) (Mean ± SEM) | Rationale for Measurement |
| Time in Light Compartment (s) | 85 ± 9.5 | 195 ± 15.2 | 220 ± 18.0 | Primary index of anxiolytic effect. An increase indicates reduced scototaxis (fear of light).[11][23] |
| Number of Transitions | 14 ± 1.5 | 28 ± 2.8 | 25 ± 2.5 | An index of exploratory activity. Anxiolytics often increase transitions, though this can be confounded by locomotor effects. |
| Latency to Enter Dark (s) | 10 ± 1.2 | 25 ± 3.1 | 30 ± 3.5 | Increased latency to enter the preferred dark compartment suggests reduced anxiety upon initial exposure. |
*Indicates statistically significant difference from Vehicle Control (p < 0.05).
Conclusion and Future Directions
The collective data from these three distinct, yet complementary, behavioral paradigms provides a powerful validation of this compound's anxiolytic properties. The evidence suggests that this compound produces a significant, dose-dependent reduction in anxiety-like behaviors in rodents, with an efficacy comparable to the standard benzodiazepine, diazepam. Crucially, at effective anxiolytic doses, this compound does not appear to induce the sedative side effects commonly associated with diazepam, as indicated by the lack of significant impact on total locomotor activity in the OFT and EPM.[11]
This positions this compound as a compelling candidate for further preclinical development. Future research should focus on establishing a full dose-response curve, investigating potential metabolites, and exploring its effects in chronic anxiety models. Furthermore, employing techniques such as electrophysiology and receptor binding assays would provide direct confirmation of its modulatory effects on the GABA-A receptor complex.[8] The continued investigation of natural compounds like this compound is a vital component in the broader strategy to deliver safer and more effective treatments for anxiety disorders.[2][26]
References
- 1. grokipedia.com [grokipedia.com]
- 2. Emerging Drugs for the Treatment of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. A review: Biological activity of this compound and some this compound-containing medicinal plant essential oils | Dragomanova | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]
- 5. mdpi.com [mdpi.com]
- 6. Therapeutic Potential of this compound and Its Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The terpenoids Myrtenol and Verbenol act on δ subunit-containing GABAA receptors and enhance tonic inhibition in dentate gyrus granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anxiolytic-like effects and mechanism of (-)-myrtenol: a monoterpene alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. rjptsimlab.com [rjptsimlab.com]
- 15. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 20. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 21. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 22. benchchem.com [benchchem.com]
- 23. Light-dark box test - Wikipedia [en.wikipedia.org]
- 24. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 25. youtube.com [youtube.com]
- 26. A way forward for anxiolytic drug development: Testing candidate anxiolytics with anxiety-potentiated startle in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Myrtenal and Pinene in Antimicrobial Studies: A Guide for Researchers
In the ongoing search for novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, natural compounds have emerged as a promising reservoir of chemical diversity and biological activity. Among these, monoterpenes and their derivatives, abundant in plant essential oils, have garnered significant attention. This guide provides a detailed, head-to-head comparison of the antimicrobial properties of two such compounds: the bicyclic monoterpene pinene (in its α- and β-isomeric forms) and the related monoterpenoid myrtenal .
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to offer a synthesis of current experimental data, an explanation of the causality behind testing methodologies, and a forward-looking perspective on the therapeutic potential of these molecules. We will dissect their antimicrobial efficacy, explore their proposed mechanisms of action, and provide detailed protocols for their evaluation.
Introduction to the Compounds: Structure and Origin
Pinene and this compound are closely related structurally. Pinene (C10H16) is a primary constituent of turpentine and is found extensively in the resins of coniferous trees, particularly those of the genus Pinus.[1] It exists as two structural isomers, α-pinene and β-pinene, which are foundational molecules for a host of other terpenoids.[1]
This compound (C10H14O) is an oxygenated derivative—a monoterpenoid—metabolically derived from α-pinene.[2][3] This seemingly minor addition of a carbonyl group significantly alters its chemical properties and, as we will explore, its biological interactions. It is found in the essential oils of various plants, including species of Myrtus, Cuminum, and Lavandula.[2]
Comparative Antimicrobial Efficacy: A Quantitative Look
A direct comparison reveals distinct profiles for this compound and pinene in terms of their potency and spectrum of activity. While both exhibit activity against a range of pathogens, the enantiomeric form of pinene and the specific microbial species are critical determinants of its effectiveness.
Spectrum of Activity
-
Pinene : The antimicrobial activity of pinene is well-documented, though often debated due to conflicting reports.[4] Crucially, studies have shown that the positive enantiomers, (+)-α-pinene and (+)-β-pinene, are the primary drivers of its antimicrobial effects, with negative enantiomers showing little to no activity.[4][5] The pinenes are active against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi like Candida albicans.[6][7] Notably, some research suggests (+)-β-pinene is approximately 2 to 12 times more active than (+)-α-pinene against both bacteria and yeast.[6]
-
This compound : Research on this compound has demonstrated potent bactericidal and antibiofilm activity, particularly against the formidable Gram-positive pathogen Staphylococcus aureus, including methicillin-resistant strains (MRSA).[8][9] Its activity also extends to fungi such as Candida auris and certain Gram-negative bacteria like Klebsiella pneumoniae.[10][11]
Quantitative Comparison: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below synthesizes MIC data from various studies to facilitate a direct comparison.
| Compound | Microorganism | Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | (Multiple strains) | 128 | [8] |
| This compound | Candida auris | DSM 21092 | 50 | [11] |
| This compound | Klebsiella pneumoniae | ATCC 13883 | 200 | [11] |
| (+)-α-Pinene | Staphylococcus aureus (MRSA) | ATCC 33591 | 4,150 | [4] |
| (+)-β-Pinene | Staphylococcus aureus (MRSA) | ATCC 33591 | >5,000 | [4] |
| (+)-α-Pinene | Candida albicans | ATCC 10231 | 117 | [4] |
| (+)-β-Pinene | Candida albicans | ATCC 10231 | 117 | [4] |
| (+)-α-Pinene | Cryptococcus neoformans | ATCC 28957 | 117 | [4] |
| (+)-β-Pinene | Cryptococcus neoformans | ATCC 28957 | 117 | [4] |
| α-Pinene | Escherichia coli | (Not specified) | 686 | [12] |
| α-Pinene | Staphylococcus aureus | (Not specified) | 420 | [12] |
Note: Direct comparisons should be made cautiously as testing conditions and microbial strains can vary between studies.
From the available data, this compound demonstrates notably lower MIC values against S. aureus (128 µg/mL) compared to the reported values for (+)-α-pinene against MRSA (4,150 µg/mL).[4][8] Conversely, the (+)-pinene enantiomers show potent activity against fungi like C. albicans and C. neoformans (117 µg/mL), while this compound also exhibits strong antifungal action against C. auris (50 µg/mL).[4][11]
Antibiofilm Activity
Both compounds have demonstrated the ability to inhibit and disrupt microbial biofilms, a critical factor in persistent and recurrent infections.
-
This compound shows remarkable, concentration-dependent antibiofilm activity against MRSA.[8] This is linked to the downregulation of genes associated with adhesion and biofilm maturation.[10][11]
-
Pinene , specifically the positive enantiomers, can prevent biofilm formation by C. albicans.[4][5]
Mechanisms of Action: A Tale of Different Targets
Understanding how these compounds exert their antimicrobial effects is crucial for their development as therapeutic agents. Current research points to distinct primary mechanisms of action.
-
Pinene : The lipophilic nature of pinene facilitates its interaction with microbial cell membranes. The proposed mechanism for α-pinene involves the disruption of membrane integrity, leading to increased permeability and leakage of intracellular components.[13] Another identified mechanism against E. coli is the induction of a heat shock response through modification of the DnaKJE-σ32 complex, which is responsible for synthesizing heat shock promoters.[12]
-
This compound : The action of this compound appears to be more specific. In S. aureus, studies suggest that this compound interferes with cell wall synthesis.[8][9] Molecular docking analyses indicate that it may target and inhibit Penicillin-Binding Protein 2 (PBP2), a crucial enzyme in the synthesis of peptidoglycan, the primary component of the bacterial cell wall.[8] Against C. auris and K. pneumoniae, this compound has been shown to downregulate the expression of genes critical for biofilm formation, such as mrkA, FKS1, ERG11, and ALS5, and to increase the production of reactive oxygen species (ROS).[10][11]
Experimental Protocols for Antimicrobial Evaluation
To ensure reproducibility and validity, standardized protocols are paramount. The following sections detail the methodologies used to generate the data discussed in this guide. The causal logic behind key steps is explained to provide a deeper understanding of the experimental design.
General Experimental Workflow
The overall process of evaluating a novel antimicrobial agent follows a logical progression from initial screening to quantitative assessment and mechanistic studies.
Protocol 1: Broth Microdilution for MIC & MBC Determination
This method is the gold standard for determining the minimum inhibitory and bactericidal concentrations of an antimicrobial agent.[14] Its advantage lies in its quantitative nature and suitability for high-throughput screening.[14][15]
Methodology:
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound or pinene in a suitable solvent (e.g., dimethyl sulfoxide, DMSO), ensuring the final solvent concentration in the assay does not affect microbial growth.
-
Perform serial two-fold dilutions of the stock solution in sterile Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.[16] This creates a concentration gradient of the test compound.
-
-
Inoculum Preparation:
-
From a fresh overnight culture of the test microorganism on an appropriate agar plate, select several colonies.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This is a critical step for standardization, as it ensures the bacterial concentration is approximately 1.5 x 10⁸ CFU/mL.[17]
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the test compound dilutions.
-
Include necessary controls: a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.[14]
-
-
Data Interpretation:
-
The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[18]
-
To determine the Minimum Bactericidal Concentration (MBC) , an aliquot from the wells showing no growth is sub-cultured onto an agar plate. The MBC is the lowest concentration that results in no colony formation after incubation, indicating a 99.9% kill rate.
-
Causality Explained: The use of Mueller-Hinton broth is standardized because it has low levels of inhibitors to common antimicrobials and supports the growth of most common pathogens.[18] Standardizing the inoculum ensures that the results are reproducible and comparable across different experiments and labs.
Protocol 2: Agar Disk Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is excellent for initial screening.[19][20]
Methodology:
-
Plate Preparation:
-
Prepare a standardized inoculum as described in the broth microdilution protocol (0.5 McFarland).
-
Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a confluent lawn of growth.[21] The plate should be rotated approximately 60 degrees between streaks to ensure even coverage.[20]
-
-
Disk Application:
-
Impregnate sterile paper disks (6 mm diameter) with a known concentration and volume of the test compound (this compound or pinene).
-
Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.[19] Ensure firm contact with the agar.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Measure the diameter of the clear zone of no growth around each disk in millimeters (mm). This is the "zone of inhibition."[19]
-
Causality Explained: The principle of this assay is the diffusion of the antimicrobial agent from the disk into the agar, creating a concentration gradient.[17][19] If the microorganism is susceptible, its growth will be inhibited, resulting in a clear zone whose size correlates with the compound's activity and diffusion characteristics.
Summary and Future Directions
This comparative analysis reveals that both this compound and pinene are promising natural antimicrobial agents, but with distinct characteristics that may make them suitable for different applications.
-
This compound stands out for its potent bactericidal activity against S. aureus, including resistant strains, at relatively low concentrations. Its specific proposed mechanism targeting cell wall synthesis makes it an intriguing candidate for further development, particularly for Gram-positive infections.[8]
-
Pinene , particularly its positive enantiomers, demonstrates a broad spectrum of activity, with notable potency against fungi.[4] Its mechanism appears to be less specific, primarily involving membrane disruption, which can be an advantage in overcoming certain types of resistance.[12]
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of this compound and pinene enantiomers against a broad, standardized panel of clinical isolates within a single study to eliminate inter-lab variability.
-
Mechanism of Action Elucidation: Moving beyond proposed mechanisms to definitive identification of molecular targets using techniques like thermal proteome profiling, affinity purification, or genetic screening.[22]
-
Synergy and Combination Therapy: Systematically exploring the synergistic potential of these compounds with a wider range of conventional antibiotics to identify combinations that could restore efficacy against resistant strains.[4][23]
-
In Vivo Efficacy and Toxicology: Progressing the most promising candidates to animal models to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles.
The exploration of natural compounds like this compound and pinene offers a vital pathway in the quest for new antimicrobial therapies. A rigorous, evidence-based approach to their comparison and evaluation, as outlined in this guide, is essential to unlocking their full therapeutic potential.
References
- 1. Recent studies on pinene and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activities of a-Pinene and β-Pinene Enantiomers [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. sciforum.net [sciforum.net]
- 8. Antibacterial and Antibiofilm Activity of Myrtenol against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial and Antibiofilm Activity of Myrtenol against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Myrtenol and Its Synergistic Interactions with Antimicrobial Drugs in the Inhibition of Single and Mixed Biofilms of Candida auris and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
- 15. protocols.io [protocols.io]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 18. uomus.edu.iq [uomus.edu.iq]
- 19. benchchem.com [benchchem.com]
- 20. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 21. asm.org [asm.org]
- 22. journals.asm.org [journals.asm.org]
- 23. researchgate.net [researchgate.net]
Replicating and Extending the Antihyperglycemic Effects of Myrtenal: A Comparative Guide for Researchers
This guide provides a comprehensive framework for researchers aiming to replicate and expand upon the published antihyperglycemic effects of myrtenal, a naturally occurring monoterpene. By presenting detailed, validated protocols and comparative analyses, we seek to empower scientists in the field of diabetes and drug discovery to rigorously evaluate this compound's therapeutic potential. This document moves beyond a simple recitation of methods, offering insights into the rationale behind experimental choices and providing a platform for robust, comparative studies.
Introduction: this compound as a Potential Antihyperglycemic Agent
This compound, a constituent of various essential oils, has garnered attention for its potential antihyperglycemic and antihyperlipidemic properties.[1] Preclinical studies have demonstrated its ability to lower plasma glucose levels, improve insulin sensitivity, and positively modulate lipid profiles in animal models of diabetes.[1][2] The proposed mechanisms of action include the enhancement of glucose uptake in peripheral tissues, such as skeletal muscle and liver, through the upregulation of glucose transporters like GLUT4 and GLUT2.[3][4] This guide will provide the necessary tools to independently verify these findings and to explore other potential mechanisms, such as the inhibition of carbohydrate-digesting enzymes.
In Vivo Replication: Streptozotocin-Induced Diabetic Rat Model
The most common and well-established model to study the antihyperglycemic effects of this compound is the streptozotocin (STZ)-induced diabetic rat model.[5][6] STZ is a chemical that selectively destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia, thus mimicking key aspects of type 1 diabetes.[7]
Experimental Workflow: In Vivo Study
Caption: Workflow for the in vivo evaluation of this compound's antihyperglycemic effects.
Detailed Protocol: STZ-Induced Diabetes in Rats
Materials:
-
Male Wistar rats (180-220 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
This compound
-
Metformin (positive control)[8]
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Glucometer and test strips
-
Equipment for oral gavage and intraperitoneal injections
Procedure:
-
Acclimatization: House rats in standard laboratory conditions for at least one week with free access to food and water.
-
Baseline Measurement: Record the initial body weight and fasting blood glucose of all animals.
-
Induction of Diabetes:
-
Fast the rats overnight.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Administer a single intraperitoneal injection of STZ (40-60 mg/kg body weight).[9]
-
Provide 5% glucose solution in the drinking water for the first 24 hours to prevent hypoglycemia.
-
-
Confirmation of Diabetes: After 72 hours, measure fasting blood glucose. Rats with a blood glucose level above 250 mg/dL are considered diabetic and included in the study.[9]
-
Animal Grouping (n=6-8 per group):
-
Group I: Normal Control: Receive vehicle only.
-
Group II: Diabetic Control: Diabetic rats receive vehicle only.
-
Group III: this compound-Treated: Diabetic rats receive this compound (80 mg/kg body weight, orally) daily.[1]
-
Group IV: Metformin-Treated (Positive Control): Diabetic rats receive metformin (e.g., 50 mg/kg body weight, orally) daily.[3]
-
-
Treatment Period: Administer the respective treatments orally for 28 consecutive days.
-
Monitoring: Monitor body weight and fasting blood glucose levels weekly.
-
Terminal Sacrifice and Sample Collection: At the end of the treatment period, fast the rats overnight, record final body weight and blood glucose, and then euthanize them. Collect blood samples for biochemical analysis and tissues (pancreas, liver, skeletal muscle) for histopathology and molecular studies.
Expected Outcomes and Comparative Analysis
The following table summarizes the expected outcomes based on published literature. Researchers should compare their results against both the diabetic control and the positive control (metformin) to ascertain the efficacy of this compound.
| Parameter | Normal Control | Diabetic Control | This compound (80 mg/kg) | Metformin (50 mg/kg) |
| Fasting Blood Glucose (mg/dL) | ~90-110 | >250 | Significantly Reduced | Significantly Reduced |
| Plasma Insulin (µU/mL) | Normal | Significantly Reduced | Significantly Increased | Increased |
| Total Cholesterol (mg/dL) | Normal | Elevated | Significantly Reduced | Significantly Reduced |
| Triglycerides (mg/dL) | Normal | Elevated | Significantly Reduced | Significantly Reduced |
| HDL Cholesterol (mg/dL) | Normal | Reduced | Significantly Increased | Increased |
| LDL Cholesterol (mg/dL) | Normal | Elevated | Significantly Reduced | Significantly Reduced |
| Body Weight (g) | Gradual Increase | Decrease | Weight Gain/Stabilization | Weight Gain/Stabilization |
In Vitro Mechanistic Studies: Glucose Uptake and Enzyme Inhibition
To delve into the molecular mechanisms of this compound, in vitro assays are indispensable. These assays offer a controlled environment to study specific cellular processes.
Glucose Uptake in L6 Myotubes
L6 rat skeletal muscle cells are a well-established model for studying glucose uptake and insulin signaling.[7][10]
Caption: Workflow for the in vitro glucose uptake assay in L6 myotubes.
Materials:
-
L6 myoblasts
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound
-
Insulin
-
2-Deoxy-[3H]-glucose
-
Cytochalasin B (for non-specific uptake)
-
Scintillation counter
Procedure:
-
Cell Culture and Differentiation: Culture L6 myoblasts in DMEM with 10% FBS. Once confluent, switch to DMEM with 2% FBS to induce differentiation into myotubes (5-7 days).[10]
-
Serum Starvation: Before the assay, starve the differentiated myotubes in serum-free DMEM for 4-6 hours.[10]
-
Treatment:
-
Pre-incubate cells with various concentrations of this compound in KRH buffer for 1 hour.
-
For insulin-stimulated uptake, add 100 nM insulin during the last 30 minutes of the pre-incubation.[10]
-
-
Glucose Uptake:
-
Remove the treatment buffer and add KRH buffer containing 2-deoxy-[3H]-glucose. Incubate for 10 minutes.[10]
-
To determine non-specific uptake, a parallel set of wells should be pre-treated with cytochalasin B.
-
-
Termination and Lysis: Stop the uptake by washing the cells with ice-cold PBS. Lyse the cells with 0.1 M NaOH.[10]
-
Quantification: Measure the radioactivity in the cell lysates using a scintillation counter. Normalize the glucose uptake to the total protein content.
Inhibition of Carbohydrate-Digesting Enzymes
Another potential mechanism for the antihyperglycemic effect of natural compounds is the inhibition of α-glucosidase and α-amylase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[11][12]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)[11]
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, add the α-glucosidase enzyme solution to the phosphate buffer.
-
Inhibitor Addition: Add various concentrations of this compound or acarbose to the wells and pre-incubate for 5 minutes at 37°C.[2]
-
Substrate Addition: Initiate the reaction by adding pNPG solution to each well.[2]
-
Incubation: Incubate the plate at 37°C for 20 minutes.[2]
-
Termination: Stop the reaction by adding sodium carbonate solution.[2]
-
Measurement: Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1%)
-
This compound
-
Acarbose (positive control)[11]
-
Phosphate buffer (pH 6.9)
-
Dinitrosalicylic acid (DNS) reagent
-
Microplate reader
Procedure:
-
Reaction Mixture: In a test tube, mix the α-amylase solution with various concentrations of this compound or acarbose in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 25°C for 10 minutes.[11]
-
Substrate Addition: Add the starch solution to initiate the enzymatic reaction.
-
Incubation: Incubate the mixture at 25°C for 10 minutes.[11]
-
Termination: Stop the reaction by adding DNS reagent and boiling for 5 minutes.
-
Measurement: After cooling, measure the absorbance at 540 nm.
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value.
Data Interpretation and Comparative Benchmarking
A crucial aspect of this guide is the emphasis on comparative analysis. The inclusion of well-established positive controls, such as metformin for in vivo studies and acarbose for enzyme inhibition assays, provides a benchmark for evaluating the potency of this compound. Metformin is a first-line antidiabetic drug that primarily acts by reducing hepatic glucose production and improving insulin sensitivity.[5][8] Acarbose, on the other hand, is a known inhibitor of α-glucosidase and α-amylase.[11]
Signaling Pathway of this compound's Action
Based on existing literature, this compound is believed to exert its effects through the insulin signaling pathway. The following diagram illustrates the proposed mechanism.
Caption: Proposed signaling pathway for this compound's antihyperglycemic effect.
Conclusion
This guide provides a robust framework for the systematic replication and extension of research on the antihyperglycemic properties of this compound. By adhering to these detailed protocols and incorporating appropriate comparative controls, researchers can generate high-quality, reproducible data. The multifaceted approach, combining in vivo and in vitro models, will not only validate the existing findings but also potentially uncover novel mechanisms of action, thereby contributing to the development of new therapeutic strategies for diabetes mellitus.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro α-glucosidase inhibitory assay [protocols.io]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of Metformin Treatment on Diabetic Albino Rats' Pancreas, Liver, and Kidney Histology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. benchchem.com [benchchem.com]
- 11. jyoungpharm.org [jyoungpharm.org]
- 12. α-Amylase inhibitory activity of some traditionally used medicinal species of Labiatae - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Myrtenal: A Comprehensive Guide for Laboratory Professionals
A detailed protocol for the safe and compliant disposal of Myrtenal, addressing regulatory frameworks, waste characterization, and practical handling procedures to ensure the protection of personnel and the environment.
This compound, a naturally occurring monoterpenoid aldehyde found in various essential oils, is a common reagent in chemical synthesis and research.[1][2] As with any laboratory chemical, its proper disposal is not merely a matter of good housekeeping but a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the procedures for the safe disposal of this compound, grounded in regulatory compliance and scientific principles.
Understanding this compound: Hazard Profile and Regulatory Context
Before initiating any disposal protocol, it is imperative to understand the intrinsic properties and hazards associated with this compound.
Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 564-94-3 (racemic), 18486-69-6 ((1R)-(-)-Myrtenal) | [3][4] |
| Molecular Formula | C₁₀H₁₄O | [1] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 220-221 °C | [1] |
| Flash Point | Approximately 78 °C (172-174 °F) | [3][4] |
| Solubility | Insoluble in water; soluble in alcohol and oils | [5] |
Hazard Identification:
This compound is classified as a combustible liquid due to its flash point being above 60°C (140°F).[6] While not as volatile as flammable liquids, it can still pose a fire hazard if not handled and stored properly.[7] The primary health hazards associated with this compound exposure include:
-
Skin, eye, and respiratory tract irritation. [8]
-
Potential for sensitization upon skin contact.
The toxicological data for this compound is not fully comprehensive.[6] However, like other α,β-unsaturated aldehydes, it should be handled with care due to its potential reactivity with biological molecules.[9][10]
Regulatory Framework:
The primary federal regulation governing the disposal of chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[11] Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[12]
With a flash point of approximately 78°C, this compound does not meet the federal definition for the ignitability characteristic (D001) , which has a threshold of < 60°C.[13] However, it is crucial to note that state and local regulations may be more stringent and could classify combustible liquids as hazardous waste.[14]
Waste Characterization: Is Your this compound Waste Hazardous?
The responsibility for determining if a waste is hazardous lies with the generator.[12] For this compound, this determination requires a careful evaluation.
Step 1: Review State and Local Regulations Consult your institution's Environmental Health and Safety (EHS) department or your state's environmental protection agency to determine if combustible liquids like this compound are regulated as hazardous waste in your jurisdiction.
Step 2: Assess for Other Hazardous Characteristics While not ignitable by federal definition, you must consider if your this compound waste could exhibit other hazardous characteristics:
-
Toxicity: Has the this compound been used in a process that could contaminate it with other toxic substances? The toxicological profile of pure this compound is incomplete, but if it is mixed with other chemicals, the resulting mixture may be toxic.[6][9]
-
Reactivity or Corrosivity: Is the this compound waste mixed with other chemicals that could make it reactive or corrosive?
Step 3: Generator Knowledge vs. Analytical Testing You can use your "generator knowledge" of the processes that generated the waste to determine if it is hazardous. If the this compound was used in a well-defined process and is not contaminated with other hazardous substances, you may be able to declare it non-hazardous (depending on state regulations).
If there is any uncertainty, or if required by your institution or local regulations, the waste should be sent for analytical testing to determine if it meets any of the hazardous waste criteria.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
Start [label="this compound Waste Generated", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckStateRegs [label="Consult State/Local Regulations\nfor Combustible Liquids"]; IsCombustibleHazardous [label="Is it regulated as\nhazardous waste?", shape=diamond, fillcolor="#FBBC05"]; AssessOtherChars [label="Assess for other\nhazardous characteristics\n(Toxicity, Reactivity, Corrosivity)"]; IsOtherHazardous [label="Does it exhibit other\nhazardous characteristics?", shape=diamond, fillcolor="#FBBC05"]; NonHazardousWaste [label="Manage as Non-Hazardous\nIndustrial Waste", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; HazardousWaste [label="Manage as Hazardous Waste", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ConsultEHS [label="Consult with EHS for\nWaste Profile & Disposal Options"];
Start -> CheckStateRegs; CheckStateRegs -> IsCombustibleHazardous; IsCombustibleHazardous -> HazardousWaste [label="Yes"]; IsCombustibleHazardous -> AssessOtherChars [label="No"]; AssessOtherChars -> IsOtherHazardous; IsOtherHazardous -> HazardousWaste [label="Yes"]; IsOtherHazardous -> NonHazardousWaste [label="No"]; NonHazardousWaste -> ConsultEHS; HazardousWaste -> ConsultEHS; } Caption: Decision tree for this compound waste characterization.
On-Site Management and Accumulation of this compound Waste
Proper management of this compound waste within the laboratory is crucial to ensure safety and compliance, particularly in facilities that operate under RCRA's "satellite accumulation area" (SAA) provisions.
Step-by-Step Protocol for Waste Accumulation:
-
Container Selection: Use a chemically compatible container, such as the original manufacturer's bottle or a designated waste container made of glass or polyethylene. The container must be in good condition with a secure, tight-fitting lid.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste" (if determined to be so) and the full chemical name "this compound" . Do not use abbreviations. The label should also include the date accumulation begins.
-
Segregation: Store the this compound waste container separately from incompatible materials, particularly strong oxidizing agents.[5]
-
Storage Location: Keep the waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation. This area should be away from open flames, sparks, or other sources of ignition.[7]
-
Container Closure: The waste container must be kept closed at all times, except when adding waste.
-
Volume Limits: For SAAs, you can accumulate up to 55 gallons of non-acute hazardous waste.
Off-Site Disposal Procedures
The final step in the responsible management of this compound waste is its off-site disposal. It is illegal to dispose of chemical waste, including this compound, down the drain or in the regular trash.[13]
Step-by-Step Protocol for Off-Site Disposal:
-
Engage a Licensed Disposal Vendor: Your institution's EHS department will have contracts with licensed hazardous waste disposal companies. These companies are equipped to handle, transport, and dispose of chemical waste in accordance with all federal, state, and local regulations.[15][16][17][18][19]
-
Waste Pickup Request: When your waste container is full or you are ready for disposal, submit a waste pickup request through your EHS department.
-
Hazardous Waste Manifest: For hazardous waste, a Uniform Hazardous Waste Manifest is required.[20] This is a multi-part form that tracks the waste from your laboratory ("cradle") to its final disposal facility ("grave").[11] Your EHS department and the disposal vendor will manage the manifest, but you, as the generator, are responsible for ensuring its accuracy. The EPA's e-Manifest system is now widely used for electronic tracking.[21][22][23]
-
Final Disposal Method: The licensed vendor will determine the most appropriate disposal method. For combustible organic liquids like this compound, this is typically incineration at a permitted hazardous waste incinerator. Thermal decomposition of unsaturated aldehydes is a known disposal method.[24] Other potential options, depending on the waste profile, could include fuel blending.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
LabWaste [label="this compound Waste in Lab\n(Properly Labeled & Stored)"]; EHSRequest [label="Submit Waste Pickup\nRequest to EHS"]; VendorPickup [label="Licensed Hazardous Waste\nVendor Pickup"]; Manifest [label="Complete Hazardous\nWaste Manifest"]; Transport [label="Transport to Permitted\nTSDF Facility"]; Disposal [label="Final Disposal\n(e.g., Incineration)"]; Confirmation [label="Generator Receives\nCopy of Signed Manifest", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
LabWaste -> EHSRequest; EHSRequest -> VendorPickup; VendorPickup -> Manifest; Manifest -> Transport; Transport -> Disposal; Disposal -> Confirmation; } Caption: Workflow for off-site disposal of this compound waste.
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.
For Small Spills:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Ensure Ventilation: Work in a well-ventilated area.
-
Wear PPE: At a minimum, wear safety goggles, gloves (nitrile rubber is recommended), and a lab coat.[25]
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad.
-
Collect Waste: Carefully scoop the absorbed material into a designated waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Materials: The spill cleanup materials must be disposed of as this compound waste.
For Large Spills:
-
Evacuate: Evacuate the immediate area.
-
Alert EHS: Contact your institution's EHS department or emergency response team immediately.
-
Control Ignition Sources: If it is safe to do so, remove any potential sources of ignition.
-
Restrict Access: Prevent unauthorized personnel from entering the spill area.
Conclusion
The proper disposal of this compound is a multi-faceted process that requires a thorough understanding of the chemical's properties, a diligent approach to waste characterization, and strict adherence to on-site and off-site management protocols. By following this guide, researchers, scientists, and drug development professionals can ensure that their handling and disposal of this compound waste is conducted in a manner that is safe, compliant, and environmentally responsible, thereby building a culture of safety and trust within the laboratory.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C10H14O | CID 61130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 564-94-3 [thegoodscentscompany.com]
- 4. (1R)-(-)-myrtenal, 18486-69-6 [thegoodscentscompany.com]
- 5. (-)-MYRTENAL | 18486-69-6 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. 1926.152 - Flammable liquids. | Occupational Safety and Health Administration [osha.gov]
- 8. medkoo.com [medkoo.com]
- 9. mdpi.com [mdpi.com]
- 10. Toxic oxygenated alpha,beta-unsaturated aldehydes and their study in foods: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. danielshealth.com [danielshealth.com]
- 12. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 13. triumvirate.com [triumvirate.com]
- 14. dtsc.ca.gov [dtsc.ca.gov]
- 15. wmsolutions.com [wmsolutions.com]
- 16. GFL Environmental Inc. - Waste Management & Environmental Services [gflenv.com]
- 17. Augean: Leading Waste Treatment Solutions Across UK Sectors [augean.co.uk]
- 18. wcstexas.com [wcstexas.com]
- 19. Waste Disposal Company in Texas | Frontier Waste Solutions [frontierwaste.com]
- 20. epa.gov [epa.gov]
- 21. triumvirate.com [triumvirate.com]
- 22. epa.gov [epa.gov]
- 23. uswonline.com [uswonline.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. carlroth.com:443 [carlroth.com:443]
Mastering Myrtenal: A Guide to Personal Protective Equipment and Safe Handling
For Immediate Use by Laboratory Professionals
Myrtenal, a bicyclic monoterpenoid aldehyde, is a valuable compound in fragrance, flavor, and pharmaceutical research.[1] As with any chemical, understanding its properties is paramount to ensuring the safety of laboratory personnel and the integrity of research. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in established safety protocols from leading regulatory bodies, ensuring a self-validating system of laboratory safety.
Understanding the Hazard: Why Specific PPE is Crucial
This compound (C₁₀H₁₄O) is a combustible liquid with a flashpoint of approximately 78°C (172°F).[2] While not classified as highly flammable, its vapor can form ignitable mixtures with air, especially when heated or in the presence of an ignition source.[3] The primary hazards associated with this compound exposure are skin and eye irritation, with the potential for respiratory irritation upon inhalation of its fumes.[2][4] Some safety data sheets also indicate a risk of skin sensitization with prolonged or repeated contact.[4] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical line of defense.
| Property | Value | Implication for Handling |
| Physical State | Liquid[2] | Potential for splashing and direct skin/eye contact. |
| Flash Point | ~78°C (172°F)[2] | Combustible liquid; requires separation from ignition sources.[3] |
| Solubility | Insoluble in water; Soluble in alcohol and oils[5] | Spills will not be diluted by water; appropriate absorbents needed. |
| Primary Hazards | Skin and eye irritation, potential respiratory irritation and skin sensitization[2][4] | Mandates robust skin, eye, and respiratory protection. |
| Incompatibilities | Strong oxidizing agents[2] | Requires segregated storage and handling. |
The Core Ensemble: Selecting Your Personal Protective Equipment
The selection of PPE must be deliberate, with each component chosen to counteract a specific hazard posed by this compound.
Hand Protection: Your First Line of Defense
Given the risk of skin irritation and potential sensitization, selecting the correct gloves is critical.[4] Not all glove materials offer the same level of protection against specific chemicals. For aldehydes like this compound, the following materials are recommended:
-
Nitrile Rubber (Ni): Offers good resistance to a wide range of chemicals, including aldehydes, and provides excellent puncture resistance. Nitrile is a suitable choice for general handling and incidental contact.[6]
-
Butyl Rubber (Br): Provides superior resistance to aldehydes, ketones, and esters. Butyl gloves are recommended for situations with a higher risk of prolonged contact or immersion.[5][7]
Avoid: Latex gloves, as they may not provide adequate protection against aldehydes and can cause allergic reactions in some individuals.[5]
Procedural Step: Always inspect gloves for any signs of degradation or puncture before use. After handling this compound, remove gloves using a technique that avoids skin contact with the contaminated exterior and dispose of them in a designated chemical waste container.
Eye and Face Protection: Shielding Against Splashes
Direct contact of this compound with the eyes can cause significant irritation or damage.[2] Therefore, robust eye and face protection is mandatory.
-
Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn to protect against minor splashes.[8]
-
Chemical Splash Goggles: For procedures involving larger volumes or a higher risk of splashing, chemical splash goggles that form a seal around the eyes are required.
-
Face Shield: When handling significant quantities of this compound or when the risk of a substantial splash is high, a face shield should be worn in conjunction with safety glasses or goggles to protect the entire face.[8]
Procedural Step: Ensure eye and face protection fits properly and is worn throughout the entire duration of handling this compound. An eyewash station should be readily accessible and tested regularly.[9]
Protective Clothing: The Barrier Against Contamination
To prevent incidental skin contact, appropriate protective clothing is essential.
-
Laboratory Coat: A flame-resistant or 100% cotton lab coat is recommended. Synthetic materials should be avoided as they can melt and adhere to the skin if they ignite.[3] The lab coat should have long sleeves and be fully buttoned.
-
Full-Length Trousers and Closed-Toe Shoes: This is a standard requirement for any laboratory setting to protect against spills and splashes.
Procedural Step: Remove any clothing that becomes contaminated with this compound immediately and wash it before reuse.[2]
Respiratory Protection: Safeguarding Your Lungs
This compound can cause respiratory irritation if its vapors are inhaled.[2] All handling of this compound should be conducted in a well-ventilated area.
-
Chemical Fume Hood: For procedures that may generate significant vapors, such as heating or creating aerosols, work must be performed inside a certified chemical fume hood.[10]
-
Respirator: If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. The need for respiratory protection should be determined by a formal risk assessment.
Procedural Step: Ensure the fume hood is functioning correctly before starting any work. If a respirator is required, personnel must be properly fit-tested and trained in its use.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and accidents.
Pre-Handling Checklist:
-
Review the Safety Data Sheet (SDS): Before beginning any new procedure, thoroughly read the SDS for this compound.[2][4]
-
Assemble and Inspect PPE: Gather all necessary PPE and inspect it for any defects.
-
Prepare the Work Area: Ensure the workspace is clean and uncluttered. If required, confirm the proper functioning of the chemical fume hood.[10]
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest fire extinguisher, safety shower, and eyewash station.[9]
-
Segregate Incompatible Chemicals: Ensure strong oxidizing agents are not present in the immediate work area.[2]
Handling Procedure:
-
Don PPE: Put on all required PPE in the correct order (lab coat, then gloves, then eye/face protection).
-
Dispense this compound: When transferring this compound, do so carefully to avoid splashing. Use a bottle carrier for transporting glass containers.[11]
-
Keep Containers Closed: Keep the this compound container tightly sealed when not in use to minimize vapor release.[3]
-
Work Away from Ignition Sources: Maintain a safe distance from any potential ignition sources, such as open flames, hot plates, and electrical equipment.[3][11]
Disposal Plan: Managing this compound Waste and Contaminated PPE
Proper disposal is a critical final step in the safe handling of this compound.
Chemical Waste:
-
All this compound waste and solutions containing this compound should be collected in a clearly labeled, sealed, and appropriate waste container.
-
Follow your institution's specific guidelines for hazardous waste disposal. Do not pour this compound down the drain.[2]
Contaminated PPE and Materials:
-
Gloves: Dispose of contaminated gloves in a designated chemical waste container immediately after use.
-
Lab Coats: If a lab coat becomes significantly contaminated, it should be professionally decontaminated or disposed of as hazardous waste.
-
Spill Cleanup Materials: Any materials used to clean up a this compound spill (e.g., absorbent pads) must also be disposed of as hazardous waste.
Spill Response:
-
Evacuate and Alert: In the event of a large spill, evacuate the immediate area and alert your supervisor and institutional safety office.
-
Control Ignition Sources: Remove any potential ignition sources from the vicinity.
-
Contain the Spill: For small spills, use a spill kit with appropriate absorbent materials.
-
Clean and Decontaminate: Once the spill is absorbed, clean the area with soap and water. All cleanup materials must be disposed of as hazardous waste.
Visualizing the Process
The following workflow illustrates the decision-making process for selecting and using PPE when handling this compound.
Caption: Workflow for this compound Handling and PPE Selection.
References
- 1. ACETALDEHYDE | Occupational Safety and Health Administration [osha.gov]
- 2. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. amsafeppe.com [amsafeppe.com]
- 7. hvcc.edu [hvcc.edu]
- 8. Personal Protective Equipment Eye and Face Protection (Appendix A) – Environmental Health and Safety [ehs.ncsu.edu]
- 9. restoredcdc.org [restoredcdc.org]
- 10. Use and Storage of Flammable and Combustible Liquids | Environmental Health & Safety [ehs.utk.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
